3,4-Bis(cyclopropylmethoxy)benzoic acid
Description
BenchChem offers high-quality 3,4-Bis(cyclopropylmethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis(cyclopropylmethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSFZUGHYOLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Bis(cyclopropylmethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Significance
Introduction
3,4-Bis(cyclopropylmethoxy)benzoic acid, a notable derivative of benzoic acid, holds significant interest within the pharmaceutical landscape. Its structural architecture, featuring a central benzoic acid core flanked by two cyclopropylmethoxy ether linkages, positions it as a valuable intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, and an analysis of its structural characteristics for researchers, scientists, and professionals engaged in drug development. The incorporation of cyclopropylmethoxy moieties is a strategic design element in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. A prime example of its application is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2].
Chemical Structure and Properties
The unique chemical identity of 3,4-Bis(cyclopropylmethoxy)benzoic acid arises from the amalgamation of a rigid aromatic carboxylic acid with flexible yet constrained cyclopropylmethoxy groups.
Core Structure Analysis
The molecule's foundation is protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid known for its antioxidant and anti-inflammatory properties[3][4]. The two hydroxyl groups are etherified with cyclopropylmethyl groups. The cyclopropyl moiety is a three-membered ring that introduces significant ring strain, leading to unique electronic properties and conformational rigidity[5]. This can favorably influence ligand-receptor interactions in a biological context.
Below is a diagram illustrating the chemical structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Caption: Chemical structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 1369851-30-8 | [Pharmaffiliates] |
| Molecular Formula | C15H18O4 | [Pharmaffiliates] |
| Molecular Weight | 262.3 g/mol | [Pharmaffiliates] |
| Appearance | Expected to be a white to off-white solid | Analogy |
| Melting Point | Not reported; likely higher than benzoic acid (122 °C) due to increased molecular weight and complexity | [6] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols | [6][7] |
| pKa | Estimated to be around 4, similar to other benzoic acid derivatives | [8] |
Synthetic Protocol: Williamson Ether Synthesis
The most logical and industrially scalable approach for the synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base[9]. In this case, the starting material is 3,4-dihydroxybenzoic acid (protocatechuic acid), which is reacted with a cyclopropylmethyl halide.
Reaction Scheme
Caption: Williamson ether synthesis of the target compound.
Step-by-Step Methodology
-
Deprotonation of Phenolic Hydroxyl Groups: 3,4-dihydroxybenzoic acid is treated with a suitable base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. The choice of base is critical; stronger bases like sodium hydride (NaH) will also deprotonate the carboxylic acid, while milder bases like potassium carbonate (K2CO3) will selectively deprotonate the more acidic phenolic protons. For this synthesis, K2CO3 is a practical choice.
-
Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking the electrophilic carbon of the cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in an SN2 reaction.
-
Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove inorganic salts and the solvent. The product is then typically purified by recrystallization or column chromatography.
Detailed Experimental Procedure
-
Materials:
-
3,4-Dihydroxybenzoic acid (1 equivalent)
-
Cyclopropylmethyl bromide (2.2-2.5 equivalents)
-
Potassium carbonate (K2CO3, 3-4 equivalents), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzoic acid and anhydrous DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Slowly add cyclopropylmethyl bromide to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1M HCl to protonate the carboxylic acid, which will likely cause the product to precipitate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 3,4-Bis(cyclopropylmethoxy)benzoic acid.
-
Spectroscopic Characterization
The structural identity and purity of the synthesized 3,4-Bis(cyclopropylmethoxy)benzoic acid can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropylmethoxy groups, and the carboxylic acid proton.
-
Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will reflect their substitution pattern.
-
Cyclopropylmethoxy Protons:
-
A doublet for the two -O-CH2- protons (δ ~3.8-4.0 ppm).
-
A multiplet for the -CH- proton of the cyclopropyl ring (δ ~1.2-1.4 ppm).
-
Two multiplets for the non-equivalent CH2 protons of the cyclopropyl ring (δ ~0.3-0.7 ppm)[10].
-
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D2O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ ~165-175 ppm) for the carboxylic acid carbon[11].
-
Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm), with the carbons attached to the oxygen atoms appearing at a more downfield shift.
-
Cyclopropylmethoxy Carbons:
-
A signal for the -O-CH2- carbon (δ ~70-75 ppm).
-
A signal for the -CH- carbon of the cyclopropyl ring (δ ~10-15 ppm).
-
A signal for the CH2 carbons of the cyclopropyl ring (δ ~3-8 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ for the carboxylic acid O-H stretching, which is characteristic of the hydrogen-bonded dimer[12][13].
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid[12][14].
-
C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl-ether C-O stretching vibrations.
-
Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M+): An ion corresponding to the molecular weight of 262.3 g/mol would be expected in the mass spectrum[15].
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 m/z) and cleavage of the ether linkages, leading to fragments corresponding to the cyclopropylmethyl group and the benzoyl cation[15].
Applications in Drug Development
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial and antifungal properties[10][16]. The strategic incorporation of ether linkages, particularly with moieties like cyclopropylmethyl, can significantly enhance the therapeutic potential of the parent molecule.
The primary documented application of 3,4-Bis(cyclopropylmethoxy)benzoic acid is as a key intermediate in the synthesis of Roflumilast[1]. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD[1][2]. The synthesis of Roflumilast involves the coupling of 3,4-Bis(cyclopropylmethoxy)benzoic acid with 3,5-dichloro-4-aminopyridine.
The presence of the two cyclopropylmethoxy groups in this intermediate is not merely a synthetic handle but is integral to the final drug's structure and likely contributes to its potency and pharmacokinetic profile. This underscores the importance of 3,4-Bis(cyclopropylmethoxy)benzoic acid as a building block for novel therapeutics targeting a range of diseases where modulation of PDE4 or similar pathways is beneficial.
Conclusion
3,4-Bis(cyclopropylmethoxy)benzoic acid is a synthetically valuable compound with direct relevance to the pharmaceutical industry. Its rational design, stemming from the versatile protocatechuic acid core and incorporating the functionally significant cyclopropylmethoxy groups, makes it an important object of study. The synthetic route via Williamson ether synthesis is robust and scalable, and its structural features can be unequivocally confirmed through standard spectroscopic methods. For researchers in drug discovery, a thorough understanding of the properties and synthesis of this and similar intermediates is crucial for the development of next-generation therapeutics.
References
-
Wikipedia. Benzoic acid. [Link]
-
PubChem. 4-Cyclopropylbenzoic acid. [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Google Patents. Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
ResearchGate. Protocatechuic Acid Alkyl Esters: Hydrophobicity As a Determinant Factor for Inhibition of NADPH Oxidase. [Link]
-
Roflumilast Impurity 17. [Link]
- Google Patents.
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
Pharmacological Activities of Protocatechuic Acid. [Link]
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
OSTI.gov. Redox active polymer devices and methods of using and manufacturing the same. [Link]
-
MDPI. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains. [Link]
-
MassBank. Benzoic acids and derivatives. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
ResearchGate. SUPPORTING INFORMATION. [Link]
-
LookChem. Cas 1798-82-9, 4-CYCLOPROPYL-BENZOIC ACID. [Link]
-
PubMed. Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine. [Link]
-
Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
- Google Patents. Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]
- Google Patents.
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
ResearchGate. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
CAS Common Chemistry. Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.1 3,7 ]decanediyl)bis[6-methoxy. [Link]
-
CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]
- Google Patents. The synthetic method of roflumilast.
- Google Patents.
-
Morgan State University. US 11990851 B2. [Link]entsonline.com/11990851.html)
Sources
- 1. massbank.eu [massbank.eu]
- 2. medkoo.com [medkoo.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid
Introduction
3,4-Bis(cyclopropylmethoxy)benzoic acid is a valuable organic intermediate, finding application in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a benzoic acid core functionalized with two cyclopropylmethoxy groups, imparts unique properties that are of significant interest to researchers. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights and robust protocols for its preparation. We will delve into the mechanistic rationale behind experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid primarily revolves around the etherification of a 3,4-dihydroxybenzoic acid scaffold. The core challenge lies in efficiently forming the two ether linkages without significant side reactions. Two principal strategies have proven effective and will be discussed in detail:
-
Pathway A: Protection-Deprotection Strategy via Esterification
-
Pathway B: Direct Etherification of Protocatechuic Acid
This document will provide a comprehensive, self-validating system for each protocol, grounded in authoritative literature.
Core Synthetic Strategies
The selection of a synthetic pathway often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Both pathways presented here are viable and have distinct advantages.
Pathway A: Synthesis via Methyl Ester Protection
This is arguably the most common and well-documented approach. It involves a two-step sequence: first, the Williamson ether synthesis on a protected carboxylic acid (in this case, a methyl ester), followed by the hydrolysis of the ester to yield the target benzoic acid.
Rationale for Carboxylic Acid Protection: The carboxylic acid group of 3,4-dihydroxybenzoic acid is acidic and would interfere with the basic conditions required for the Williamson ether synthesis. The phenolic hydroxyl groups are also acidic, but they are the intended sites of alkylation. By converting the carboxylic acid to a methyl ester, we protect it from reacting with the base (e.g., potassium carbonate) and prevent unwanted side reactions.
The overall workflow for this pathway is illustrated below.
Figure 1: Workflow for Pathway A.
Step 1: Synthesis of Methyl 3,4-bis(cyclopropylmethoxy)benzoate
The first step is a classic Williamson ether synthesis. The phenolic hydroxyl groups of methyl 3,4-dihydroxybenzoate are deprotonated by a weak base, typically potassium carbonate, to form phenoxide ions. These nucleophilic phenoxides then attack the electrophilic carbon of cyclopropylmethyl bromide in an SN2 reaction, displacing the bromide and forming the ether linkages.[1][2]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in acetone (approx. 10-15 mL per gram of starting material), add anhydrous potassium carbonate (2.2-2.5 eq).
-
Reagent Addition: Add cyclopropylmethyl bromide (2.2-2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (or stir at 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.[1]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, methyl 3,4-bis(cyclopropylmethoxy)benzoate, can be purified by flash column chromatography on silica gel.[1]
Step 2: Hydrolysis to 3,4-Bis(cyclopropylmethoxy)benzoic acid
The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester.[3][4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and subsequent protonation of the resulting carboxylate salt during acidic work-up to yield the final carboxylic acid.[5]
Experimental Protocol:
-
Reaction Setup: Dissolve the purified methyl 3,4-bis(cyclopropylmethoxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 or 2:1 ratio).
-
Reagent Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux or stir at an elevated temperature (e.g., 55-60°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Isolation: Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with a suitable acid (e.g., 1M HCl).[6] The desired benzoic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford the pure 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Pathway B: Direct Etherification of 3,4-Dihydroxybenzoic Acid
This pathway is more direct, avoiding the protection and deprotection steps. However, it requires careful control of reaction conditions to achieve high yields, as the solubility of the starting dicarboxylic acid can be a challenge. This method is analogous to the preparation of similar bis-alkoxy benzoic acids.[7]
Rationale: In this approach, a suitable base is used to deprotonate both the phenolic hydroxyl groups and the carboxylic acid. The resulting phenoxides are more nucleophilic than the carboxylate and will preferentially react with the alkyl halide. The carboxylate, being a weaker nucleophile, is less likely to compete in the alkylation reaction.
Figure 2: Workflow for Pathway B.
Experimental Protocol:
-
Reaction Setup: Suspend 3,4-dihydroxybenzoic acid (protocatechuic acid) (1.0 eq) and anhydrous potassium carbonate (at least 3.0 eq, to deprotonate all acidic protons) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7]
-
Reagent Addition: Add cyclopropylmethyl bromide (2.2-2.5 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for several hours (e.g., 3-6 hours), monitoring the reaction by TLC.[7]
-
Work-up: After cooling, filter the mixture to remove inorganic salts. The DMF can be removed under high vacuum.
-
Isolation and Purification: The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the final 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Data Summary and Comparison
| Parameter | Pathway A: Ester Protection | Pathway B: Direct Etherification |
| Starting Material | Methyl 3,4-dihydroxybenzoate | 3,4-Dihydroxybenzoic acid |
| Key Reagents | K₂CO₃, Cyclopropylmethyl bromide, NaOH | K₂CO₃, Cyclopropylmethyl bromide |
| Solvent(s) | Acetone (Etherification), MeOH/H₂O (Hydrolysis) | DMF |
| Number of Steps | 2 | 1 |
| Advantages | Higher yields often reported, easier purification of intermediate, well-documented. | More atom-economical, fewer steps. |
| Challenges | Longer overall process. | Potential for side reactions, solubility issues with starting material. |
Conclusion
Both synthetic pathways offer reliable methods for the preparation of 3,4-Bis(cyclopropylmethoxy)benzoic acid. Pathway A, involving the protection of the carboxylic acid as a methyl ester, is a robust and well-controlled method that generally provides good yields and purity after two steps. Pathway B offers a more direct, one-pot approach that is more atom-economical but may require more careful optimization of reaction conditions to maximize yield and minimize impurities. The choice between these pathways will ultimately be dictated by the specific requirements of the research or development project, including scale, available equipment, and desired purity.
References
-
Hou, J., et al. (2011). Methyl 3,4-bis(cyclopropylmethoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1131. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Hou, J., et al. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed? [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? [Link]
-
Wikipedia. (n.d.). Protocatechuic acid. [Link]
-
MDPI. (2022). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. [Link]
-
NMPPDB. (n.d.). 3,4-Dihydroxybenzoic acid. [Link]
Sources
- 1. Methyl 3,4-bis(cyclopropylmethoxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester | MDPI [mdpi.com]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of Piclamilast as a PDE4 Inhibitor
Introduction: The Role of PDE4 in Inflammatory Cascades and the Emergence of Piclamilast
Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[1] The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are predominantly expressed in immune, inflammatory, and airway smooth muscle cells.[2] By degrading cAMP, PDE4 effectively dampens the cellular processes that are normally suppressed by elevated cAMP levels, such as the production of pro-inflammatory cytokines and the activation of immune cells.[3] This central role in inflammatory cascades has positioned PDE4 as a key therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various dermatological conditions.[3]
Piclamilast (also known as RP 73401) is a potent and selective second-generation PDE4 inhibitor.[1] It was developed as a structural hybrid of the earlier PDE4 inhibitors, rolipram and roflumilast, with the aim of achieving high inhibitory activity.[2] Piclamilast has been investigated for its therapeutic potential in conditions such as asthma and COPD, demonstrating significant anti-inflammatory and bronchodilator properties in preclinical studies.[4][5] This in-depth technical guide will elucidate the core mechanism of action of Piclamilast, from its molecular interaction with the PDE4 active site to its downstream cellular effects. We will also provide detailed experimental protocols for researchers to investigate and characterize the activity of Piclamilast and other PDE4 inhibitors.
Molecular Mechanism of Action: Piclamilast's Interaction with the PDE4 Active Site
The inhibitory effect of Piclamilast stems from its high-affinity binding to the catalytic domain of PDE4 enzymes. This interaction physically obstructs the entry of the natural substrate, cAMP, into the active site, thereby preventing its hydrolysis into AMP.[6] The PDE4 active site is a deep, hydrophobic pocket containing several key features that are crucial for inhibitor binding: a metal pocket (M pocket) containing two essential metal ions (typically zinc and magnesium), two hydrophobic pockets (Q1 and Q2), and a solvent-filled pocket (S pocket).[2]
While a crystal structure of Piclamilast specifically bound to a PDE4 enzyme is not publicly available, molecular docking studies and comparisons with other structurally related inhibitors like roflumilast provide significant insights into its binding mode.[2][6] Piclamilast, being a hybrid of rolipram and roflumilast, is understood to leverage the binding characteristics of both parent molecules.[2]
The core mechanism involves the following key interactions:
-
Occupation of the Hydrophobic Q Pockets: The methoxy and cyclopentyloxy groups of Piclamilast are positioned to occupy the hydrophobic Q1 and Q2 pockets within the PDE4 active site. This interaction is a critical determinant of the high affinity and selectivity of many catechol-ether-containing PDE4 inhibitors.[2]
-
Interaction with the Metal Pocket: The dichloropyridyl group, a structural feature derived from roflumilast, is oriented towards the metal pocket. It is proposed to form a hydrogen bond within this region, further stabilizing the inhibitor-enzyme complex.[2]
-
Binding to High- and Low-Affinity Rolipram Binding Sites: Piclamilast exhibits the distinct characteristic of binding with equal affinity to both the high-affinity rolipram binding site (HARBS) and the low-affinity rolipram binding site (LARBS) on PDE4.[7] This is in contrast to some other PDE4 inhibitors and contributes to its potent, broad inhibition of the enzyme.
The culmination of these interactions results in a highly stable complex between Piclamilast and the PDE4 enzyme, leading to potent inhibition of its catalytic activity.
Downstream Signaling Cascade: The cAMP/PKA/CREB Pathway
The inhibition of PDE4 by Piclamilast leads to a significant increase in the intracellular concentration of cAMP. This elevation in cAMP levels activates a well-defined downstream signaling cascade, primarily mediated by Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors, most notably the cAMP response element-binding protein (CREB).
The signaling pathway proceeds as follows:
-
PDE4 Inhibition and cAMP Accumulation: Piclamilast binds to and inhibits PDE4, preventing the degradation of cAMP. This leads to an accumulation of intracellular cAMP.
-
Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases and activates the catalytic subunits.
-
Phosphorylation of CREB: The active PKA catalytic subunits translocate to the nucleus and phosphorylate CREB at a specific serine residue (Ser133).
-
Modulation of Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional coactivators, such as CREB-binding protein (CBP), to the cAMP response elements (CREs) in the promoter regions of target genes. This leads to the transcriptional regulation of numerous genes, including those involved in inflammation.
A crucial outcome of this pathway is the suppression of pro-inflammatory mediator production. Elevated cAMP levels are known to inhibit the synthesis and release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-2, IL-12), and leukotrienes from various immune cells.[2]
Below is a diagram illustrating the cAMP/PKA/CREB signaling pathway and the point of intervention by Piclamilast.
Caption: Piclamilast inhibits PDE4, leading to increased cAMP, PKA activation, and modulation of gene transcription.
Quantitative Analysis: Potency and Selectivity of Piclamilast
The potency of a PDE4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Piclamilast is characterized by its exceptionally low IC50 values, particularly for the PDE4B and PDE4D subtypes, indicating very high potency.
| PDE4 Inhibitor | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) |
| Piclamilast | ~66.4 µM¹[8] | 41 pM[2] | Data not readily available | 21 pM[2] |
| Roflumilast | ~µM range[4] | 0.84 nM[4] | ~µM range[4] | 0.68 nM[4] |
| Apremilast | Not subtype selective | 74 nM (overall PDE4)[2] | Not subtype selective | Not subtype selective |
| Crisaborole | Not subtype selective | 490 nM (overall PDE4)[7] | Not subtype selective | Not subtype selective |
| ¹ Note: The reported high IC50 for PDE4A was from a study using recombinant PDE4A expressed in yeast cells and may differ from other assay systems. |
It is important to note that while Piclamilast demonstrates remarkable potency for PDE4B and PDE4D, its selectivity across all four subtypes and against other PDE families is a critical aspect of its pharmacological profile. The high potency against PDE4B is particularly relevant for its anti-inflammatory effects, as this subtype is highly expressed in inflammatory cells.[6]
Experimental Protocols for the Characterization of Piclamilast
To enable researchers to further investigate the mechanism of action of Piclamilast and other PDE4 inhibitors, we provide the following detailed, step-by-step methodologies for key experiments.
PDE4 Enzyme Activity Assay (Colorimetric)
This protocol is designed to determine the in vitro inhibitory activity of Piclamilast on PDE4. It is based on the principle that PDE4 hydrolyzes cAMP to 5'-AMP. A subsequent reaction with 5'-nucleotidase cleaves the phosphate group from 5'-AMP, which can then be quantified using a colorimetric reagent.
Materials:
-
Recombinant human PDE4 enzyme (A, B, C, or D subtype)
-
cAMP substrate solution
-
5'-Nucleotidase
-
PDE Assay Buffer
-
Piclamilast (or other test inhibitors) dissolved in DMSO
-
Phosphate standard solution
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the detection reagent (e.g., ~620-650 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the phosphate standard in PDE Assay Buffer to generate a standard curve.
-
Prepare working solutions of recombinant PDE4 enzyme, cAMP, and 5'-nucleotidase in PDE Assay Buffer at the desired concentrations.
-
Prepare serial dilutions of Piclamilast in PDE Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
-
Assay Setup:
-
Add the following to each well of a 96-well microplate in the specified order:
-
PDE Assay Buffer
-
Piclamilast dilution or vehicle control (for positive and negative controls)
-
Recombinant PDE4 enzyme (omit for no-enzyme control wells)
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the cAMP substrate solution to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Second Enzymatic Reaction:
-
Add the 5'-nucleotidase solution to all wells.
-
Incubate at 30°C for 15 minutes.
-
-
Colorimetric Detection:
-
Add the colorimetric phosphate detection reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate produced in each sample well using the standard curve.
-
Calculate the percent inhibition of PDE4 activity for each concentration of Piclamilast.
-
Plot the percent inhibition against the logarithm of the Piclamilast concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Intracellular cAMP Measurement (Competitive ELISA)
This protocol measures the effect of Piclamilast on intracellular cAMP levels in a cellular context. It utilizes a competitive enzyme-linked immunosorbent assay (ELISA) where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites.
Materials:
-
Cell line of interest (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line)
-
Cell culture medium and supplements
-
Piclamilast
-
A cell stimulant to induce cAMP production (e.g., Forskolin)
-
Cell lysis buffer (typically containing 0.1 M HCl)
-
cAMP competitive ELISA kit (containing cAMP standards, anti-cAMP antibody, labeled cAMP conjugate, wash buffer, substrate, and stop solution)
-
96-well microplate (coated with a secondary antibody)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of Piclamilast or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a cAMP-inducing agent (e.g., Forskolin) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Aspirate the cell culture medium.
-
Add cell lysis buffer to each well to lyse the cells and release intracellular cAMP.
-
Incubate for 10-15 minutes at room temperature.
-
-
ELISA Protocol (following a typical kit's instructions):
-
Prepare a standard curve by serially diluting the cAMP standard provided in the kit.
-
Add the prepared standards and cell lysates to the appropriate wells of the antibody-coated microplate.
-
Add the labeled cAMP conjugate to all wells.
-
Add the anti-cAMP antibody to all wells.
-
Incubate the plate, typically for 2-3 hours at room temperature, to allow for competitive binding.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until sufficient color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance against the logarithm of the cAMP standard concentration. Note that in a competitive ELISA, the signal is inversely proportional to the concentration of cAMP.
-
Determine the concentration of cAMP in each cell lysate sample from the standard curve.
-
Normalize the cAMP concentration to the total protein concentration of the cell lysate if desired.
-
Plot the cAMP concentration against the Piclamilast concentration to visualize the dose-dependent effect.
-
Measurement of TNF-α Release from LPS-Stimulated PBMCs
This protocol assesses the functional anti-inflammatory effect of Piclamilast by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Piclamilast
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Centrifuge
-
Microplate reader
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Plate the PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well.
-
-
Cell Treatment:
-
Pre-incubate the cells with various concentrations of Piclamilast or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
-
Collection of Supernatants:
-
Centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5-10 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants from each well without disturbing the cell pellet.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and supernatants to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and developing the color.
-
Stopping the reaction and reading the absorbance.
-
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each supernatant using the standard curve generated from the ELISA.
-
Determine the percent inhibition of TNF-α release for each concentration of Piclamilast compared to the LPS-stimulated control.
-
Plot the percent inhibition against the logarithm of the Piclamilast concentration to determine the IC50 for TNF-α inhibition.
-
Conclusion and Future Perspectives
Piclamilast stands as a testament to the potential of targeted PDE4 inhibition in the management of inflammatory diseases. Its mechanism of action is elegantly direct: by binding with high affinity to the active site of PDE4, particularly the B and D subtypes, it prevents the degradation of cAMP. This leads to the activation of the PKA/CREB signaling pathway, ultimately resulting in a broad anti-inflammatory response characterized by the suppression of pro-inflammatory mediators.
While Piclamilast itself has faced challenges in clinical development, primarily due to unfavorable oral bioavailability, the insights gained from its study have been invaluable. The high potency and specific binding characteristics of Piclamilast continue to inform the development of next-generation PDE4 inhibitors with improved pharmacokinetic profiles and reduced side effects. The experimental protocols detailed in this guide provide a robust framework for researchers to continue exploring the therapeutic potential of PDE4 inhibition and to characterize novel compounds in this important class of drugs. Future research will likely focus on developing isoform-selective inhibitors and exploring novel delivery methods to maximize therapeutic efficacy while minimizing systemic adverse effects.
References
-
Di Micco, S., Terracciano, S., & Bruno, I. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]
-
Torphy, T. J., Stadel, J. M., Burman, M., Cieslinski, L. B., McLaughlin, M. M., White, J. R., & Livi, G. P. (1992). Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. Journal of Pharmacology and Experimental Therapeutics, 263(3), 1195–1205. [Link]
-
Zhang, X., Sun, J., & Wu, X. (2019). Anti-inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. Experimental and Therapeutic Medicine, 17(1), 359–367. [Link]
-
Crocetti, L., Cilibrizzi, A., & Giovannoni, M. P. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4964. [Link]
-
Wang, J., Ho, M., & Bunick, C. G. (2024). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of clinical and aesthetic dermatology, 17(Suppl 1), S10–S12. [Link]
-
New Drug Approvals. (2014). PICLAMILAST. Pharma-IQ. [Link]
-
Beeh, K. M., Beier, J., & Kornmann, O. (2004). Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Lung, 182(6), 369–377. [Link]
-
Crocetti, L., Cilibrizzi, A., & Giovannoni, M. P. (2022). An Overview of PDE4 Inhibitors in Clinical Trials. Encyclopedia.pub. [Link]
-
Torphy, T. J., Stadel, J. M., Burman, M., Cieslinski, L. B., McLaughlin, M. M., White, J. R., & Livi, G. P. (1992). Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. Journal of Pharmacology and Experimental Therapeutics, 263(3), 1195–1205. [Link]
-
Patsnap. (2025). What are the therapeutic candidates targeting PDE4?. Patsnap Synapse. [Link]
-
Sflomos, G., & Osol, G. (2012). The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1047–1063. [Link]
-
Wikipedia. (2023). Piclamilast. Wikipedia. [Link]
-
Mayr, B., & Montminy, M. (2001). The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells. Nature Cell Biology, 3(10), 917–923. [Link]
-
Gurney, M. E., Nugent, R. A., & Callahan, J. F. (2013). Structural Basis for the Design of Selective Phosphodiesterase 4B Inhibitors. Journal of Medicinal Chemistry, 56(22), 8869–8883. [Link]
-
Mitsuta, K., Matsuse, H., Fukushima, C., Kawano, T., Tomari, S., Obase, Y., ... & Kohno, S. (2003). Production of TNF-alpha by peripheral blood mononuclear cells through activation of nuclear factor kappa B by specific allergen stimulation in patients with atopic asthma. International Archives of Allergy and Immunology, 130(4), 312–320. [Link]
-
Bunick, C. G., & Tychsen, N. (2024). PDE4 Inhibitors. Journal of Drugs in Dermatology, 23(6), 496–497. [Link]
-
Wang, J., Ho, M., & Bunick, C. G. (2024). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of clinical and aesthetic dermatology, 17(Suppl 1), S10–S12. [Link]
-
Li, H., Zuo, J., & Tang, W. (2018). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ASSAY and Drug Development Technologies, 16(2), 105–112. [Link]
-
National Center for Biotechnology Information. (n.d.). Piclamilast. PubChem. [Link]
-
ResearchGate. (n.d.). How to measure cytokines after PHA stimulation of PBMCs?. ResearchGate. [Link]
-
Saturnino, C., et al. (2021). Treatment with the PAN-PDE4 inhibitor Piclamilast triggers a... ResearchGate. [Link]
-
Zhang, X., Sun, J., & Wu, X. (2019). Anti-inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. Spandidos Publications. [Link]
-
Ciappi, G., et al. (2022). PDE4D: A Multipurpose Pharmacological Target. MDPI. [Link]
-
Wang, J., Ho, M., & Bunick, C. G. (2024). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. JCAD | The Journal of Clinical and Aesthetic Dermatology. [Link]
-
RCSB PDB. (2021). 7CBQ: Crystal structure of PDE4D catalytic domain in complex with Apremilast. RCSB PDB. [Link]
-
ResearchGate. (2025). Design, synthesis and in vitro PDE4 inhibition activity of certain... ResearchGate. [Link]
-
Wang, H., et al. (2007). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 408(2), 193–201. [Link]
-
Rahman, I., & Adcock, I. M. (2006). LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. PLoS ONE, 1(1), e91. [Link]
-
ResearchGate. (n.d.). Does anyone have a detailed protocol for measuring cyclic AMP in mouse islets?. ResearchGate. [Link]
-
Harkova, T., et al. (2019). Intracellular cAMP quantification. Bio-protocol, 9(12), e3272. [Link]
-
ResearchGate. (n.d.). LPS-induced production of TNF-α and IL-10 by PBMC. This figure shows... ResearchGate. [Link]
-
ResearchGate. (n.d.). Expression of PDE IV isoenzymes and effect of the combination of... ResearchGate. [Link]
-
Goldenberg, G. (2017). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. Journal of Clinical & Experimental Dermatology Research, 8(5). [Link]
-
BPS Bioscience. (n.d.). PDE4C Assay Kit. BPS Bioscience. [Link]
-
Wang, H., et al. (2019). Identification of a PDE4-specific pocket for design of selective inhibitors. Acta Pharmaceutica Sinica B, 9(4), 747–757. [Link]
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Docking based screening and molecular dynamics simulations to identify potential selective PDE4B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide to 3,4-Bis(cyclopropylmethoxy)benzoic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3,4-Bis(cyclopropylmethoxy)benzoic acid, a molecule of significant interest in medicinal chemistry. While not extensively documented as a primary therapeutic agent, its emergence as a notable impurity in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Roflumilast has brought its unique chemical architecture to the forefront. This guide will detail the rationale behind its structure, a robust and reproducible synthetic pathway, its physicochemical properties, and explore its potential therapeutic applications, primarily focusing on its likely role as a PDE4 inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel scaffolds for inflammatory and neurological disorders.
Introduction and Rationale
The landscape of drug discovery is continuously evolving, with a constant search for novel molecular entities that exhibit improved efficacy, selectivity, and pharmacokinetic profiles. Benzoic acid derivatives have long been a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] The introduction of cyclopropylmethoxy moieties is a strategic design element aimed at enhancing metabolic stability and modulating lipophilicity, key parameters in optimizing drug-like properties.
The subject of this guide, 3,4-Bis(cyclopropylmethoxy)benzoic acid, has been identified as a key intermediate and impurity in the synthesis of Roflumilast, a potent PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2][3] Its structure, featuring two cyclopropylmethoxy groups on a catechol-derived benzoic acid core, is intriguingly similar to known PDE4 inhibitors, suggesting a shared pharmacophore and, by extension, a similar biological activity.[4][] This guide, therefore, approaches 3,4-Bis(cyclopropylmethoxy)benzoic acid not merely as a synthetic byproduct, but as a compound of interest in its own right, warranting a thorough investigation of its synthesis and potential as a modulator of PDE4.
Synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic Acid
The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid is a multi-step process that begins with a readily available starting material, 3,4-dihydroxybenzaldehyde. The synthetic route involves a dietherification via the Williamson ether synthesis, followed by an oxidation of the aldehyde to the corresponding carboxylic acid.[3]
Overall Synthetic Scheme
Sources
The Emerging Potential of 3,4-Bis(cyclopropylmethoxy)benzoic Acid Derivatives in Inflammatory Disease Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3,4-disubstituted benzoic acids represent a cornerstone in the development of targeted therapies for inflammatory disorders. Within this class, compounds featuring cyclopropylmethoxy moieties have garnered significant interest, largely due to their association with potent phosphodiesterase-4 (PDE4) inhibition. This technical guide provides a comprehensive overview of the synthesis, proposed biological activity, and mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzoic acid and its derivatives. While direct extensive biological data on this specific substitution pattern is emerging, this document synthesizes information from closely related, well-characterized analogs to provide a robust framework for future research and development. We will delve into the structure-activity relationships that govern the interaction of these molecules with PDE4, detail established synthetic routes, and provide protocols for their biological evaluation.
Introduction: The Significance of the 3,4-Dialkoxybenzoic Acid Scaffold
The 3,4-dialkoxybenzoic acid scaffold is a key pharmacophore in a class of potent and selective phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a downstream suppression of pro-inflammatory mediators. This mechanism is the basis for the therapeutic effects of drugs like roflumilast, which is used in the treatment of chronic obstructive pulmonary disease (COPD). Roflumilast itself is a derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[2]
The subject of this guide, 3,4-Bis(cyclopropylmethoxy)benzoic acid and its derivatives, represents a structural variation within this pharmacophore. A notable example, 3,4-bis(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, has been identified as an impurity in the synthesis of crude roflumilast, highlighting its close structural relationship to this established PDE4 inhibitor.[1] Understanding the synthesis and potential biological activity of these "bis-cyclopropylmethoxy" analogs is therefore of significant interest for the development of new, potentially more potent or selective, PDE4 inhibitors.
Synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic Acid and its Derivatives
The synthesis of the core 3,4-Bis(cyclopropylmethoxy)benzoic acid and its subsequent conversion to amide derivatives can be achieved through a multi-step process. A general synthetic approach is outlined below, based on established methodologies for related compounds.[1]
Synthesis of 3,4-Bis(cyclopropylmethoxy)benzaldehyde
The synthesis typically commences with a commercially available starting material such as 3,4-dihydroxybenzaldehyde. This is followed by a Williamson ether synthesis to introduce the two cyclopropylmethoxy groups.
-
Step 1: Alkylation of 3,4-dihydroxybenzaldehyde. 3,4-dihydroxybenzaldehyde is reacted with (bromomethyl)cyclopropane in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (CH₃CN). The reaction is typically heated to drive it to completion.
Oxidation to 3,4-Bis(cyclopropylmethoxy)benzoic Acid
The benzaldehyde intermediate is then oxidized to the corresponding benzoic acid.
-
Step 2: Oxidation. A mild oxidizing agent such as sodium chlorite (NaClO₂) is used to convert the aldehyde to a carboxylic acid. This reaction is often carried out in a buffered solution to maintain an optimal pH. The purity of the resulting 3,4-Bis(cyclopropylmethoxy)benzoic acid can be very high.[1]
Amide Coupling to Form Bioactive Derivatives
The final step involves the coupling of the benzoic acid with a desired amine, for instance, 4-amino-3,5-dichloropyridine, to yield the final benzamide derivative.
-
Step 3: Acylation. The benzoic acid is first activated, for example, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the amine in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl) benzamide [1]
-
Alkylation: To a solution of 3,4-dihydroxybenzaldehyde in acetonitrile, add an excess of potassium carbonate and (bromomethyl)cyclopropane. Reflux the mixture for several hours until TLC analysis indicates the complete consumption of the starting material. Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the resulting 3,4-bis(cyclopropylmethoxy)benzaldehyde by chromatography.
-
Oxidation: Dissolve the 3,4-bis(cyclopropylmethoxy)benzaldehyde in a suitable solvent system, such as a mixture of t-butanol and water. Add sodium chlorite and a phosphate buffer (e.g., NaH₂PO₄) and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product with an organic solvent, and purify to obtain 3,4-Bis(cyclopropylmethoxy)benzoic acid.
-
Chlorination and Acylation: Suspend the 3,4-Bis(cyclopropylmethoxy)benzoic acid in a dry, inert solvent like toluene. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride. Heat the mixture to reflux. After cooling, evaporate the solvent and excess thionyl chloride. Dissolve the resulting acyl chloride in a dry solvent and add it dropwise to a solution of 4-amino-3,5-dichloropyridine and a base (e.g., triethylamine) in an appropriate solvent. Stir the reaction at room temperature. After completion, work up the reaction by washing with aqueous solutions and purify the final product, 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, by recrystallization or chromatography.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives.
Biological Activity and Mechanism of Action
While specific biological data for 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives are not extensively published, their structural similarity to potent PDE4 inhibitors allows for a well-grounded hypothesis regarding their mechanism of action.
Phosphodiesterase-4 (PDE4) Inhibition
The primary biological target is presumed to be phosphodiesterase-4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds would increase intracellular cAMP levels.
Anti-Inflammatory Effects
The elevation of cAMP in inflammatory cells, such as macrophages, neutrophils, and T-cells, activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and deactivates key proteins involved in the inflammatory response. This leads to a reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-12, IL-23), and chemokines. This anti-inflammatory effect is the primary therapeutic benefit of PDE4 inhibitors.
Signaling Pathway Diagram:
Caption: Mechanism of action of PDE4 inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3,4-dialkoxybenzoic acid derivatives is highly dependent on the nature of the substituents at the 3 and 4 positions of the benzene ring, as well as the amide moiety.
| Moiety | Position | Structural Feature | Impact on Activity |
| Benzoic Acid Ring | 3 and 4 | Small, lipophilic alkoxy groups (e.g., methoxy, difluoromethoxy, cyclopropylmethoxy) | Generally essential for high PDE4 inhibitory potency. The cyclopropylmethoxy group is known to confer favorable properties. |
| Amide Linker | - | -NH-CO- | Provides a key hydrogen bonding interaction within the PDE4 active site. |
| Heterocyclic Moiety | - | Electron-deficient, halogenated ring (e.g., 3,5-dichloropyridin-4-yl) | Crucial for anchoring the molecule in the active site and contributes to selectivity. |
The presence of two cyclopropylmethoxy groups in 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives suggests a potentially high affinity for the PDE4 active site, although this needs to be confirmed by experimental data. The bulky nature of these groups may influence the compound's selectivity for different PDE4 isoforms.
Protocols for Biological Evaluation
To ascertain the biological activity of novel 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives, a series of in vitro and cell-based assays are recommended.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on PDE4 enzyme activity.
Principle: This assay measures the conversion of cAMP to AMP by a recombinant PDE4 enzyme. The amount of remaining cAMP or generated AMP is quantified.
Protocol:
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂).
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add a fixed amount of recombinant human PDE4 enzyme to each well.
-
Initiate the reaction by adding a known concentration of cAMP (often radiolabeled, e.g., [³H]-cAMP).
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction (e.g., by boiling or adding a stop reagent).
-
Separate the product (AMP) from the substrate (cAMP) using methods like anion exchange chromatography or scintillation proximity assay.
-
Quantify the amount of product formed and calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Anti-Inflammatory Assay (TNF-α Release)
Objective: To assess the compound's ability to suppress the release of the pro-inflammatory cytokine TNF-α from inflammatory cells.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of TNF-α release from monocytes and macrophages. A PDE4 inhibitor will increase intracellular cAMP and suppress this release.
Protocol:
-
Culture a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line like U937).
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubate for 4-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The 3,4-Bis(cyclopropylmethoxy)benzoic acid scaffold holds promise as a source of novel PDE4 inhibitors. While its direct biological characterization is in its nascent stages, its close structural relationship to highly successful anti-inflammatory drugs provides a strong rationale for further investigation. Future research should focus on:
-
Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a library of 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives with various amide substituents to establish a clear structure-activity relationship.
-
PDE4 Isoform Selectivity Profiling: Determining the inhibitory activity of these compounds against the four PDE4 isoforms (A, B, C, and D) to understand their potential for improved therapeutic profiles and reduced side effects.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of inflammatory diseases such as asthma and COPD.
By pursuing these research avenues, the full therapeutic potential of 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives can be elucidated, potentially leading to the development of next-generation anti-inflammatory agents.
References
- Google Patents. (n.d.). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
Zhang, H., Lin, Y., Li, Y., Dong, K., Chen, L., & Wang, D. (2014). Synthesis of an impurity in crude roflumilast. Journal of Chemical Research, 38(8), 507–509. Retrieved from [Link]
Sources
Spectroscopic Characterization of 3,4-Bis(cyclopropylmethoxy)benzoic Acid: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of 3,4-Bis(cyclopropylmethoxy)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the expected spectroscopic data, the rationale behind analytical choices, and robust protocols for empirical data acquisition.
Introduction and Molecular Structure
3,4-Bis(cyclopropylmethoxy)benzoic acid is a disubstituted benzoic acid derivative featuring two cyclopropylmethoxy groups at the C3 and C4 positions. The structural complexity and potential for conformational rigidity imparted by the cyclopropyl groups make a thorough spectroscopic analysis essential for unambiguous identification and quality control in synthetic applications. Understanding the precise arrangement of atoms and electronic environment is critical for predicting its chemical behavior and potential biological activity.
Below is a diagram of the molecular structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Caption: Molecular Structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 3,4-Bis(cyclopropylmethoxy)benzoic acid, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic, methylene, and cyclopropyl protons. The following table summarizes the expected chemical shifts, multiplicities, and integrations.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |
| Aromatic (H-2, H-5, H-6) | 6.9 - 7.8 | Multiplet | 3H | The electron-donating alkoxy groups will shield these protons relative to unsubstituted benzoic acid. The exact splitting pattern will depend on the coupling constants. |
| Methylene (-O-CH₂-) | 3.8 - 4.1 | Doublet | 4H | These protons are adjacent to an oxygen atom and a methine proton, leading to a doublet. |
| Cyclopropyl Methine (-CH-) | 1.2 - 1.5 | Multiplet | 2H | This proton is coupled to the adjacent methylene protons and the cyclopropyl methylene protons. |
| Cyclopropyl Methylene (-CH₂-) | 0.3 - 0.7 | Multiplet | 8H | These protons are highly shielded due to the ring strain and anisotropy of the cyclopropyl group. |
Expertise in Practice: The choice of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the carboxylic acid proton signal is of particular interest, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred as it can reduce the rate of proton exchange, resulting in a sharper signal.[1][2]
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Due to the molecule's symmetry, some carbon signals may overlap. The predicted ¹³C NMR data is presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Carboxylic Acid (-COOH) | 170 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded.[3] |
| Aromatic (C-1) | 120 - 125 | This quaternary carbon is attached to the electron-withdrawing carboxylic acid group. |
| Aromatic (C-3, C-4) | 145 - 155 | These carbons are attached to the electron-donating alkoxy groups, causing a significant downfield shift. |
| Aromatic (C-2, C-5, C-6) | 110 - 125 | These carbons will have shifts influenced by their position relative to the substituents. |
| Methylene (-O-CH₂-) | 70 - 75 | The carbon is directly bonded to an electronegative oxygen atom. |
| Cyclopropyl Methine (-CH-) | 10 - 15 | The methine carbon of the cyclopropyl group. |
| Cyclopropyl Methylene (-CH₂-) | 3 - 8 | The methylene carbons of the cyclopropyl group are highly shielded. |
Trustworthiness through Self-Validation: A comprehensive NMR analysis would include two-dimensional techniques such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, thereby confirming the assignments made from one-dimensional spectra.[4]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₅H₁₈O₄
-
Molecular Weight: 262.30 g/mol
-
Predicted [M+H]⁺: 263.1283
-
Predicted [M-H]⁻: 261.1127
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 262 is expected. Key fragmentation pathways would likely involve:
-
Loss of a cyclopropylmethyl radical (•C₄H₇): leading to a fragment at m/z 207.
-
Loss of a cyclopropylmethoxy radical (•OCH₂C₃H₅): resulting in a fragment at m/z 191.
-
Decarboxylation (loss of CO₂): from the parent ion or subsequent fragments.
-
Formation of a stable phenyl cation: at m/z 77, which is a common fragment for benzoic acid derivatives.[5]
Authoritative Grounding: The choice of ionization technique significantly impacts the resulting mass spectrum. Electrospray ionization (ESI) is a "soft" ionization technique that would likely yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight with minimal fragmentation.[6] In contrast, electron ionization (EI) would induce more extensive fragmentation, providing valuable structural information.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 3,4-Bis(cyclopropylmethoxy)benzoic acid.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry Data Acquisition Workflow
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Synthesis Considerations
While a detailed synthetic procedure is beyond the scope of this guide, it is pertinent to note that 3,4-Bis(cyclopropylmethoxy)benzoic acid would likely be synthesized from a starting material such as 3,4-dihydroxybenzoic acid. A Williamson ether synthesis using a cyclopropylmethyl halide in the presence of a base would be a plausible route.[8] The purity of the final product from such a synthesis would be critically assessed using the spectroscopic methods detailed herein.
Conclusion
The spectroscopic characterization of 3,4-Bis(cyclopropylmethoxy)benzoic acid relies on a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted data serves as a benchmark for researchers synthesizing or analyzing this compound. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible data. By integrating these analytical techniques, a comprehensive and unambiguous structural elucidation can be achieved, ensuring the identity and purity of this novel compound for its intended applications.
References
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
MassBank. Benzoic acids and derivatives. Retrieved from [Link]
- Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. Benzoic acid, 3,4-dimethoxy-. Retrieved from [Link]
-
ResearchGate. IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Golm Metabolome Database. Benzoic acid, 3,4-dihydroxy- (3TMS). Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
-
Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
NIST WebBook. Benzoic acid. Retrieved from [Link]
-
National Institutes of Health. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]
-
Chegg.com. Solved Proton and carbon-13 NMR spectra of benzoic acid are. Retrieved from [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectrabase.com [spectrabase.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. massbank.eu [massbank.eu]
- 7. Benzoic acid [webbook.nist.gov]
- 8. rsc.org [rsc.org]
Piclamilast (RP 73401): A Technical Guide to its Therapeutic Potential as a Selective Phosphodiesterase-4 Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Piclamilast (RP 73401) is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor characterized by potent anti-inflammatory properties. Developed as a structural hybrid of earlier PDE4 inhibitors, it demonstrates high affinity for all four PDE4 isoforms (A-D), which are critical regulators of intracellular cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Preclinical investigations have highlighted its therapeutic potential across a spectrum of inflammatory conditions, most notably respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), and emerging evidence points towards a neuroprotective role in ischemic brain injury.[1][2] However, its clinical development has been significantly hampered by poor oral bioavailability, a critical challenge that has redirected research focus.[3] This guide provides an in-depth analysis of Piclamilast's mechanism of action, synthesizes the preclinical evidence for its therapeutic applications, outlines detailed experimental protocols for its evaluation, and discusses the challenges and future directions for realizing its therapeutic utility.
The Core Mechanism: Selective PDE4 Inhibition and cAMP Modulation
The therapeutic rationale for Piclamilast is anchored in its ability to selectively inhibit the phosphodiesterase-4 (PDE4) enzyme family. PDE4 is the predominant enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP) within key inflammatory and immune cells, including T-lymphocytes, neutrophils, eosinophils, and macrophages.
By inhibiting PDE4, Piclamilast prevents the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate downstream signaling cascades, primarily through Protein Kinase A (PKA), which culminates in a broad-spectrum anti-inflammatory response. This includes the suppression of pro-inflammatory cytokine release (e.g., TNF-α, IL-6), inhibition of immune cell trafficking and activation, and reduction of oxidative stress.[4][5] Piclamilast is a highly potent inhibitor, demonstrating picomolar to nanomolar efficacy against PDE4 isoforms.[3][6]
Caption: Mechanism of Action of Piclamilast.
Potential Therapeutic Applications: Preclinical Evidence
Research into Piclamilast has primarily focused on inflammatory conditions where PDE4 is a validated therapeutic target.
Inflammatory Respiratory Diseases: Asthma & COPD
The most extensive research on Piclamilast has been in the context of asthma and COPD. Its anti-inflammatory effects are well-documented in various preclinical models.
-
Inhibition of Inflammatory Cell Activity: In vitro studies have shown that Piclamilast potently attenuates the respiratory burst of sputum cells isolated from patients with mild asthma and stable COPD.[7] This effect, which was significantly more pronounced than that of theophylline or prednisolone, is directly linked to the cAMP pathway.[7] It also inhibits the synthesis of leukotriene B4 (LTB4), a potent neutrophil chemoattractant, in human neutrophils.[6]
-
Efficacy in Animal Models: In a murine model of allergic asthma, Piclamilast significantly improved pulmonary function while reducing airway inflammation and goblet cell hyperplasia. Further studies demonstrated its ability to prolong survival in neonatal rats with hyperoxia-induced lung injury by inhibiting inflammation and reducing alveolar fibrin deposition.[1]
Despite this promising preclinical activity, the clinical development of Piclamilast for asthma and COPD was discontinued due to a highly unfavorable oral bioavailability profile.[3]
Neuroinflammation and Neuroprotection
A compelling and less-explored application for Piclamilast lies in the treatment of central nervous system disorders involving an inflammatory component. The rationale is supported by the high expression of PDE4 in the brain and its role in synaptic plasticity, memory, and neuroinflammation.[8]
A key study investigated the neuroprotective effects of Piclamilast administered after an ischemic event in a mouse model of cerebral ischemia-reperfusion injury.[2][9] The findings were significant:
-
Post-ischemia treatment with Piclamilast markedly reduced cerebral infarct size.
-
It mitigated the deleterious effects on biochemical markers of oxidative stress and inflammation.[9]
-
The neuroprotective benefits were likely mediated through the activation of the cAMP response element-binding protein (CREB), a critical transcription factor for neuronal survival and plasticity.[9]
This suggests that Piclamilast, or future analogs with improved brain penetration and bioavailability, could hold potential for conditions like stroke and other neurodegenerative diseases where neuroinflammation is a key pathological driver.[10][11]
Oncology
An intriguing, albeit preliminary, finding suggests a potential role for Piclamilast in oncology. In a preclinical model using SCID mice with leukemia, the combination of Piclamilast with all-trans retinoic acid (ATRA) was significantly more effective at increasing the mean survival time than ATRA alone.[12] This synergistic effect warrants further investigation to elucidate the underlying mechanism and explore its applicability in other hematological malignancies.
Quantitative Data Summary
The potency of Piclamilast has been quantified in various assays, highlighting its high affinity for PDE4 and its functional effects on inflammatory cells.
| Parameter | Target/Cell Type | Value | Source |
| IC₅₀ | PDE4 (Human Neutrophils) | 1 nM | [6] |
| IC₅₀ | PDE4B | 41 pM | [3] |
| IC₅₀ | PDE4D | 21 pM | [3] |
| IC₅₀ | LTB₄ Synthesis (Human Neutrophils) | 2 nM | [6] |
| EC₅₀ | Respiratory Burst (Asthma Sputum Cells) | ~100 nM | [7] |
| EC₅₀ | Respiratory Burst (COPD Sputum Cells) | ~1 µM | [7] |
Key Experimental Protocols
For drug development professionals seeking to evaluate Piclamilast or similar PDE4 inhibitors, the following methodologies provide a robust framework.
Protocol: In Vitro PDE4 Inhibition Assay
This assay is fundamental for determining the direct inhibitory potency of a compound on the PDE4 enzyme.
Objective: To calculate the IC₅₀ value of Piclamilast against recombinant human PDE4 isoforms.
Methodology:
-
Enzyme & Substrate Preparation: Reconstitute lyophilized recombinant human PDE4B or PDE4D enzyme in an appropriate assay buffer. Prepare a stock solution of the substrate, cAMP.
-
Compound Dilution: Prepare a serial dilution of Piclamilast (e.g., from 1 µM down to 1 pM) in DMSO, followed by a final dilution in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the diluted Piclamilast (or vehicle control), and the PDE4 enzyme. Allow to pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to all wells. Incubate for a defined period (e.g., 30 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Detection: The amount of AMP produced is quantified. A common method involves a secondary reaction where a fluorescent-labeled antibody specific to AMP is used, and the signal is read on a plate reader.
-
Data Analysis: Convert the fluorescence units to the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of Piclamilast and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: In Vivo Murine Model of Allergic Asthma
This protocol assesses the in vivo efficacy of Piclamilast in a disease-relevant model of airway inflammation.
Caption: Experimental workflow for a murine model of allergic asthma.
Methodology:
-
Sensitization: Sensitize BALB/c mice on days 0 and 7 via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum).
-
Drug Administration: From days 14 to 16, administer Piclamilast (e.g., 1-30 mg/kg) or vehicle control via oral gavage (p.o.) one hour prior to the OVA challenge.
-
Airway Challenge: On days 14-16, expose the mice to an aerosol of 1% OVA in saline for 30 minutes in a whole-body exposure chamber.
-
Endpoint Analysis (24h after final challenge):
-
Airway Hyperresponsiveness (AHR): Assess AHR to increasing concentrations of methacholine using a plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant via ELISA.
-
Histopathology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.
-
Challenges and Future Directions
The primary obstacle to the clinical success of Piclamilast has been its poor pharmacokinetic profile, specifically its low oral bioavailability.[3] This issue, coupled with the class-wide side effect of emesis, has prevented its progression for systemic therapies.
However, the potent and well-characterized anti-inflammatory and neuroprotective effects of Piclamilast suggest that its therapeutic potential may yet be realized through alternative strategies:
-
Alternative Delivery Routes: For respiratory diseases, inhaled delivery could bypass first-pass metabolism, achieve high local concentrations in the lung, and minimize systemic exposure, thereby improving the therapeutic index and reducing side effects like nausea.[13] Similarly, topical formulations could be explored for dermatological inflammatory conditions.
-
Neuroprotective Applications: The promising data from the ischemia-reperfusion model warrants further investigation.[9] Future work should focus on determining its ability to cross the blood-brain barrier and evaluating its efficacy in models of chronic neurodegeneration, such as Alzheimer's or Parkinson's disease.[10][14]
-
Prodrug and Analog Development: Synthesizing novel analogs or prodrugs of Piclamilast with improved metabolic stability and absorption characteristics could overcome the bioavailability hurdle, reactivating its potential for systemic use.
-
Combination Therapies: The synergistic effect observed with ATRA in a leukemia model highlights the potential of Piclamilast as an adjunct therapy.[12] Exploring combinations with other anti-inflammatory or cytotoxic agents could open new therapeutic avenues.
References
-
New Drug Approvals. (2014, March 19). PICLAMILAST. [Link]
-
MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
Frontiers. (2024, June 9). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]
-
Beeh, K. M., et al. (2005). Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. PubMed. [Link]
-
Spandidos Publications. (2019, January 2). Anti-inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. [Link]
-
ResearchGate. Effect of Piclamilast post-ischemia pharmacological treatment and other.... [Link]
-
MDPI. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. [Link]
-
PubMed. Effects of ciclamilast, a new PDE 4 PDE4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma. [Link]
-
National Center for Biotechnology Information. (2018, October 17). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. [Link]
-
ResearchGate. (2022). Neuroprotective Effect of Piclamilast-Induced Post-Ischemia Pharmacological Treatment in Mice | Request PDF. [Link]
-
PubMed. (2020, September 25). Roflumilast: A potential drug for the treatment of cognitive impairment?. [Link]
-
National Center for Biotechnology Information. (2023, July 31). Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice. [Link]
-
ClinicalTrials.gov. Roflumilast to Treat Cognitive Sequela After Stroke. [Link]
-
Wikipedia. PDE4 inhibitor. [Link]
-
Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting PDE4?. [Link]
-
Alzheimer's Drug Discovery Foundation. Roflumilast. [Link]
-
NIH. Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers. [Link]
-
PubMed. (2024, November 25). Roflumilast and cognition enhancement: A translational perspective. [Link]
-
PubMed. Inhibition of airway hyperresponsiveness and pulmonary inflammation by roflumilast and other PDE4 inhibitors. [Link]
-
Frontiers. (2020, March 11). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. [Link]
Sources
- 1. Molecular Medicine Reports [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 6. Piclamilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 7. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 14. alzdiscovery.org [alzdiscovery.org]
A Comprehensive Technical Guide to the Solubility of 3,4-Bis(cyclopropylmethoxy)benzoic acid in Common Laboratory Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
3,4-Bis(cyclopropylmethoxy)benzoic acid is a derivative of benzoic acid, characterized by the presence of two cyclopropylmethoxy groups at the 3 and 4 positions of the benzene ring. This substitution significantly influences its physicochemical properties, including its solubility, compared to the parent benzoic acid molecule. The presence of the ether linkages and the non-polar cyclopropyl groups introduces a complex interplay of polarity, hydrogen bonding capability, and molecular size, all of which are critical determinants of its behavior in various solvents.
The core structure consists of a benzene ring attached to a carboxylic acid group, a feature it shares with all benzoic acid derivatives.[1] This carboxylic acid moiety is a primary site for hydrogen bonding, both as a donor (from the hydroxyl group) and as an acceptor (at the carbonyl oxygen).
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For 3,4-Bis(cyclopropylmethoxy)benzoic acid, the key factors influencing its solubility are:
-
Polarity: The molecule possesses both polar (carboxylic acid, ether oxygens) and non-polar (benzene ring, cyclopropyl groups) regions. This amphiphilic nature suggests it will have varied solubility across a spectrum of solvents.
-
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., water, alcohols) and can act as a hydrogen bond acceptor with aprotic polar solvents.
-
Molecular Size and Shape: The bulky cyclopropylmethoxy groups can sterically hinder the interaction of the solvent with the core benzoic acid structure, potentially impacting solubility.
The interplay of these factors dictates the extent to which the solute-solute and solvent-solvent interactions are overcome by solute-solvent interactions, leading to dissolution.
Predictive Analysis of Solubility in Common Lab Solvents
Based on the structural features of 3,4-Bis(cyclopropylmethoxy)benzoic acid and the extensive data available for benzoic acid, we can predict its likely solubility behavior. Benzoic acid itself is slightly soluble in water but shows good solubility in many organic solvents.[2][3] This is due to the non-polar nature of the benzene ring dominating its overall character.[3]
For 3,4-Bis(cyclopropylmethoxy)benzoic acid, the addition of two cyclopropylmethoxy groups increases the non-polar character of the molecule. Therefore, it is expected to have lower solubility in polar protic solvents like water compared to benzoic acid and higher solubility in non-polar and moderately polar organic solvents .
Table 1: Predicted Solubility of 3,4-Bis(cyclopropylmethoxy)benzoic acid in Common Laboratory Solvents
| Solvent Category | Common Examples | Predicted Solubility of 3,4-Bis(cyclopropylmethoxy)benzoic acid | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The increased non-polar character from the cyclopropylmethoxy groups will likely decrease solubility compared to benzoic acid. However, the ether oxygens can act as hydrogen bond acceptors, and the carboxylic acid can still interact with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the polar carboxylic acid group through dipole-dipole interactions and hydrogen bond acceptance, while also interacting favorably with the non-polar regions. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Moderate to High | The large non-polar surface area of the molecule will favor interaction with non-polar solvents. |
Experimental Determination of Solubility: A Practical Guide
To obtain precise solubility data for 3,4-Bis(cyclopropylmethoxy)benzoic acid, empirical determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[4]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the standardized shake-flask method for determining the thermodynamic solubility of a compound.[5][6]
Objective: To determine the equilibrium concentration of 3,4-Bis(cyclopropylmethoxy)benzoic acid in a given solvent at a controlled temperature.
Materials:
-
3,4-Bis(cyclopropylmethoxy)benzoic acid (solid)
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Workflow Diagram:
Caption: Experimental workflow for solubility determination using the shake-flask method.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid 3,4-Bis(cyclopropylmethoxy)benzoic acid to a vial containing a known volume of the solvent. The key is to ensure there is undissolved solid present after equilibration.[4]
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all solid is removed, either centrifuge the sample or filter it through a syringe filter (0.45 µm).[5]
-
Quantification: Accurately dilute the clear supernatant with the appropriate solvent. Analyze the concentration of the dissolved compound using a pre-validated analytical method.
Analytical Quantification Methods
HPLC is a highly sensitive and specific method for quantifying the concentration of benzoic acid and its derivatives.[7][8][9]
Principle: A reversed-phase C18 column can be used to separate the analyte from any potential impurities. An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. Detection is typically performed with a UV detector at a wavelength where the compound has significant absorbance, likely in the range of 230-280 nm for an aromatic carboxylic acid.[10][11]
Logical Flow for HPLC Method Development:
Caption: Logical flow for developing an HPLC method for quantification.
For a less complex matrix, UV-Vis spectroscopy can be a straightforward method for concentration determination.
Principle: Based on Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve must be generated using standard solutions of known concentrations to determine the concentration of the unknown sample. The aromatic nature of 3,4-Bis(cyclopropylmethoxy)benzoic acid will result in characteristic UV absorbance.[12][13]
Data Presentation and Interpretation
The experimentally determined solubility data should be tabulated for clear comparison across different solvents.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Hexane | 25 | HPLC | ||
| Additional Solvents | 25 | HPLC |
Conclusion
While specific solubility data for 3,4-Bis(cyclopropylmethoxy)benzoic acid is not currently published, a strong predictive framework can be established based on its molecular structure and the known behavior of benzoic acid. The increased non-polar character conferred by the cyclopropylmethoxy substituents suggests lower aqueous solubility and enhanced solubility in organic solvents compared to its parent compound. For definitive quantitative data, the shake-flask method coupled with a robust analytical technique like HPLC provides a reliable and accurate approach. The protocols and theoretical considerations outlined in this guide offer a comprehensive pathway for researchers to empirically determine and understand the solubility profile of this compound, which is a critical parameter in drug development and chemical research.
References
-
Wikipedia. Benzoic acid. [Link]
- Institute of Science, Nagpur.
-
PubChem. Benzoic Acid | C6H5COOH | CID 243. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
-
RSC Publishing. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]
- G-W Cloud.
-
ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]
-
Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]
-
BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
-
Chem.ucla.edu. Solubility of Organic Compounds. [Link]
-
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
-
Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]
-
Chem.wisc.edu. Carboxylic Acid Unknowns and Titration. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
-
IRE Journals. DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]
-
PubChem. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064. [Link]
-
PubChem. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065. [Link]
- G-W Cloud.
-
YouTube. Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. [Link]
-
arXiv. Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
SIELC Technologies. Benzoic Acid. [Link]
-
NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
-
Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.ust.edu [journals.ust.edu]
- 9. irejournals.com [irejournals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzoic Acid | SIELC Technologies [sielc.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
A Comprehensive Technical Guide to 3,4-Bis(cyclopropylmethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field of medicinal chemistry and drug development has underscored the critical importance of understanding the fundamental properties and synthesis of novel chemical entities. This guide is dedicated to providing an in-depth technical overview of 3,4-Bis(cyclopropylmethoxy)benzoic acid, a compound of increasing interest in pharmaceutical research. Our objective is to move beyond a simple recitation of facts and to offer a narrative that explains the "why" behind the science, fostering a deeper understanding for researchers and developers. This document is structured to be a self-validating resource, with every piece of critical information substantiated by authoritative sources.
Introduction
3,4-Bis(cyclopropylmethoxy)benzoic acid, also known as 3,4-Di(cyclopropylmethoxy)-benzoic Acid, is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two cyclopropylmethoxy groups at the 3 and 4 positions. The presence of the cyclopropyl moiety, a small, strained ring system, often imparts unique conformational rigidity and metabolic stability to parent molecules, making it a desirable feature in modern drug design.[1] This compound has gained attention primarily as a known impurity and potential metabolite of Roflumilast, a phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2] Understanding its chemical and physical properties, synthesis, and biological relevance is therefore crucial for quality control in the pharmaceutical industry and for exploring its own potential therapeutic applications.
Core Molecular Identifiers and Properties
A precise understanding of a compound's fundamental properties is the bedrock of all further research. The key identifiers and physicochemical properties of 3,4-Bis(cyclopropylmethoxy)benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1369851-30-8 | [2] |
| Molecular Formula | C₁₅H₁₈O₄ | [2] |
| Molecular Weight | 262.3 g/mol | [2] |
| Canonical SMILES | C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 | Inferred |
| Physical State | Solid (predicted) | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted based on analogs) | [3] |
| pKa | ~4.0 (predicted based on benzoic acid and its derivatives) | [4] |
Note: Some physical properties are predicted based on the behavior of structurally similar compounds due to the limited availability of experimental data for this specific molecule.
Synthesis and Methodologies
The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid is not extensively detailed in publicly available literature. However, a logical and well-established synthetic pathway can be inferred from standard organic chemistry principles and from the synthesis of structurally related compounds, such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[3][5] The most probable synthetic route starts from a dihydroxybenzoic acid precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: etherification of the hydroxyl groups followed by hydrolysis of an ester protecting group, or direct etherification of the dihydroxybenzoic acid. A common and effective method would involve a Williamson ether synthesis.
Caption: Proposed synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for similar etherifications and is provided as a guiding framework.[6]
-
Starting Material Preparation: To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Etherification: To the stirred suspension, add cyclopropylmethyl bromide (2.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the cyclopropylmethoxy groups, and the methine and methylene protons of the cyclopropyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbons of the ether linkage, and the carbons of the cyclopropyl rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (262.3 g/mol ).
Applications and Biological Relevance
Role as a Pharmaceutical Impurity
The primary documented relevance of 3,4-Bis(cyclopropylmethoxy)benzoic acid is as a process-related impurity in the synthesis of Roflumilast.[2] As such, its synthesis and characterization are vital for the development of analytical standards to ensure the purity and safety of the final drug product. Regulatory bodies require strict control over impurities in active pharmaceutical ingredients (APIs).
Potential Therapeutic Applications
While not extensively studied for its own biological activity, the structural motifs within 3,4-Bis(cyclopropylmethoxy)benzoic acid suggest potential areas for investigation.
-
Anti-inflammatory and Anti-fibrotic Properties: A closely related analog, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, has been shown to have inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition, a key process in fibrosis, and has demonstrated efficacy in a bleomycin-induced pulmonary fibrosis model.[10] This suggests that 3,4-Bis(cyclopropylmethoxy)benzoic acid could also possess anti-inflammatory or anti-fibrotic properties.
-
Anticancer Potential: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[11][12] The unique physicochemical properties imparted by the cyclopropyl groups could modulate the biological activity of the benzoic acid scaffold, making it a candidate for screening in cancer cell lines.
Conclusion and Future Directions
3,4-Bis(cyclopropylmethoxy)benzoic acid is a molecule of significant interest, primarily due to its connection to the pharmaceutical agent Roflumilast. This guide has provided a comprehensive overview of its known properties, a proposed synthetic route, and its potential biological relevance. While there is a need for more extensive experimental data on its physical, chemical, and biological properties, the information presented here serves as a solid foundation for researchers in medicinal chemistry, drug development, and quality control. Future research should focus on the experimental validation of the proposed synthesis, detailed spectroscopic characterization, and a thorough investigation into its potential therapeutic activities, particularly in the areas of inflammation, fibrosis, and oncology.
References
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1844. [Link]
-
Talele, T. T. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2594969. [Link]
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
Pharmaffiliates. (n.d.). Roflumilast-impurities. Retrieved from [Link]
-
Journal of Organic & Pharmaceutical Chemistry. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Organic & Pharmaceutical Chemistry, 1(1), 1-10. [Link]
-
SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(6), 5999. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1844. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Journal of Organic & Pharmaceutical Chemistry. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Organic & Pharmaceutical Chemistry, 1(1), 1-10. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of trimethoxy benzoic acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (162401-62-9) for sale [vulcanchem.com]
- 4. byjus.com [byjus.com]
- 5. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic Acid: An Application Note and Detailed Laboratory Protocol
Introduction: 3,4-Bis(cyclopropylmethoxy)benzoic acid is a valuable organic intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its structure, featuring a benzoic acid core with two cyclopropylmethoxy ether linkages, imparts unique conformational and electronic properties. This document provides a comprehensive guide for its laboratory synthesis, purification, and characterization, intended for researchers in organic chemistry, medicinal chemistry, and materials science. The protocol is grounded in the well-established Williamson ether synthesis, a robust method for forming carbon-oxygen bonds.[1][2][3]
Reaction Principle: The Williamson Ether Synthesis
The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid from 3,4-dihydroxybenzoic acid (protocatechuic acid) and cyclopropylmethyl bromide proceeds via a nucleophilic substitution reaction known as the Williamson ether synthesis.[1] In this SN2 reaction, a strong base is used to deprotonate the phenolic hydroxyl groups of the starting material, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide leaving group and forming the desired ether linkages.[1][3]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 10.0 g (64.9 mmol) | Sigma-Aldrich |
| Cyclopropylmethyl bromide | C₄H₇Br | 135.00 | 26.3 g (194.7 mmol, 3.0 eq) | Alfa Aesar |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 26.9 g (194.7 mmol, 3.0 eq) | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 200 mL | Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | VWR |
| Hexanes | C₆H₁₄ | 86.18 | As needed | VWR |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | J.T. Baker |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | EMD Millipore |
Detailed Synthesis Protocol
1. Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dihydroxybenzoic acid (10.0 g, 64.9 mmol).
-
Add anhydrous potassium carbonate (26.9 g, 194.7 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 200 mL).
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Add cyclopropylmethyl bromide (26.3 g, 194.7 mmol) to the suspension.
2. Reaction Execution:
-
Heat the reaction mixture to 60-70 °C using a heating mantle and a temperature controller.
-
Maintain stirring at this temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
3. Work-up and Isolation:
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add 1 M hydrochloric acid (approx. 200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1) is typically effective.
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure 3,4-Bis(cyclopropylmethoxy)benzoic acid as a solid.
Characterization of 3,4-Bis(cyclopropylmethoxy)benzoic Acid
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Expect signals in the range of δ 7.5-7.8 ppm.
-
-OCH₂- Protons: A doublet around δ 3.9-4.1 ppm.
-
Cyclopropyl -CH- Proton: A multiplet around δ 1.2-1.4 ppm.
-
Cyclopropyl -CH₂- Protons: Multiplets in the range of δ 0.3-0.7 ppm.
-
Carboxylic Acid Proton: A broad singlet typically above δ 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carboxylic Carbonyl Carbon: Expect a signal around δ 170-175 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm.
-
-OCH₂- Carbon: A signal around δ 70-75 ppm.
-
Cyclopropyl -CH- Carbon: A signal around δ 10-15 ppm.
-
Cyclopropyl -CH₂- Carbons: A signal around δ 3-5 ppm.
-
2. Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.[4][5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[4][5]
-
C-O Stretch (Ether): Strong absorptions in the range of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Absorptions in the fingerprint region below 900 cm⁻¹.
3. Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z corresponding to the molecular weight of the product minus one proton.
Safety and Handling Precautions
-
Cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reagents. | Increase reaction time or temperature. Ensure reagents are fresh and anhydrous. |
| Low Yield | Inefficient extraction or purification. Side reactions. | Optimize extraction and purification procedures. Ensure the reaction is run under an inert atmosphere if necessary. |
| Product Contamination | Incomplete removal of starting materials or byproducts. | Improve the purification method (e.g., optimize the solvent system for chromatography). |
Conclusion
This protocol details a reliable and scalable method for the synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid. The procedure is based on the robust Williamson ether synthesis and employs readily available starting materials. The provided characterization data serves as a benchmark for product verification. Adherence to the outlined safety precautions is essential for the successful and safe execution of this synthesis.
References
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Application Notes & Protocols: Investigating the Therapeutic Potential of Piclamilast in Cellular Models of COPD and Asthma
Abstract
Chronic Obstructive Pulmonary Disease (COPD) and asthma are prevalent respiratory diseases characterized by chronic airway inflammation. While their underlying pathologies differ, they share common inflammatory pathways that present viable targets for therapeutic intervention.[1] One such target is phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating inflammatory cell function.[2] Piclamilast (RP 73401) is a selective PDE4 inhibitor that elevates intracellular cyclic AMP (cAMP) levels, thereby exerting potent anti-inflammatory effects.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Piclamilast in robust cellular models of COPD and asthma. We detail the scientific rationale, step-by-step protocols for disease modeling, and key analytical assays to quantify the efficacy of Piclamilast in attenuating disease-relevant phenotypes such as inflammation, mucus hypersecretion, and oxidative stress.
Scientific Background: The PDE4-cAMP Signaling Axis
The pathophysiology of both asthma and COPD involves a complex interplay of immune and structural cells, including epithelial cells, smooth muscle cells, neutrophils, and eosinophils.[5][6] A central signaling molecule governing the function of these cells is cAMP. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).
The PDE4 enzyme family is the predominant regulator of cAMP in key inflammatory cells.[2][7] In inflammatory conditions, elevated PDE4 activity leads to the rapid degradation of cAMP. This reduction in cAMP promotes a pro-inflammatory state characterized by:
-
Increased production of cytokines and chemokines (e.g., TNF-α, IL-8).
-
Enhanced release of reactive oxygen species (oxidative burst).[3]
-
Recruitment and activation of inflammatory cells like neutrophils and eosinophils.[4]
-
Airway smooth muscle proliferation and mucus hypersecretion.[8]
Piclamilast, as a selective PDE4 inhibitor, blocks the degradation of cAMP.[3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (p-CREB) modulates gene transcription to promote anti-inflammatory responses.[9]
Caption: Piclamilast inhibits PDE4, preventing cAMP degradation and promoting anti-inflammatory signaling.
Application Notes: Experimental Design & Rationale
Selecting and Culturing Appropriate Cellular Models
The choice of cell type is critical for modeling specific aspects of COPD and asthma.
-
Human Bronchial Epithelial Cells (HBECs): These cells form the primary barrier of the airways and are central to initiating inflammatory responses to insults like pollutants, smoke, and allergens.[10] They are ideal for studying cytokine secretion, mucus production, and barrier function. Primary HBECs, cultured at an air-liquid interface (ALI), provide a highly physiological model that differentiates into a pseudostratified epithelium.
-
Airway Smooth Muscle (ASM) Cells: Key contributors to bronchoconstriction and airway remodeling in asthma.[5] These cells are used to investigate the effects of Piclamilast on cell proliferation, migration, and contractile responses.
-
Immune Cells:
-
Neutrophils: A hallmark cell type in COPD inflammation.[1] Primary neutrophils or cell lines like HL-60s can be used to study chemotaxis, degranulation, and oxidative burst.
-
Eosinophils: Central to type 2 (T2-high) asthma.[11] Studying their activation and degranulation is key for asthma models.
-
Macrophages: Alveolar macrophages are critical in the COPD inflammatory response. Cell lines like THP-1 or primary monocyte-derived macrophages are commonly used.
-
Inducing a Disease-Relevant Phenotype
To test the efficacy of Piclamilast, a disease-like state must be induced in vitro.
-
COPD Models: Persistent inflammation is often triggered by environmental insults.[5]
-
Lipopolysaccharide (LPS): A component of Gram-negative bacteria, LPS is a potent inducer of neutrophilic inflammation and is used to model bacterial exacerbations in COPD.[12][13]
-
Cigarette Smoke Extract (CSE): Directly mimics the primary risk factor for COPD, inducing oxidative stress, inflammation, and cellular damage.[5][14]
-
-
Asthma Models: Asthma models often focus on allergic or type 2 inflammation.
-
Pro-inflammatory Cytokine Cocktails: A combination of TNF-α, IL-1β, and/or IL-13 can be used to simulate the inflammatory milieu of the asthmatic airway, inducing hyperresponsiveness and mucus production.
-
Allergen Extracts: Extracts from house dust mites (HDM) can be used to stimulate epithelial cells from allergic donors to mimic an allergic response.[5]
-
Key Experimental Readouts
A multi-faceted approach is required to validate the effects of Piclamilast.
| Parameter | Assay | Rationale |
| Cell Viability | MTT, XTT, or LDH Assay | Essential to ensure that observed anti-inflammatory effects are not due to cytotoxicity of Piclamilast or the inflammatory stimulus. |
| Inflammation | ELISA / Multiplex Assay | Quantifies the reduction in key pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-8, IL-6) in the cell culture supernatant.[7] |
| Target Engagement | cAMP Accumulation Assay | Directly measures the intracellular concentration of cAMP to confirm that Piclamilast is engaging its target (PDE4) and producing the expected biochemical effect.[15] |
| Downstream Signaling | Western Blot for p-CREB | Confirms activation of the anti-inflammatory signaling pathway downstream of cAMP accumulation.[16] |
| Oxidative Stress | Luminol-based Chemiluminescence | Measures the respiratory burst (ROS production) from inflammatory cells like neutrophils, a key feature of COPD pathology.[3] |
| Mucus Production | Alcian Blue / PAS Staining | Visualizes and quantifies mucin production from epithelial cells, a key component of airway obstruction.[2] |
Experimental Workflow & Protocols
The following diagram and protocols outline a general workflow for assessing Piclamilast in an LPS-induced model of inflammation using Human Bronchial Epithelial Cells (HBECs).
Caption: General experimental workflow for evaluating Piclamilast in vitro.
Protocol 1: Inducing COPD-like Inflammation in HBECs
Causality: This protocol uses LPS to mimic bacterial-induced inflammation, a common trigger for COPD exacerbations. The pre-incubation with Piclamilast allows the compound to enter the cells and inhibit PDE4 before the inflammatory cascade is initiated.
Materials:
-
Primary HBECs or a suitable cell line (e.g., BEAS-2B)
-
Appropriate cell culture medium and supplements[17]
-
24-well tissue culture plates
-
Piclamilast (dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle control (media with the same final concentration of DMSO as the highest Piclamilast dose)
Procedure:
-
Cell Seeding: Seed HBECs in a 24-well plate at a density that will achieve >90% confluency within 48 hours.
-
Equilibration: Allow cells to adhere and grow for 24-48 hours in a humidified incubator (37°C, 5% CO₂).
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with a low-serum or serum-free medium for 4-6 hours before treatment.
-
Pre-treatment: Aspirate the medium and add fresh medium containing various concentrations of Piclamilast (e.g., a dose-response range from 10 nM to 10 µM) or vehicle control. Incubate for 1 hour.
-
Self-Validation: Include a "vehicle" control to account for any effects of the solvent (DMSO).
-
-
Inflammatory Challenge: Add LPS directly to the wells to a final concentration of 1 µg/mL. Also, maintain a "no stimulus" control group (cells treated with vehicle but no LPS).
-
Incubation: Return the plate to the incubator for 24 hours.
-
Harvesting: After incubation, carefully collect the culture supernatant from each well and store at -80°C for cytokine analysis. Wash the remaining cells with cold PBS and lyse them according to the requirements of downstream assays (e.g., RIPA buffer for Western Blot, specific lysis buffer for cAMP assays).
Protocol 2: Quantification of Inflammatory Cytokines by ELISA
Causality: This assay directly measures the protein levels of key inflammatory mediators like IL-8 (a potent neutrophil chemoattractant) and TNF-α, providing a direct functional readout of the inflammatory response and its inhibition by Piclamilast.
Procedure:
-
Use a commercial ELISA kit for human IL-8 or TNF-α and follow the manufacturer's instructions.
-
Thaw the harvested cell culture supernatants on ice.
-
Prepare a standard curve using the recombinant cytokine provided in the kit.
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Incubate, wash, and add the detection antibody as per the kit protocol.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader at the specified wavelength (typically 450 nm).
-
Calculate the concentration of cytokines in each sample by interpolating from the standard curve. The results should show a dose-dependent decrease in cytokine secretion in the Piclamilast-treated groups compared to the LPS-only group.
Protocol 3: Measurement of Intracellular cAMP Levels
Causality: This is a critical target engagement assay. A positive result confirms that Piclamilast is mechanistically active in the chosen cell type by demonstrating an increase in the second messenger, cAMP.[18]
Procedure:
-
Note: The incubation time for this assay is much shorter, as cAMP changes are rapid. A separate experiment with a 15-30 minute LPS stimulation time is recommended.
-
Use a commercial cAMP assay kit (e.g., competitive immunoassay or luciferase-based biosensor).[19][20]
-
Seed and treat cells with Piclamilast and/or LPS as described in Protocol 1, but for a shorter duration (e.g., 30 minutes).
-
Lyse the cells using the lysis buffer provided in the kit to release intracellular cAMP.
-
Perform the competitive binding reaction according to the manufacturer's protocol. In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.[21]
-
Generate the detection signal (e.g., chemiluminescence or fluorescence). The signal is typically inversely proportional to the amount of cAMP in the sample.
-
Quantify cAMP levels against a standard curve. The results should show that Piclamilast treatment leads to a significant increase in intracellular cAMP.
Protocol 4: Western Blot for Phospho-CREB (p-CREB)
Causality: This assay verifies the activation of the signaling pathway downstream of cAMP. Increased p-CREB levels indicate that the rise in cAMP is functionally active and has engaged its effector, PKA, which subsequently phosphorylates CREB at the Ser133 residue.[16]
Procedure:
-
Protein Extraction: Lyse cells treated as in Protocol 1 (a 1-4 hour stimulation time is often optimal for p-CREB) with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.[22]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133) (e.g., at a 1:1000 dilution in blocking buffer).[16][22]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total CREB and a housekeeping protein like GAPDH or β-actin.
Data Interpretation & Expected Results
-
Efficacy of Piclamilast: Treatment with Piclamilast is expected to cause a concentration-dependent inhibition of LPS-induced cytokine (IL-8, TNF-α) release. Based on literature, significant effects can be observed in the nanomolar to low micromolar range.[3]
-
Mechanism of Action: A corresponding concentration-dependent increase in intracellular cAMP levels and a subsequent increase in the ratio of p-CREB to total CREB should be observed, confirming the drug's mechanism of action.
-
Controls: The "vehicle + LPS" group serves as the 100% inflammation control. The "vehicle only" group establishes the basal level of cytokines and signaling. Cell viability assays should confirm that Piclamilast concentrations used are non-toxic.
| Parameter | Vehicle Control | Vehicle + LPS | Piclamilast (1 µM) + LPS | Expected Outcome with Piclamilast |
| IL-8 Release (pg/mL) | Low (Basal) | High (+++++) | Moderate (++) | Significant Decrease |
| cAMP Level (pmol/well) | Low (Basal) | Low (Basal) | High (+++++) | Significant Increase |
| p-CREB / Total CREB Ratio | Low (Basal) | Low (Basal) | High (+++++) | Significant Increase |
| Cell Viability (%) | ~100% | ~90-100% | ~90-100% | No Significant Change |
References
-
Qiu, Y., et al. (2006). Effects of ciclamilast, a new PDE 4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma. European Journal of Pharmacology. Available at: [Link]
-
Selvita. (2024). In Vitro Phenotypic Models for Asthma, COPD, and IPF. Selvita. Available at: [Link]
-
Beeh, K. M., et al. (2005). Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Lung. Available at: [Link]
-
Wang, Y., et al. (2019). Anti-inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. Spandidos Publications. Available at: [Link]
-
Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Available at: [Link]
-
Dal Piaz, V., et al. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Table 1. [Comparison of popular cAMP assay technologies]. Assay Guidance Manual. Available at: [Link]
-
Jacquot, A., et al. (2023). In vitro models to study viral-induced asthma exacerbation: a short review for a key issue. Frontiers in Allergy. Available at: [Link]
-
Giembycz, M. A., & Newton, R. (2006). Treating COPD with PDE 4 inhibitors. PubMed Central. Available at: [Link]
-
Global Initiative for Chronic Obstructive Lung Disease. (2023). 2023 GOLD Report. GOLD. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis of CREB and p-CREB. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). In vivo and in vitro Models of PM2.5 Induced COPD: Focus on the Role of RTA-408. Dovepress. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for inducing experimental asthma and anti-IL-33 treatment. ResearchGate. Available at: [Link]
-
Barnes, P. J. (2017). Cellular and molecular mechanisms of asthma and COPD. Clinical Science. Available at: [Link]
-
Kang, J., et al. (2018). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Journal of Thoracic Disease. Available at: [Link]
-
Patel, B. S., et al. (2016). Roflumilast N-Oxide in Combination with Formoterol Enhances the Antiinflammatory Effect of Dexamethasone in Airway Smooth Muscle Cells. ATS Journals. Available at: [Link]
-
University of Vermont. (n.d.). Western Blot/Anti-pCREB Protocol. UVM. Available at: [Link]
-
ResearchGate. (n.d.). In Vitro Models of Chronic Obstructive Pulmonary Disease (COPD). ResearchGate. Available at: [Link]
-
El-Chemaly, S., et al. (2023). Does Chronic Obstructive Pulmonary Disease Originate from Different Cell Types? ATS Journals. Available at: [Link]
-
Phillips, J. E. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology. Available at: [Link]
-
Li, J., et al. (2018). Establishment of different experimental asthma models in mice. PubMed Central. Available at: [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
Pini, A., et al. (2022). In vitro evidence of antioxidant and anti-inflammatory effects of a new nutraceutical formulation explains benefits in a clinical setting of COPD patients. Frontiers in Physiology. Available at: [Link]
-
Kaur, M., et al. (2013). Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience. Available at: [Link]
-
ResearchGate. (n.d.). Protocol to infect differentiated human primary bronchial epithelial cells with live mycobacteria and determine intracellular load. ResearchGate. Available at: [Link]
-
NIH. (n.d.). Phosphodiesterase 4 inhibition reduces lung fibrosis following targeted type II alveolar epithelial cell injury. NIH. Available at: [Link]
-
NIH. (n.d.). Understanding Asthma Phenotypes, Endotypes, and Mechanisms of Disease. NIH. Available at: [Link]
-
NIH. (n.d.). In vitro modeling of COPD inflammation and limitation of p38 inhibitor – SB203580. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Cellular and molecular mechanisms of asthma and COPD. ResearchGate. Available at: [Link]
-
Moretto, N., et al. (2020). The PDE4 Inhibitor Tanimilast Restrains the Tissue-Damaging Properties of Human Neutrophils. MDPI. Available at: [Link]
-
Profita, M., et al. (2017). Theophylline action on primary human bronchial epithelial cells under inflammatory conditions. Dove Medical Press. Available at: [Link]
-
Scherer, M., et al. (2015). The unrecognized effects of phosphodiesterase 4 on epithelial cells in pulmonary inflammation. PubMed. Available at: [Link]
Sources
- 1. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ciclamilast, a new PDE 4 PDE4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Medicine Reports [spandidos-publications.com]
- 5. selvita.com [selvita.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Understanding Asthma Phenotypes, Endotypes, and Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro models to study viral-induced asthma exacerbation: a short review for a key issue [frontiersin.org]
- 13. In vitro modeling of COPD inflammation and limitation of p38 inhibitor – SB203580 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro evidence of antioxidant and anti-inflammatory effects of a new nutraceutical formulation explains benefits in a clinical setting of COPD patients [frontiersin.org]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Table 1. [Comparison of popular cAMP assay technologies]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cAMP-Glo™ Assay [promega.sg]
- 21. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. gladstone.org [gladstone.org]
Application Notes and Protocols for 3,4-Bis(cyclopropylmethoxy)benzoic Acid in Inflammation Research
Introduction: A Novel Benzoic Acid Derivative for Modulating Inflammatory Pathways
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel therapeutic agents that can selectively modulate inflammatory pathways with minimal side effects is a cornerstone of modern drug discovery. Within this landscape, 3,4-Bis(cyclopropylmethoxy)benzoic acid emerges as a promising small molecule candidate. While direct studies on this specific molecule are nascent, its structural similarity to other known anti-inflammatory benzoic acid derivatives, such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), suggests a potent role in mitigating inflammatory responses[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3,4-Bis(cyclopropylmethoxy)benzoic acid in inflammation research, focusing on its likely mechanism of action as a phosphodiesterase 4 (PDE4) inhibitor and providing detailed protocols for its preclinical evaluation.
Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory and immune cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP)[2][3]. Elevated cAMP levels are associated with the suppression of a wide array of inflammatory responses, making PDE4 a highly attractive target for anti-inflammatory drug development[2][4]. Inhibition of PDE4 has been shown to be effective in various animal models of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis[2]. This application note will therefore be grounded in the hypothesis that 3,4-Bis(cyclopropylmethoxy)benzoic acid exerts its anti-inflammatory effects through the inhibition of PDE4.
Pillar 1: The Molecular Mechanism - Targeting the Engine of Inflammation
The primary mechanism by which 3,4-Bis(cyclopropylmethoxy)benzoic acid is proposed to exert its anti-inflammatory effects is through the specific inhibition of the PDE4 enzyme. PDE4 is the predominant PDE subtype in most immune and inflammatory cells, including macrophages, neutrophils, and T-cells[2].
The Causality of PDE4 Inhibition:
-
Inflammatory Cell Activation: Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), inflammatory cells initiate a signaling cascade that leads to the production and release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and chemokines.
-
cAMP's Role as a Brake: Intracellular cAMP acts as a crucial negative regulator of this inflammatory cascade.
-
PDE4's Pro-inflammatory Action: PDE4 enzymes hydrolyze cAMP to its inactive form, 5'-AMP, thus promoting the inflammatory response by "releasing the brake."
-
Inhibitor Intervention: By inhibiting PDE4, 3,4-Bis(cyclopropylmethoxy)benzoic acid prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key components of the pro-inflammatory signaling machinery, such as NF-κB[4]. This ultimately leads to a broad suppression of inflammatory mediator production.
Caption: PDE4 Inhibition Pathway by 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Pillar 2: In Vitro Applications & Protocols - Establishing Efficacy at the Cellular Level
To validate the anti-inflammatory potential of 3,4-Bis(cyclopropylmethoxy)benzoic acid, a series of in vitro assays are essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: PDE4 Enzyme Inhibition Assay
This initial biochemical assay directly measures the ability of the compound to inhibit PDE4 activity.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 3,4-Bis(cyclopropylmethoxy)benzoic acid against purified PDE4 enzyme.
Materials:
-
Purified recombinant human PDE4B enzyme
-
cAMP substrate
-
Snake venom nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
3,4-Bis(cyclopropylmethoxy)benzoic acid
-
Rolipram (positive control PDE4 inhibitor)[5]
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of 3,4-Bis(cyclopropylmethoxy)benzoic acid and the positive control, Rolipram.
-
In a 96-well plate, add the PDE4B enzyme to each well.
-
Add the different concentrations of the test compound or control to the respective wells.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at 37°C for a predetermined time.
-
Stop the PDE4 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. This will convert the 5'-AMP product to adenosine and inorganic phosphate.
-
Incubate further.
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Protocol 2: Cellular Anti-inflammatory Activity in Macrophages
This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular context.
Objective: To measure the effect of 3,4-Bis(cyclopropylmethoxy)benzoic acid on lipopolysaccharide (LPS)-induced TNF-α production in a macrophage cell line (e.g., RAW 264.7)[6].
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
3,4-Bis(cyclopropylmethoxy)benzoic acid
-
Roflumilast (positive control)[4]
-
MTT or similar cell viability assay kit
-
TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of 3,4-Bis(cyclopropylmethoxy)benzoic acid or Roflumilast for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours). Include an unstimulated control group.
-
Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
-
Data Analysis: Normalize the TNF-α levels to the vehicle control and plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Caption: In Vitro Workflow for Cellular Anti-inflammatory Activity.
Pillar 3: In Vivo Applications & Protocols - Bridging the Gap to Preclinical Models
Animal models of inflammation are crucial for evaluating the therapeutic potential of a drug candidate in a complex biological system[7][8]. The following protocol is adapted from studies on similar compounds and common models of acute inflammation[1][9].
Protocol 3: LPS-Induced Acute Lung Injury Model in Mice
This model is highly relevant for assessing the efficacy of anti-inflammatory compounds in a setting of acute inflammation.
Objective: To evaluate the ability of 3,4-Bis(cyclopropylmethoxy)benzoic acid to reduce lung inflammation in a mouse model of LPS-induced acute lung injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
3,4-Bis(cyclopropylmethoxy)benzoic acid
-
Vehicle control
-
Dexamethasone (positive control)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + PBS, Vehicle + LPS, Compound + LPS, Dexamethasone + LPS).
-
Compound Administration: Administer 3,4-Bis(cyclopropylmethoxy)benzoic acid or controls (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the LPS challenge.
-
LPS Challenge: Anesthetize the mice and intratracheally instill LPS to induce lung injury. The Vehicle + PBS group will receive sterile PBS.
-
Endpoint: At a specified time post-LPS challenge (e.g., 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile PBS into the lungs.
-
Cell Count: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total number of inflammatory cells (e.g., neutrophils, macrophages) using a hemocytometer or automated counter.
-
Cytokine Analysis: Use the supernatant from the BAL fluid to measure the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
(Optional) Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammation and tissue damage.
Caption: In Vivo Workflow for LPS-Induced Acute Lung Injury Model.
Pillar 4: Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: In Vitro Efficacy of 3,4-Bis(cyclopropylmethoxy)benzoic acid
| Compound | PDE4B IC₅₀ (nM) | RAW 264.7 TNF-α EC₅₀ (nM) | Max Cell Viability (% of Control) |
| 3,4-Bis(cyclopropylmethoxy)benzoic acid | Data to be determined | Data to be determined | Data to be determined |
| Rolipram/Roflumilast (Control) | Literature Value | Literature Value | >95% |
Table 2: In Vivo Efficacy in LPS-Induced Lung Injury Model
| Treatment Group | BAL Total Cells (x10⁵) | BAL Neutrophils (x10⁵) | BAL TNF-α (pg/mL) | BAL IL-6 (pg/mL) |
| Vehicle + PBS | Baseline value | Baseline value | Baseline value | Baseline value |
| Vehicle + LPS | Increased value | Increased value | Increased value | Increased value |
| Compound (Dose 1) + LPS | Reduced value | Reduced value | Reduced value | Reduced value |
| Dexamethasone + LPS | Reduced value | Reduced value | Reduced value | Reduced value |
Interpretation: A successful outcome would be characterized by a potent IC₅₀ against PDE4, a corresponding low EC₅₀ for TNF-α inhibition without significant cytotoxicity, and a statistically significant reduction in inflammatory cell infiltration and cytokine levels in the BAL fluid of the in vivo model compared to the vehicle-treated LPS group.
Conclusion
3,4-Bis(cyclopropylmethoxy)benzoic acid represents a compelling candidate for inflammation research, likely operating through the clinically validated PDE4 inhibition pathway. The protocols outlined in this application note provide a robust framework for a systematic evaluation of its anti-inflammatory properties, from enzymatic and cellular activity to preclinical efficacy in an in vivo model of acute inflammation. By following these guidelines, researchers can generate the critical data needed to advance the understanding and potential therapeutic application of this novel compound.
References
- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (n.d.).
- PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). Frontiers in Pharmacology.
- Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed.
- 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. (2006).
- Functional food composition for PDE4 inhibition, improvement of dopamine metabolism, and long-term potentiation. (n.d.).
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023).
- The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (n.d.). PubMed.
- Synthesis and characterization of Benzoic Acid. (n.d.). Chemistry Research Journal.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024).
- Design, synthesis and in vitro PDE4 inhibition activity of certain. (2012). Medicinal Chemistry Research.
- Proposal for pharmacologically distinct conformers of PDE4 cyclic AMP phosphodiesterases. (1997). PubMed.
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.).
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI.
- Phosphodiesterase-4 Inhibitors for the Treatment of Inflamm
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Nutraceutical composition for PDE4 inhibition, enhanced dopamine metabolism and long term potentiation. (2018).
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (n.d.). MDPI.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- PRX-03140. (n.d.).
- PDE4 inhibitor with potential for the treatment of psoriasis reported. (2024). BioWorld.
Sources
- 1. mdpi.com [mdpi.com]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. patents.justia.com [patents.justia.com]
- 6. PDE4 inhibitor with potential for the treatment of psoriasis reported | BioWorld [bioworld.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols: Preparation of Stock Solutions of 3,4-Bis(cyclopropylmethoxy)benzoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stock solutions of 3,4-Bis(cyclopropylmethoxy)benzoic acid (CAS No. 1369851-30-8). Given its structural characteristics as a carboxylic acid, this compound is anticipated to have limited aqueous solubility, necessitating the use of organic solvents for the preparation of concentrated stock solutions suitable for a range of experimental applications. These protocols emphasize best practices to ensure the accuracy, reproducibility, and stability of the prepared solutions, which are critical for generating reliable downstream experimental data.
Introduction to 3,4-Bis(cyclopropylmethoxy)benzoic Acid
3,4-Bis(cyclopropylmethoxy)benzoic acid is a specialized organic compound. As with many novel chemical entities in drug discovery and life sciences research, the precise handling and preparation of this compound are paramount for experimental success. Structurally, it is a benzoic acid derivative, which suggests that its solubility will be pH-dependent and generally low in neutral aqueous solutions. The presence of two cyclopropylmethoxy groups contributes to its lipophilicity. Accurate preparation of stock solutions is the foundational step for a wide array of assays, including but not limited to cell-based assays, biochemical assays, and in vivo studies. Errors in stock solution concentration or stability can lead to misinterpretation of experimental results.
Physicochemical Properties and Required Materials
Before proceeding with any protocol, it is essential to have the correct information and high-quality materials.
Compound Specifications
A summary of the key properties of 3,4-Bis(cyclopropylmethoxy)benzoic acid is provided in the table below.
| Property | Value | Source |
| Chemical Name | 3,4-Bis(cyclopropylmethoxy)benzoic acid | - |
| Synonyms | Benzoic acid, 3,4-di(cyclopropylmethoxy)- | [1] |
| CAS Number | 1369851-30-8 | [1] |
| Molecular Formula | C₁₅H₁₈O₄ | [1] |
| Molecular Weight | 262.3 g/mol | [1] |
| Appearance | Not specified (often a white to off-white solid) | [1] |
| Storage (as solid) | 2-8°C | [1] |
Required Materials and Equipment
-
3,4-Bis(cyclopropylmethoxy)benzoic acid (solid powder)
-
High-purity solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Volumetric flasks (Class A) of appropriate volumes (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes (calibrated) and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent, e.g., PTFE for DMSO)
-
Sterile syringes
-
Cryogenic vials or amber glass vials with PTFE-lined caps for storage
-
Labeling materials
Experimental Workflow Overview
The process of preparing a high-quality stock solution involves several critical stages, from initial solubility testing to final storage and validation. This workflow is designed to be a self-validating system, ensuring the reliability of the final product.
Caption: Quality control decision pathway.
Safety Precautions
While specific toxicity data for 3,4-Bis(cyclopropylmethoxy)benzoic acid is not available, it is prudent to handle it as a potentially hazardous substance.
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
DMSO can facilitate the absorption of chemicals through the skin; therefore, extra care should be taken to avoid skin contact with the DMSO solution. [2]
Conclusion
The protocols outlined in this document provide a robust framework for the preparation of reliable stock solutions of 3,4-Bis(cyclopropylmethoxy)benzoic acid. By integrating preliminary solubility testing with precise weighing, appropriate dissolution techniques, and diligent quality control, researchers can ensure the integrity of their starting materials, leading to more accurate and reproducible experimental outcomes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 282064, 4-Cyclopropylbenzoic acid. Retrieved from [Link].
- Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589.
-
Pharmaffiliates (n.d.). 3,4-Di(cyclopropylmethoxy)-benzoic Acid. Retrieved from [Link].
-
Clark, J. (2015). Making Carboxylic Acids. Chemguide. Retrieved from [Link].
- Delgado, D. R., & Martínez, F. (2013). Solubility of Benzoic Acid in Mixed Solvents. Journal of Solution Chemistry, 42(9), 1734-1748.
-
ResearchGate (n.d.). Preparation of the stock solutions for the validation studies. Retrieved from [Link].
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
U.S. Food and Drug Administration. (2004). Guidance for Industry: Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. Retrieved from [Link].
-
LibreTexts Chemistry (2022). 2.5: Preparing Solutions. Retrieved from [Link].
- Stevenson, L., & Sarangapani, S. (2012). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. The AAPS journal, 14(4), 715–722.
- Delgado, D. R., Almanza, O. A., Martínez, F., Peña, M. Á., Jouyban, A., & Acree, W. E. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 25(23), 5724.
- Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission, Ispra.
-
Quora (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link].
-
Dispendix (2024). Why Precision in Compound Dilutions Matters for Drug Discovery. Retrieved from [Link].
-
BYJU'S (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link].
- Google Patents (2005). Method for determining solubility of a chemical compound.
- Li, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6149.
-
Ziath Ltd (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link].
- Oliveira, F. S., & d'Avila, L. A. (2007). Solubility of Benzoic Acid in Water + N, N-Dimethylformamide, Water + 1, 4-Dioxane, and Water + Ethanol from (303.65 to 342.80) K.
- Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37).
- Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures. LCGC North America, 24(8), 834-845.
-
Save My Exams (2025). Preparation of Carboxylic Acids. Retrieved from [Link].
- Bowker, M. J. (2002). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. UK Journal of Pharmaceutical and Biosciences, 1(1), 1-14.
-
ResearchGate (2024). How long can I store stock solution (Benzo[a]pyrene in DMSO)?. Retrieved from [Link].
-
National Center for Biotechnology Information (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link].
-
National Center for Biotechnology Information (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link].
-
LibreTexts Chemistry (2023). Preparation of carboxylic acids. Retrieved from [Link].
-
Drug Regulatory Affairs International (n.d.). ANALYTICAL METHOD VALIDATION. Retrieved from [Link].
-
SciSpace (2016). The effect of different concentrations of dimethyl sulfoxide (DMSO) and glycerol as cryoprotectant in preserving Vero cells. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11461, 3-Methoxybenzoic acid. Retrieved from [Link].
-
ResearchGate (2025). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Retrieved from [Link].
-
ResearchGate (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67050178, 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link].
-
CAS Common Chemistry (n.d.). Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.1 3,7 ]decanediyl)bis[6-methoxy-. Retrieved from [Link].
Sources
Application Notes & Protocols: Evaluating the In Vivo Efficacy of Piclamilast
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Neuroinflammation and Cognitive Decline with Piclamilast
Piclamilast (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) within inflammatory and immune cells.[1] By inhibiting PDE4, Piclamilast elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), a critical transcription factor involved in neuroplasticity, long-term memory formation, and the suppression of pro-inflammatory mediators.[4][5][6] The therapeutic potential of Piclamilast lies in its dual-action mechanism: reducing neuroinflammation and enhancing cognitive processes, making it a promising candidate for neurodegenerative and neuropsychiatric disorders.
The following application notes provide a detailed guide to leveraging validated preclinical animal models to test the in vivo efficacy of Piclamilast. The protocols are designed to be comprehensive, explaining the scientific rationale behind model selection, experimental design, and endpoint analysis to ensure robust and reproducible results.
Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway
The central hypothesis for Piclamilast's efficacy is its ability to modulate the cAMP signaling cascade. Inhibition of PDE4 prevents the breakdown of cAMP, leading to its accumulation. This activates PKA, which then phosphorylates CREB at its Ser133 residue.[7] Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes. This process upregulates the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and anti-inflammatory cytokines (e.g., IL-10), while simultaneously suppressing the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9][10]
Caption: Workflow for evaluating Piclamilast in an LPS-induced inflammation model.
Protocol 1: LPS-Induced Acute Neuroinflammation in Mice
Materials:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents: Lipopolysaccharide (LPS, from E. coli O111:B4), sterile saline, Piclamilast, vehicle (e.g., 0.5% CMC or 10% DMSO in corn oil), Rolipram (positive control).
-
Equipment: Standard animal housing, injection syringes, brain homogenization equipment, ELISA kits (Mouse TNF-α, IL-6), qPCR reagents, microscope.
Procedure:
-
Acclimatization: House mice for at least 7 days under standard conditions (12h light/dark cycle, ad libitum food and water).
-
Group Assignment: Randomly assign mice to experimental groups (n=8-10 per group):
-
Induction: Administer a single i.p. injection of LPS (0.5 - 1 mg/kg) or sterile saline. [14]5. Endpoint 1: Cytokine Analysis (4 hours post-LPS):
-
Euthanize a subset of mice.
-
Rapidly dissect the hippocampus and cortex on ice.
-
Homogenize tissues for protein (ELISA) or RNA (qPCR) analysis to quantify levels of TNF-α and IL-6. [15][16][17]6. Endpoint 2: Sickness Behavior (2-6 hours post-LPS):
-
Assess locomotor activity in an open field test. LPS-treated animals are expected to show reduced movement, which may be rescued by effective anti-inflammatory treatment.
-
-
Endpoint 3: Microglial Activation (24 hours post-LPS):
-
Perfuse remaining mice with 4% paraformaldehyde (PFA).
-
Collect brains for immunohistochemistry (IHC) using an antibody against Iba1 (Ionized calcium-binding adapter molecule 1), a specific marker for microglia. [18][19][20] * Quantify microglial activation by analyzing cell morphology (ramified vs. amoeboid) and Iba1 staining intensity. [20]
-
Data Summary & Expected Outcomes
| Group | Treatment | Expected TNF-α / IL-6 Levels | Expected Iba1 Staining | Expected Locomotor Activity |
| 1 | Vehicle + Saline | Baseline | Low (Ramified microglia) | Normal |
| 2 | Vehicle + LPS | High (↑↑↑) | High (Amoeboid microglia) | Reduced |
| 3 | Piclamilast + LPS | Reduced (↓) vs. Group 2 | Reduced vs. Group 2 | Partially/Fully Restored |
| 4 | Rolipram + LPS | Reduced (↓) vs. Group 2 | Reduced vs. Group 2 | Partially/Fully Restored |
Section 2: Cognitive Impairment Model - Scopolamine-Induced Amnesia
Rationale: The cholinergic system is fundamental for learning and memory. Scopolamine, a muscarinic receptor antagonist, disrupts this system, inducing transient cognitive deficits that mimic aspects of Alzheimer's disease and age-related cognitive decline. [21][22][23]This model is excellent for evaluating the pro-cognitive and memory-enhancing effects of compounds that, like Piclamilast, are hypothesized to act through cAMP/CREB signaling, a pathway crucial for synaptic plasticity and memory consolidation. [24][25]
Protocol 2: Reversal of Scopolamine-Induced Amnesia in Mice
Materials:
-
Animals: Male Swiss Albino or C57BL/6 mice, 8-10 weeks old.
-
Reagents: Scopolamine hydrobromide, sterile saline, Piclamilast, vehicle.
-
Behavioral Apparatus: Morris Water Maze (MWM) or Novel Object Recognition (NOR) arena. [25][26] Procedure:
-
Acclimatization & Handling: Acclimatize mice for 7 days and handle them daily for 3 days prior to behavioral testing to reduce stress.
-
Group Assignment: Randomly assign mice to experimental groups (n=10-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine
-
Group 3: Piclamilast (e.g., 1 mg/kg, p.o.) + Scopolamine
-
Group 4: Donepezil (positive control, e.g., 1 mg/kg, p.o.) + Scopolamine
-
-
Dosing Regimen: Administer Piclamilast, Donepezil, or vehicle orally (p.o.) for 7-14 consecutive days to allow for potential cumulative effects on synaptic plasticity.
-
Behavioral Testing (e.g., Novel Object Recognition):
-
Habituation (Day 13): Allow each mouse to explore the empty NOR arena for 10 minutes.
-
Training/Acquisition (Day 14):
-
Administer the final dose of Piclamilast/vehicle.
-
30 minutes later, inject Scopolamine (1 mg/kg, i.p.) or saline.
-
30 minutes post-injection, place the mouse in the arena with two identical objects for a 10-minute acquisition trial.
-
-
Testing/Retrieval (Day 15):
-
Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the novel (T_novel) vs. the familiar (T_familiar) object over a 5-minute period.
-
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates successful memory, while a DI near zero suggests amnesia.
-
-
Biochemical Follow-up: After behavioral testing, brain tissue (hippocampus) can be collected to measure levels of pCREB/CREB via Western blot to confirm target engagement. [11]
Data Summary & Expected Outcomes
| Group | Treatment | Expected Discrimination Index (DI) | Interpretation |
| 1 | Vehicle + Saline | > 0.2 | Intact recognition memory |
| 2 | Vehicle + Scopolamine | ≈ 0 | Amnesia / Impaired memory |
| 3 | Piclamilast + Scopolamine | > 0.2 (Significantly > Group 2) | Reversal of amnesia |
| 4 | Donepezil + Scopolamine | > 0.2 (Significantly > Group 2) | Reversal of amnesia (Positive Control) |
Section 3: Chronic Neurodegeneration Model - 5XFAD Mouse Model of Alzheimer's Disease
Rationale: For assessing efficacy in a chronic disease context, transgenic models are indispensable. The 5XFAD mouse model expresses five human familial Alzheimer's disease (FAD) mutations in APP and PSEN1, leading to an aggressive and rapid development of amyloid-β (Aβ) pathology, gliosis, and cognitive deficits. [27][28][29][30]This model allows for the evaluation of Piclamilast's potential to modify disease progression through both anti-inflammatory and synapto-protective mechanisms over a longer treatment period.
Protocol 3: Long-Term Piclamilast Treatment in 5XFAD Mice
Materials:
-
Animals: Hemizygous 5XFAD transgenic mice and wild-type (WT) littermate controls. [31]* Reagents: Piclamilast, vehicle.
-
Equipment: Behavioral testing apparatus (e.g., Radial Arm Water Maze), tissue processing equipment for histology and biochemistry.
Procedure:
-
Study Initiation: Begin treatment at an early pathological stage (e.g., 3-4 months of age) before significant plaque deposition and cognitive decline are established.
-
Group Assignment:
-
Group 1: Wild-Type + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + Piclamilast (e.g., 1 mg/kg/day in drinking water or via oral gavage)
-
-
Chronic Dosing: Administer treatment daily for 3-4 months.
-
Cognitive Assessment (at endpoint):
-
Perform comprehensive behavioral testing to assess spatial learning and memory (e.g., Radial Arm Water Maze, Morris Water Maze). 5XFAD mice typically show significant impairment which Piclamilast may ameliorate. [30]5. Pathological and Biochemical Analysis (at endpoint):
-
Euthanize animals and collect brains.
-
Histology: Use one hemisphere for immunohistochemical analysis of Aβ plaque load (e.g., with 6E10 or 4G8 antibodies) and microgliosis/astrocytosis (Iba1/GFAP staining).
-
Biochemistry: Use the other hemisphere to prepare homogenates for quantifying soluble and insoluble Aβ40/Aβ42 levels via ELISA and assessing pCREB/CREB levels via Western blot.
-
Data Summary & Expected Outcomes
| Group | Genotype | Treatment | Expected Cognitive Performance | Expected Aβ Plaque Load | Expected Microgliosis (Iba1) |
| 1 | WT | Vehicle | Normal | None | Baseline |
| 2 | 5XFAD | Vehicle | Impaired | High | High |
| 3 | 5XFAD | Piclamilast | Improved vs. Group 2 | Potentially Reduced | Reduced vs. Group 2 |
References
-
Biesmans, S., et al. (2013). Systemic administration of lipopolysaccharide in rodents: A model for studying inflammation and potential therapies. Journal of Neuroinflammation. Available at: [Link]
-
Khalifa, M., et al. (2022). Phosphodiesterase (PDE) III inhibitor, Cilostazol, improved memory impairment in aluminum chloride-treated rats: modulation of cAMP/CREB pathway. Inflammopharmacology. Available at: [Link]
-
Li, N., et al. (2021). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]
-
Wako. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Available at: [Link]
-
Pîrlog, M. C., et al. (2024). The Role of IL-6 and TNF-Alpha Biomarkers in Predicting Disability Outcomes in Acute Ischemic Stroke Patients. Journal of Personalized Medicine. Available at: [Link]
-
Wikipedia. (2023). Rolipram. Available at: [Link]
-
Kida, S. (2012). A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP. Neuroscience Research. Available at: [Link]
-
The Jackson Laboratory. (2020). 5xFAD Genotyping Protocol. Available at: [Link]
-
Sarkhel, S. (2021). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology. Available at: [Link]
-
Mishra, S., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]
-
ResearchGate. (2022). Treatment with the PAN‐PDE4 inhibitor Piclamilast triggers a... Available at: [Link]
-
Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. Experimental Neurology. Available at: [Link]
-
University of Victoria. (2025). Iba1 Immunohistochemistry Protocol. Available at: [Link]
-
Jameel, S., et al. (2011). CREB in long-term potentiation in hippocampus: role of post-translational modifications-studies In silico. Journal of Biosciences. Available at: [Link]
-
Littlefield, A. M., et al. (2020). Exercise alters LPS-induced glial activation in the mouse brain. Biochemical Society Transactions. Available at: [Link]
-
Wikipedia. (2023). Piclamilast. Available at: [Link]
-
Frontiers. (2025). Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures. Available at: [Link]
-
Alzforum. (2025). 5xFAD (C57BL6). Available at: [Link]
-
Nguemfo, E. L., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Davis, S., et al. (1999). Direct Evidence for Biphasic cAMP Responsive Element-Binding Protein Phosphorylation during Long-Term Potentiation in the Rat Dentate Gyrus In Vivo. Journal of Neuroscience. Available at: [Link]
-
Wang, Q., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Pharmacology. Available at: [Link]
-
JCAD. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Available at: [Link]
-
Forner, S., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience. Available at: [Link]
-
Berghoff, S. A., et al. (2022). Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model. Journal of Histochemistry & Cytochemistry. Available at: [Link]
-
Wang, W., et al. (2020). Neuronal Mitochondria Modulation of LPS-Induced Neuroinflammation. Frontiers in Molecular Neuroscience. Available at: [Link]
-
ACS Omega. (2023). Ameliorating the Role of Aripiprazole in Memory Deficits Induced by Intracerebroventricular Streptozotocin-Induced Dementia of Alzheimer's Type. Available at: [Link]
-
Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Available at: [Link]
-
Wang, C., et al. (2018). Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling. Frontiers in Pharmacology. Available at: [Link]
-
Littlefield, A. M., et al. (2020). Exercise alters LPS-induced glial activation in the mouse brain. Biochemical Society Transactions. Available at: [Link]
-
Mapelli, L., et al. (2017). Activation of the CREB/c-Fos Pathway during Long-Term Synaptic Plasticity in the Cerebellum Granular Layer. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Shelton, D. L., et al. (2009). Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Frontiers. (2025). Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Available at: [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Rolipram. Available at: [Link]
-
The Jackson Laboratory. (2023). 034848 - 5xFAD , 5x-FAD, Tg6799 Strain Details. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piclamilast. PubChem Compound Database. Available at: [Link]
-
MDPI. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. Available at: [Link]
-
Vitolo, O. V., et al. (2002). Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wang, Q., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Pharmacology. Available at: [Link]
-
MDPI. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. Available at: [Link]
-
Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Available at: [Link]
Sources
- 1. Piclamilast - Wikipedia [en.wikipedia.org]
- 2. Piclamilast | C18H18Cl2N2O3 | CID 154575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. pnas.org [pnas.org]
- 7. CREB in long-term potentiation in hippocampus: role of post-translational modifications-studies In silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcadonline.com [jcadonline.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 13. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Role of IL-6 and TNF-Alpha Biomarkers in Predicting Disability Outcomes in Acute Ischemic Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures [frontiersin.org]
- 17. Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 19. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 20. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. njppp.com [njppp.com]
- 22. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. Exploring the Neuroprotective Effects of Rufinamide in a Streptozotocin-Induced Dementia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. bcm.edu [bcm.edu]
- 28. 5xFAD (C57BL6) | ALZFORUM [alzforum.org]
- 29. 034848 - 5xFAD , 5x-FAD, Tg6799 Strain Details [jax.org]
- 30. criver.com [criver.com]
- 31. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of 3,4-Bis(cyclopropylmethoxy)benzoic Acid in Human Plasma
Introduction
3,4-Bis(cyclopropylmethoxy)benzoic acid is a novel therapeutic agent whose pharmacokinetic profile is of significant interest in preclinical and clinical drug development. Accurate quantification of this small molecule in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of 3,4-Bis(cyclopropylmethoxy)benzoic acid in human plasma. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis, grounded in established bioanalytical method validation principles.
The causality behind the experimental choices is emphasized throughout, ensuring that the protocol is not just a series of steps, but a self-validating system built on scientific integrity. The method employs a liquid-liquid extraction (LLE) for sample clean-up, followed by reversed-phase HPLC separation, providing a reliable and reproducible workflow for pharmacokinetic studies.
Scientific Principles and Method Rationale
The development of a reliable bioanalytical method hinges on the strategic selection of sample preparation and chromatographic conditions. For an acidic compound like 3,4-Bis(cyclopropylmethoxy)benzoic acid, these choices are critical for achieving high recovery, selectivity, and sensitivity.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Biological samples such as plasma are complex matrices containing proteins, lipids, and other endogenous components that can interfere with HPLC analysis.[1] A robust sample preparation procedure is therefore essential to isolate the analyte of interest and minimize matrix effects.[2] Liquid-liquid extraction is a simple, cost-effective, and efficient technique for the extraction of drugs from biological fluids.[3]
-
pH Adjustment: 3,4-Bis(cyclopropylmethoxy)benzoic acid is an acidic molecule. By acidifying the plasma sample, the carboxyl group is protonated, rendering the molecule less polar and more soluble in an organic solvent.[4] This is a key principle for maximizing the extraction efficiency of acidic drugs.[5]
-
Solvent Selection: The choice of an appropriate organic solvent is critical for selective extraction. Diethyl ether is an effective solvent for extracting acidic drugs from aqueous matrices like plasma.[6] It provides good recovery and is easily evaporated, allowing for sample concentration prior to HPLC analysis.
Chromatographic Separation: Reversed-Phase HPLC
Reversed-phase HPLC is the most common mode of chromatography for the analysis of small molecule drugs due to its versatility and reproducibility.[7]
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of non-polar to moderately polar compounds.[8][9] Its hydrophobic nature provides strong interaction with the non-polar regions of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
-
Mobile Phase: The mobile phase composition is optimized to achieve good peak shape, resolution, and a reasonable run time.
-
Aqueous Component: An acidic buffer, such as 0.1% phosphoric acid in water, is used to maintain the analyte in its protonated, less polar form, which enhances retention on the C18 column and ensures consistent peak shapes.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure efficient elution of the analyte while minimizing the total run time.
-
-
Detection: Based on the benzoyl chromophore, UV detection is a suitable and widely available technique. The detection wavelength is set at 230 nm, a common wavelength for benzoic acid derivatives, to achieve high sensitivity.
Experimental Workflow Diagram
Caption: Overall workflow for the quantification of 3,4-Bis(cyclopropylmethoxy)benzoic acid in plasma.
Detailed Protocols
Materials and Reagents
-
3,4-Bis(cyclopropylmethoxy)benzoic acid reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (85%)
-
Diethyl ether (analytical grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector, autosampler, and gradient pump
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Nitrogen evaporator or centrifugal vacuum concentrator
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-Bis(cyclopropylmethoxy)benzoic acid reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol: Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking: For calibration standards and QC samples, spike 50 µL of the appropriate working standard solution into 450 µL of drug-free human plasma in a 2.0 mL microcentrifuge tube. For unknown samples, use 500 µL of the sample.
-
Acidification: Add 50 µL of 1 M phosphoric acid to each tube and vortex for 10 seconds to mix. This step ensures the analyte is in its non-ionized form, facilitating its extraction into the organic solvent.
-
Extraction: Add 1.0 mL of diethyl ether to each tube.
-
Mixing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[10]
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will separate the aqueous and organic layers and pellet the precipitated proteins.[11]
-
Transfer: Carefully transfer the upper organic layer (diethyl ether) to a clean 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.[10]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A: 20% Mobile Phase B) and vortex for 30 seconds.[10]
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Injection: Transfer the supernatant to an HPLC vial for analysis.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 min |
| 80% B for 2 min | |
| 80% B to 20% B over 1 min | |
| Re-equilibration at 20% B for 5 min | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended application.[12] The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[13][14][15]
Validation Parameters
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.[12] This is assessed by analyzing blank plasma from at least six different sources.
-
Linearity and Range: The method should be linear over a defined concentration range. A calibration curve of peak area versus concentration is constructed, and the correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Accuracy (% bias) and precision (% relative standard deviation, RSD) should be evaluated at a minimum of three concentration levels (low, medium, and high QC samples) in replicate (n=5) on the same day (intra-day) and on three different days (inter-day).[16] Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of an extracted sample to that of a non-extracted standard of the same concentration.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Data Analysis and Quantification
The concentration of 3,4-Bis(cyclopropylmethoxy)benzoic acid in unknown samples is determined by interpolating the peak area from the linear regression of the calibration curve.[17] The calibration curve is generated by plotting the peak area of the analyte against the nominal concentration of the calibration standards.
Conclusion
This application note provides a detailed and scientifically justified HPLC-UV method for the quantification of 3,4-Bis(cyclopropylmethoxy)benzoic acid in human plasma. The method is designed to be robust, reliable, and suitable for regulated bioanalysis in support of drug development programs. The comprehensive protocols for sample preparation and HPLC analysis, along with the outlined validation strategy, provide a solid foundation for researchers to implement this method in their laboratories. The emphasis on the rationale behind the experimental choices aims to empower scientists to not only follow the protocol but also to understand and troubleshoot the method effectively.
References
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]
-
(PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Available at: [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available at: [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]
-
Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
HPLC Sample Preparation. Organomation. Available at: [Link]
-
Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]
-
Automated SPE for Drugs of Abuse in Urine Sample. Aurora Biomed. Available at: [Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent. Available at: [Link]
-
Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education. Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]
-
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. NIH. Available at: [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]
-
Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Anyone here run a urine SPE method for toxicological analysis? reddit. Available at: [Link]
-
Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. ΕΚΠΑ. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Available at: [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available at: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]
-
HPLC Column Selection Guide. SCION Instruments. Available at: [Link]
-
Validation of Bioanalytical Methods Highlights of FDA's Guidance. LCGC International. Available at: [Link]
-
Bioanalytical Method Validation. FDA. Available at: [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biocompare.com [biocompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Column Selection Guide [scioninstruments.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. organomation.com [organomation.com]
- 11. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. hhs.gov [hhs.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. thaiscience.info [thaiscience.info]
- 17. journals.ust.edu [journals.ust.edu]
Illuminating the Second Messenger: A Guide to Investigating Cyclic AMP Signaling Pathways with Piclamilast
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Role of cAMP and the Power of Specific Inhibition
Cyclic adenosine monophosphate (cAMP) is a fundamental second messenger that orchestrates a vast array of physiological processes, from gene transcription and cell growth to metabolic regulation and immune responses.[1][2] The intracellular concentration of this critical signaling molecule is meticulously controlled by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[1][2] The PDE superfamily, comprising 11 distinct families, represents a group of enzymes that hydrolyze cAMP and/or cGMP, thereby terminating their signaling cascades.[1]
Among these, the PDE4 family, which specifically hydrolyzes cAMP, is predominantly expressed in inflammatory and immune cells. This localization makes PDE4 an attractive therapeutic target for a variety of inflammatory diseases.[3] Piclamilast (RP 73401) is a potent and selective second-generation PDE4 inhibitor. By inhibiting PDE4, Piclamilast effectively elevates intracellular cAMP levels, leading to the modulation of downstream signaling pathways and subsequent anti-inflammatory effects.[4]
This application note provides a comprehensive guide for researchers on utilizing Piclamilast to investigate cAMP signaling pathways. We will delve into the underlying principles, provide detailed, field-proven protocols for key experimental workflows, and offer insights into data interpretation and troubleshooting. Our aim is to equip you with the necessary tools and knowledge to confidently and effectively employ Piclamilast as a precise modulator of cAMP signaling in your research.
Mechanism of Action: How Piclamilast Amplifies the cAMP Signal
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn stimulate adenylyl cyclase to convert ATP into cAMP.[1] This surge in intracellular cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5][6] PKA, upon activation, phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby regulating gene expression.[1][2] Epac, a guanine nucleotide exchange factor for the small GTPase Rap1, mediates PKA-independent signaling cascades.[5][6]
The action of PDEs, particularly PDE4 in inflammatory and immune cells, serves as a crucial "brake" on this signaling cascade by hydrolyzing cAMP to the inactive 5'-AMP.[1][7] Piclamilast exerts its effect by selectively inhibiting the catalytic activity of PDE4 isoforms. This inhibition removes the "brake," leading to a sustained elevation of intracellular cAMP levels.[4] This amplified cAMP signal enhances the activation of both PKA and Epac, leading to a cascade of downstream cellular responses.
Diagram 1: The cAMP Signaling Pathway and the Role of Piclamilast
This diagram illustrates the core components of the cAMP signaling pathway and the mechanism by which Piclamilast, a PDE4 inhibitor, elevates intracellular cAMP levels.
Experimental Workflows: Quantifying the Impact of Piclamilast
To rigorously investigate the effects of Piclamilast on cAMP signaling, a multi-faceted experimental approach is recommended. This typically involves quantifying changes in intracellular cAMP levels and assessing the activation of downstream effectors.
Workflow 1: Measuring Intracellular cAMP Levels using a Competitive ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying intracellular cAMP.[8] This competitive immunoassay relies on the competition between cAMP in the sample and a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The resulting signal is inversely proportional to the concentration of cAMP in the sample.
Protocol: Competitive cAMP ELISA
Materials:
-
Cultured cells of interest
-
Piclamilast (from a reputable supplier)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)
-
Commercially available cAMP ELISA kit (follow manufacturer's instructions for reagent preparation)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
The following day, replace the culture medium with fresh, serum-free medium and incubate for at least 1 hour to reduce basal cAMP levels.
-
Prepare a dilution series of Piclamilast in serum-free medium. A typical concentration range to start with for a dose-response curve would be from 1 nM to 100 µM.[4]
-
Treat the cells with the different concentrations of Piclamilast for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-20 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the cAMP.
-
-
cAMP ELISA:
-
Perform the competitive ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding the enzyme-conjugated cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating for color development.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.[8]
-
Interpolate the cAMP concentration of your samples from the standard curve.
-
Normalize the cAMP concentration to the total protein concentration of each sample (determined by a separate protein assay like BCA or Bradford) to account for variations in cell number.
-
Plot the normalized cAMP concentrations against the corresponding Piclamilast concentrations to generate a dose-response curve.
-
Table 1: Example Data for a Piclamilast Dose-Response Curve
| Piclamilast (µM) | Absorbance (450 nm) | cAMP (pmol/mg protein) |
| 0 (Vehicle) | 1.25 | 10.2 |
| 0.01 | 1.10 | 25.8 |
| 0.1 | 0.85 | 75.3 |
| 1 | 0.50 | 180.1 |
| 10 | 0.25 | 350.5 |
| 100 | 0.15 | 480.9 |
Diagram 2: Experimental Workflow for cAMP ELISA
This diagram outlines the key steps in performing a competitive ELISA to measure intracellular cAMP levels following treatment with Piclamilast.
Workflow 2: Real-Time Monitoring of cAMP Dynamics with FRET/BRET Biosensors
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) biosensors are powerful tools for monitoring real-time changes in intracellular cAMP levels in living cells.[9] These genetically encoded sensors typically consist of a cAMP-binding domain flanked by a donor and an acceptor fluorophore (for FRET) or a luciferase and a fluorescent protein (for BRET). Upon cAMP binding, a conformational change in the sensor alters the distance or orientation between the donor and acceptor, leading to a change in the FRET or BRET signal.
Protocol: FRET-Based cAMP Imaging
Materials:
-
Cultured cells suitable for transfection and imaging
-
A genetically encoded FRET-based cAMP biosensor plasmid (e.g., an Epac-based sensor)[9]
-
Transfection reagent
-
Imaging medium (e.g., HBSS)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the donor and acceptor fluorophores)
-
Image analysis software
Procedure:
-
Transfection and Cell Plating:
-
Transfect the cells with the FRET biosensor plasmid using a suitable transfection reagent.
-
Plate the transfected cells onto glass-bottom dishes or imaging-quality multi-well plates.
-
Allow the cells to express the biosensor for 24-48 hours.
-
-
Imaging Setup:
-
Replace the culture medium with imaging medium.
-
Mount the dish/plate on the fluorescence microscope stage, ensuring the cells are maintained at 37°C and, if necessary, 5% CO2.
-
Identify cells expressing the biosensor.
-
-
Baseline and Treatment Imaging:
-
Acquire baseline images of the donor and acceptor fluorescence channels before adding any stimulus.
-
Add Piclamilast at the desired concentration to the imaging medium.
-
Immediately begin acquiring a time-lapse series of images of both the donor and acceptor channels to monitor the change in FRET ratio over time.
-
-
Data Analysis:
-
For each cell at each time point, measure the fluorescence intensity of the donor and acceptor channels.
-
Calculate the FRET ratio (e.g., Acceptor Intensity / Donor Intensity).
-
Plot the change in FRET ratio over time to visualize the dynamics of cAMP accumulation in response to Piclamilast.
-
Table 2: Example Data for FRET-Based cAMP Imaging
| Time (minutes) | FRET Ratio (Acceptor/Donor) |
| 0 | 1.50 |
| 1 | 1.45 |
| 2 | 1.30 |
| 5 | 1.10 |
| 10 | 0.95 |
| 15 | 0.90 |
Workflow 3: Assessing Downstream Effector Activation - PKA Activity Assay
To confirm that the Piclamilast-induced increase in cAMP is functionally relevant, it is crucial to assess the activation of downstream effectors like PKA. PKA activity can be measured using various methods, including assays that detect the phosphorylation of specific PKA substrates.
Protocol: Colorimetric PKA Activity Assay
Materials:
-
Cultured cells
-
Piclamilast
-
Cell lysis buffer compatible with kinase assays
-
Commercially available PKA activity assay kit (colorimetric or fluorescent)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Piclamilast as described in the cAMP ELISA protocol.
-
Lyse the cells according to the PKA activity assay kit's instructions. This typically involves a non-denaturing lysis buffer to preserve kinase activity.
-
-
PKA Activity Assay:
-
Perform the PKA activity assay according to the manufacturer's protocol. This generally involves:
-
Adding cell lysates to a microplate pre-coated with a PKA-specific substrate.
-
Initiating the kinase reaction by adding ATP.
-
Detecting the phosphorylated substrate using a specific antibody conjugated to an enzyme (e.g., HRP) that generates a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
The signal intensity is directly proportional to the PKA activity in the sample.
-
Plot the PKA activity against the Piclamilast concentration to demonstrate a dose-dependent activation of this downstream effector.
-
Troubleshooting and Best Practices
For all assays:
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect their signaling responses.
-
Reagent Quality: Use high-quality reagents and follow the manufacturer's instructions for storage and handling.
-
Controls are Key: Always include appropriate controls, such as a vehicle control, a positive control (e.g., forskolin, an adenylyl cyclase activator), and a negative control.[10]
For cAMP ELISA:
-
Incomplete Lysis: Ensure complete cell lysis to release all intracellular cAMP. Sonication or freeze-thaw cycles can be used in addition to lysis buffer.
-
High Background: This can be due to insufficient washing or cross-reactivity of the antibody.[11] Ensure thorough washing and consider using a different ELISA kit if the problem persists.
-
Poor Standard Curve: This may result from inaccurate pipetting or degradation of the standards. Prepare fresh standards for each experiment and use calibrated pipettes.
For FRET/BRET Imaging:
-
Low Signal: This could be due to low biosensor expression. Optimize transfection efficiency or consider creating a stable cell line.
-
Photobleaching: Minimize exposure to excitation light to prevent photobleaching of the fluorophores.
-
Cell Movement: Use an appropriate cell immobilization technique if cell movement is an issue during time-lapse imaging.
Conclusion
Piclamilast is a valuable pharmacological tool for dissecting the complexities of the cAMP signaling pathway. By selectively inhibiting PDE4, it allows for a controlled and targeted elevation of intracellular cAMP, enabling researchers to study its downstream consequences in a variety of cellular contexts. The experimental workflows detailed in this application note, from quantifying cAMP levels with ELISA to real-time monitoring with FRET biosensors and assessing downstream effector activation, provide a robust framework for investigating the multifaceted roles of this crucial second messenger. By adhering to the principles of sound experimental design and incorporating the best practices outlined here, researchers can confidently generate high-quality, reproducible data that will further our understanding of cAMP-mediated cellular regulation.
References
-
Yan, K., Gao, L. N., Cui, Y. L., Zhang, Y., & Zhou, X. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery. Molecular medicine reports, 13(5), 3715–3723. [Link]
-
Yan, K., Gao, L., Cui, Y., Zhang, Y., & Zhou, X. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). ResearchGate. [Link]
-
Zhang, J. H., & Li, Q. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. ResearchGate. [Link]
-
Li, H., Zuo, H., & Chen, G. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in pharmacology, 9, 1048. [Link]
-
Binkowski, K., & Namkung, Y. (2018). cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins. Sensors (Basel, Switzerland), 18(11), 3953. [Link]
-
Al-Gharaibeh, A., Bourque, S. L., & Schramm, C. M. (2015). Epac and the high affinity rolipram binding conformer of PDE4 modulate neurite outgrowth and myelination using an in vitro spinal cord injury model. British journal of pharmacology, 172(12), 3098–3111. [Link]
-
O'Donnell, J. M., & Zhang, H. T. (2004). Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test. The Journal of pharmacology and experimental therapeutics, 310(2), 679–688. [Link]
-
Raker, V., Becker, C., & Steinbrink, K. (2016). Phosphodiesterase‑4 inhibitors: a review of current developments (2013–2021). Journal of Medicinal Chemistry, 59(15), 6931-6955. [Link]
-
Collins, R. T., & Findlay, J. E. (2016). PDE4-Mediated cAMP Signalling. International journal of molecular sciences, 17(10), 1594. [Link]
-
Yan, K., Gao, L., Cui, Y., Zhang, Y., & Zhou, X. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). SciSpace. [Link]
-
Yan, K., Gao, L. N., Cui, Y. L., Zhang, Y., & Zhou, X. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery. Spandidos Publications. [Link]
-
A Comprehensive Review of Phosphodiesterase 4B: Functions, Structure, Disease Association, Therapeutic Applications & Potential. NHSJS. [Link]
-
Apremilast inhibited PDE4 expression, activated PKA–CREB and Epac‐Rap1... | Download Scientific Diagram. ResearchGate. [Link]
-
Clinical Implication of Phosphodiesterase-4-Inhibition. MDPI. [Link]
-
Cyclic amp pathway. SlideShare. [Link]
-
Cyclic adenosine monophosphate. Wikipedia. [Link]
-
IMAP TR-FRET PDE Evaluation Assay Kit With Progressive Binding System. Molecular Devices. [Link]
-
cAMP Assay. Creative Bioarray. [Link]
-
Singh, S., Dagur, P., Sharma, P., & Sahasrabuddhe, A. A. (2020). Evaluation of Modulators of cAMP-Response in Terms of Their Impact on Cell Cycle and Mitochondrial Activity of Leishmania donovani. Frontiers in cellular and infection microbiology, 10, 260. [Link]
-
Fan, T., Wang, W., Wang, Y., Zeng, M., Liu, Y., Zhu, S., & Yang, L. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1407871. [Link]
-
Vandecasteele, G., Verde, I., & Fischmeister, R. (2001). Inhibition of EPAC1 signaling pathway alters atrial electrophysiology and prevents atrial fibrillation. Frontiers in Physiology, 14. [Link]
-
ELISA Troubleshooting Guide. Boster Bio. [Link]
-
Suitable use of FRET-based Biosensors for Quantitative Detection of GPCR Activation. bioRxiv. [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. [Link]
-
The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. PubMed Central. [Link]
-
The Role of Cyclic AMP in Cellular Signaling for Drug Discovery Research. Multispan, Inc. [Link]
-
Ponsioen, B., Zhao, J., Riedl, J., Zwartkruis, F., van der Krogt, G., Jalink, K., & Bos, J. L. (2004). Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer. The EMBO journal, 23(23), 4587–4595. [Link]
-
PDE3A TR-FRET Assay Kit. BPS Bioscience. [Link]
-
Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology. PubMed. [Link]
-
Singh, S., Dagur, P., Sharma, P., & Sahasrabuddhe, A. A. (2020). Evaluation of Modulators of cAMP-Response in Terms of Their Impact on Cell Cycle and Mitochondrial Activity of Leishmania donovani. PubMed Central. [Link]
-
Effect of PDE4 inactivation on phosphorylation of PKA substrates in... ResearchGate. [Link]
-
Troubleshooting Guide for ELISA High Background Poor Standard Curve. Boster Bio. [Link]
-
Wang, Z., Geng, L., Wang, Z., Zhang, Y., & Wang, H. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International journal of molecular sciences, 25(10), 5344. [Link]
Sources
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac and the high affinity rolipram binding conformer of PDE4 modulate neurite outgrowth and myelination using an in vitro spinal cord injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Preclinical Evaluation of 3,4-Bis(cyclopropylmethoxy)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
This document provides a comprehensive guide for the preclinical experimental design and evaluation of 3,4-Bis(cyclopropylmethoxy)benzoic acid and its analogs. The strategic framework outlined herein is informed by existing research on structurally related compounds, particularly 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), which has demonstrated significant therapeutic potential in models of pulmonary fibrosis through the inhibition of the TGF-β1/Smad signaling pathway.[1] This pathway is a critical mediator in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1]
Our laboratory's initial exploration into compounds for Chronic Obstructive Pulmonary Disease (COPD) led to the serendipitous discovery of DGM's anti-fibrotic properties.[1] This suggests that while the primary focus of this guide will be on anti-fibrotic activity, a secondary investigation into its potential as a phosphodiesterase 4 (PDE4) inhibitor is warranted, given the established role of PDE4 inhibitors in treating inflammatory airway diseases like COPD.[2][3][4]
This guide is designed to be a dynamic and logical framework, empowering researchers to conduct a thorough and scientifically rigorous preclinical evaluation. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them.
Part 1: Characterization of Anti-Fibrotic Activity
The initial phase of preclinical assessment will focus on confirming and expanding upon the known anti-fibrotic mechanism of action of DGM, and by extension, its analogs like 3,4-Bis(cyclopropylmethoxy)benzoic acid.
In Vitro Proof-of-Concept: Targeting the TGF-β1/Smad Pathway
The primary in vitro objective is to determine the compound's ability to inhibit the epithelial-mesenchymal transition (EMT), a key process in fibrosis driven by TGF-β1.[1]
Rationale: Alveolar epithelial cells undergoing EMT are a major source of myofibroblasts, the primary producers of extracellular matrix in fibrotic lungs.[1] Demonstrating inhibition of this process at the cellular level is a critical first step.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of anti-EMT activity.
Protocol 1: Inhibition of TGF-β1-induced EMT in A549 Cells
-
Cell Culture: Culture human alveolar epithelial cells (A549) in appropriate media until 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to treatment.
-
Treatment:
-
Pre-treat cells with varying concentrations of 3,4-Bis(cyclopropylmethoxy)benzoic acid for 1-2 hours.
-
Induce EMT by adding recombinant human TGF-β1 (e.g., 5 ng/mL).
-
Include appropriate controls: vehicle control, TGF-β1 only, and a positive control (e.g., a known TGF-β receptor inhibitor).
-
-
Incubation: Incubate for 24-48 hours.
-
Endpoint Analysis:
-
Western Blot: Lyse cells and perform Western blot analysis for E-cadherin, α-smooth muscle actin (α-SMA), Vimentin, Collagen I, and phosphorylated Smad2/3. A decrease in E-cadherin and an increase in the other markers indicate EMT. The desired outcome is the compound's ability to reverse these changes.
-
Immunofluorescence: Fix and stain cells for E-cadherin and α-SMA to visualize changes in cell morphology and protein localization.
-
RT-qPCR: Extract RNA and perform real-time quantitative PCR to measure the mRNA expression levels of the aforementioned markers.
-
Data Presentation:
| Treatment Group | E-cadherin (Relative Expression) | α-SMA (Relative Expression) | p-Smad2/3 (Relative Densitometry) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| TGF-β1 (5 ng/mL) | ↓ | ↑ | ↑ |
| TGF-β1 + Compound (Dose 1) | ↔ or ↑ | ↔ or ↓ | ↔ or ↓ |
| TGF-β1 + Compound (Dose 2) | ↔ or ↑ | ↔ or ↓ | ↔ or ↓ |
| TGF-β1 + Positive Control | ↔ or ↑ | ↔ or ↓ | ↔ or ↓ |
In Vivo Efficacy: Bleomycin-Induced Pulmonary Fibrosis Model
Rationale: The bleomycin-induced lung injury model in rodents is a well-established and widely used preclinical model of pulmonary fibrosis that recapitulates many of the key histopathological features of the human disease.[1]
Experimental Workflow:
Caption: Workflow for in vivo evaluation in a bleomycin-induced pulmonary fibrosis model.
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250g).
-
Disease Induction: Anesthetize the rats and intratracheally instill a single dose of bleomycin sulfate (e.g., 5 mg/kg). A sham group will receive sterile saline.
-
Treatment Groups:
-
Sham + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + Test Compound (at least two dose levels)
-
Bleomycin + Positive Control (e.g., Pirfenidone or Nintedanib)
-
-
Dosing: Begin daily oral gavage of the test compound and controls 24 hours after bleomycin instillation and continue for 14-21 days.
-
Endpoint Analysis:
-
Lung Function: At the end of the study, assess lung function using a system like FlexiVent to measure parameters such as lung compliance and resistance.
-
Histopathology: Euthanize the animals, perfuse the lungs, and fix them for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess collagen deposition and fibrosis. Score the extent of fibrosis using a standardized scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue to quantify total collagen content via a hydroxyproline assay.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Perform a bronchoalveolar lavage to collect fluid for total and differential cell counts (neutrophils, macrophages, lymphocytes) and cytokine analysis (e.g., TGF-β1, IL-6, TNF-α) via ELISA.
-
Data Presentation:
| Treatment Group | Ashcroft Score (Fibrosis) | Lung Hydroxyproline (µ g/lung ) | BALF Total Cells (x10^5) |
| Sham + Vehicle | Low | Low | Low |
| Bleomycin + Vehicle | High | High | High |
| Bleomycin + Compound (Low Dose) | ↓ | ↓ | ↓ |
| Bleomycin + Compound (High Dose) | ↓↓ | ↓↓ | ↓↓ |
| Bleomycin + Positive Control | ↓↓ | ↓↓ | ↓↓ |
Part 2: Investigation of Potential PDE4 Inhibitory Activity
Rationale: The compound's origin from a COPD drug discovery program suggests a potential interaction with the PDE4 enzyme, a key regulator of inflammatory cell function.[2][5] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects.[6]
In Vitro PDE4 Inhibition and Anti-Inflammatory Assays
Protocol 3: PDE4 Enzyme Inhibition Assay
-
Assay Principle: Utilize a commercially available PDE4 enzyme assay kit. These kits typically measure the conversion of cAMP to AMP.
-
Procedure:
-
Incubate recombinant human PDE4 enzyme with the test compound at various concentrations.
-
Add cAMP to initiate the enzymatic reaction.
-
Stop the reaction and measure the amount of AMP produced, often using a fluorescent or luminescent detection method.
-
Calculate the IC50 value of the compound for PDE4 inhibition. Include a known PDE4 inhibitor like Roflumilast as a positive control.[2][7]
-
Protocol 4: Lipopolysaccharide (LPS)-Induced TNF-α Release in Human PBMCs
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Treatment:
-
Pre-incubate PBMCs with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Include vehicle control, LPS only, and a positive control (Roflumilast).
-
-
Incubation: Incubate for 18-24 hours.
-
Endpoint Analysis: Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit. A reduction in TNF-α release indicates an anti-inflammatory effect.
In Vivo Models of Lung Inflammation
Rationale: To assess the in vivo anti-inflammatory efficacy, an acute lung inflammation model is employed. This allows for the evaluation of the compound's ability to suppress inflammatory cell infiltration and cytokine production in the lungs.
Protocol 5: LPS-Induced Acute Lung Inflammation in Mice
-
Animal Model: Use C57BL/6 mice.
-
Treatment: Administer the test compound (e.g., via oral gavage) 1 hour prior to the inflammatory challenge.
-
Inflammatory Challenge: Administer LPS via intratracheal or intranasal instillation.
-
Endpoint Analysis (e.g., 6-24 hours post-LPS):
-
BALF Analysis: Collect BALF and perform total and differential cell counts, with a focus on neutrophils.
-
Lung Histology: Analyze H&E-stained lung sections for evidence of inflammatory cell infiltration and edema.
-
Lung MPO Activity: Measure myeloperoxidase (MPO) activity in lung tissue homogenates as a marker of neutrophil infiltration.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF or lung homogenates.
-
Part 3: Preliminary Pharmacokinetic and Safety Assessment
A preliminary assessment of the compound's pharmacokinetic (PK) and safety profile is crucial for its continued development.
Pharmacokinetic Profiling
Protocol 6: Single-Dose Pharmacokinetics in Rodents
-
Animal Model: Use Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood samples to plasma and analyze the concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters including:
-
IV: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2)
-
PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC)
-
Oral Bioavailability (%F): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Acute Toxicity
Protocol 7: Single-Dose Acute Toxicity Study in Rodents
-
Animal Model: Use one rodent species (e.g., rats).
-
Dosing: Administer single, escalating doses of the test compound to different groups of animals. Include a high dose to determine the maximum tolerated dose (MTD).
-
Observation: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
Conclusion
This comprehensive preclinical testing cascade provides a robust framework for evaluating the therapeutic potential of 3,4-Bis(cyclopropylmethoxy)benzoic acid and its analogs. By systematically investigating its anti-fibrotic and potential anti-inflammatory properties, alongside early pharmacokinetic and safety profiling, researchers can make informed decisions regarding the future development of this promising chemical series. The dual-pronged approach, targeting both fibrosis and inflammation, opens up possibilities for its application in complex diseases with overlapping pathologies.
References
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]
-
Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed. [Link]
-
Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-tr iazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective. (2008). ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
-
The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. (2010). PubMed. [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). PubMed Central. [Link]
-
Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. (2023). Acta Dermato-Venereologica. [Link]
-
Preclinical COPD study with positive controls, Roflumilast. (2024). SMC Laboratories Inc. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
Roflumilast: a novel phosphodiesterase 4 inhibitor for the treatment of inflammatory airways disease. (n.d.). Open Access Journals. Retrieved January 27, 2026, from [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials. (2022). Encyclopedia.pub. [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]
-
Benzoic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Roflumilast: the evidence for its clinical potential in the treatment | CE. (2005). Dove Medical Press. [Link]
-
Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist. (2020). Frontiers. [Link]
-
What are the therapeutic candidates targeting PDE4? (n.d.). Patsnap Synapse. Retrieved January 27, 2026, from [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). Frontiers. [Link]
Sources
- 1. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo [mdpi.com]
- 2. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 6. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. Preclinical COPD study with positive controls, Roflumilast | SMC Laboratories Inc. [smccro-lab.com]
The Researcher's Guide to Piclamilast: Advanced Protocols for Handling, Storage, and Application
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of Piclamilast (RP 73401), a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This guide moves beyond a simple recitation of steps to offer a deeper understanding of the scientific principles underlying the recommended protocols, ensuring experimental success and data integrity.
Foundational Understanding: The Scientific Rationale
Piclamilast is a second-generation PDE4 inhibitor investigated for its anti-inflammatory properties in conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Its mechanism of action centers on the specific inhibition of phosphodiesterase 4, an enzyme highly expressed in inflammatory and immune cells[1][2].
Mechanism of Action: Elevating cAMP to Quell Inflammation
Phosphodiesterase 4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular processes[1][2]. By inhibiting PDE4, Piclamilast prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which initiates a signaling cascade that ultimately suppresses inflammatory responses[3][4]. This includes the downregulation of pro-inflammatory cytokines and mediators, and the upregulation of anti-inflammatory factors[4][5]. Understanding this pathway is crucial for designing and interpreting experiments with Piclamilast.
Caption: Piclamilast inhibits PDE4, increasing cAMP and activating PKA, which suppresses pro-inflammatory pathways.
Prudent Handling and Secure Storage: Preserving Compound Integrity
The stability and purity of Piclamilast are paramount for reproducible experimental outcomes. Adherence to proper handling and storage protocols is non-negotiable.
Safety First: Personal Protective Equipment and Hazard Awareness
Piclamilast is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[6]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times when handling the compound. All work with solid Piclamilast should be conducted in a chemical fume hood to avoid inhalation of the powder.
Storage Conditions: A Tale of Two Temperatures
The stability of Piclamilast is highly dependent on its physical state (solid vs. solution) and storage temperature. The following table summarizes the recommended storage conditions to maintain the compound's integrity.
| Form | Storage Temperature | Recommended Duration | Rationale |
| Solid/Powder | -20°C | ≥ 4 years | Minimizes degradation from environmental factors such as light, humidity, and temperature fluctuations.[7][8] |
| Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage; minimizes the risk of repeated freeze-thaw cycles.[9] |
| Stock Solution | -80°C | Up to 6 months | Ideal for long-term storage of aliquoted stock solutions, preserving stability and activity.[9] |
Expert Insight: Repeated freeze-thaw cycles can lead to the degradation of Piclamilast in solution. It is strongly advised to aliquot stock solutions into single-use volumes to maintain the compound's potency over time.
Solution Preparation: The Foundation of Accurate Dosing
The accurate and consistent preparation of Piclamilast solutions is fundamental to achieving reliable and reproducible experimental results.
Solubility Profile
Piclamilast is a solid with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[7][8][10].
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 20 mM |
Causality Explained: The choice of solvent is dictated by the experimental system. For in vitro cell-based assays, DMSO is the most common solvent for preparing high-concentration stock solutions. For in vivo studies, a co-solvent system is often necessary to ensure biocompatibility and prevent precipitation upon administration.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of Piclamilast in DMSO, a common starting point for many in vitro experiments.
Materials:
-
Piclamilast (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of Piclamilast solid. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 381.25 g/mol ), weigh out 3.81 mg of Piclamilast.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed Piclamilast.
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.[9]
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.
-
Storage: Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Experimental Applications: Protocols for In Vitro and In Vivo Investigation
The following protocols provide detailed methodologies for investigating the biological effects of Piclamilast in common experimental models.
In Vitro Protocol: Inhibition of LPS-Induced TNF-α Production in Human Monocytes
This protocol describes a cell-based assay to determine the inhibitory effect of Piclamilast on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human monocytes.
Workflow Diagram:
Caption: Workflow for assessing Piclamilast's inhibition of TNF-α in LPS-stimulated monocytes.
Step-by-Step Methodology:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and purify monocytes using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting). Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the monocytes in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere for 2-4 hours.
-
Piclamilast Treatment: Prepare serial dilutions of the Piclamilast stock solution in culture medium. Pre-treat the cells with the desired concentrations of Piclamilast or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each Piclamilast concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of Piclamilast that causes 50% inhibition) using non-linear regression analysis.
In Vivo Protocol: Preparation of Piclamilast for Murine Studies
This protocol details the preparation of a Piclamilast formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration in mice.
Formulation: 10% DMSO in 90% Corn Oil[9]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Piclamilast in DMSO (e.g., 25 mg/mL).
-
Formulation Preparation: In a sterile tube, add the required volume of the Piclamilast stock solution to the appropriate volume of corn oil to achieve the final desired concentration and a 10% DMSO volume. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Homogenization: Mix the solution thoroughly by vortexing. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]
-
Administration: It is recommended to prepare this formulation fresh on the day of use for in vivo experiments.[9]
Conclusion: A Foundation for Rigorous Research
This guide provides a robust framework for the proper handling, storage, and experimental application of Piclamilast. By understanding the scientific principles behind these protocols, researchers can ensure the integrity of their experiments and contribute to the growing body of knowledge on this promising PDE4 inhibitor. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, ultimately advancing the field of drug discovery and development.
References
-
Wikipedia. (2023, December 1). Piclamilast. In Wikipedia. Retrieved from [Link]
-
Zhang, H. T., et al. (2003). Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. Journal of Pharmacology and Experimental Therapeutics, 305(3), 934-941. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piclamilast. PubChem. Retrieved from [Link]
-
Sisto, F., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. Retrieved from [Link]
-
New Drug Approvals. (2014, March 19). PICLAMILAST. New Drug Approvals. Retrieved from [Link]
-
Beeh, K. M., et al. (2004). Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Lung, 182(5), 287-297. Retrieved from [Link]
-
Scheiermann, J., & Zippin, J. H. (2018). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Journal of Investigative Dermatology, 138(10), 2110-2112. Retrieved from [Link]
-
DBA Italia. (n.d.). Handling Instructions. DBA Italia. Retrieved from [Link]
-
Ghavami, S., et al. (2021). cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features. Pulmonology, 27(1), 55-66. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). BPS Bioscience. Retrieved from [Link]
-
Schett, G., et al. (2010). Apremilast inhibits TNFα release from LPS-stimulated monocytes and human rheumatoid synovial membrane cultures. Arthritis Research & Therapy, 12(4), R157. Retrieved from [Link]
-
Li, H., et al. (2018). Unleashing Spinal Cord Repair: The Role of cAMP-Specific PDE Inhibition in Attenuating Neuroinflammation and Boosting Regeneration after Traumatic Spinal Cord Injury. Cells, 7(10), 159. Retrieved from [Link]
-
Gerlo, S., et al. (2011). Elevated cyclic AMP and PDE4 inhibition induce chemokine expression in human monocyte-derived macrophages. Proceedings of the National Academy of Sciences, 108(49), 19832-19837. Retrieved from [Link]
Sources
- 1. Optimization of a cAMP response element signal pathway reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in 3,4-Bis(cyclopropylmethoxy)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues leading to low yields. We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights to common challenges, and offer detailed, validated protocols.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific experimental issues.
Question 1: My reaction is incomplete. TLC and LC-MS analysis show significant amounts of unreacted 3,4-dihydroxybenzoic acid and the mono-alkylated intermediate, even after prolonged reaction times. What are the likely causes and how can I fix this?
Answer:
This is a very common issue in this specific Williamson ether synthesis. The root cause often lies in a combination of factors related to reaction kinetics and reagent deactivation. The second alkylation at the 3-position is often slower than the first due to steric hindrance and electronic effects. Let's break down the potential causes and solutions.
-
Insufficient Base or Inappropriate Base Strength: The phenoxide formation is a prerequisite for the nucleophilic attack on the cyclopropylmethyl halide. If the base is not strong enough or used in insufficient quantity, the concentration of the dianion of 3,4-dihydroxybenzoic acid will be too low for the reaction to proceed to completion. The carboxyl group also consumes a full equivalent of base.
-
Solution: Ensure you are using at least 3 equivalents of a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). K₂CO₃ is a cost-effective and common choice. For difficult reactions, Cs₂CO₃ can be more effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. You need one equivalent for the carboxylic acid and one for each hydroxyl group.
-
-
Phase Transfer Catalyst Issues: In a solid-liquid biphasic system (like K₂CO₃ in DMF or acetonitrile), a phase-transfer catalyst (PTC) can be crucial for shuttling the phenoxide into the organic phase.
-
Solution: If you are not using a PTC, consider adding one. Tetrabutylammonium bromide (TBAB) or 18-Crown-6 are excellent choices. TBAB is generally sufficient and more economical. Use it at a catalytic loading of 5-10 mol%.
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions, such as the decomposition of your alkylating agent or solvent.
-
Solution: A moderate temperature of 60-80 °C is typically optimal for this reaction in solvents like DMF or acetonitrile. Pushing the temperature too high may not necessarily drive the reaction to completion and could lead to the formation of impurities.
-
-
Purity of (Bromomethyl)cyclopropane: (Bromomethyl)cyclopropane can undergo rearrangement or elimination, especially if it's old or has been stored improperly.
-
Solution: Use a fresh bottle of (bromomethyl)cyclopropane or distill it before use. Confirm its purity by ¹H NMR.
-
Question 2: My reaction appears to have worked, but I'm getting a significant amount of an insoluble, intractable solid during the aqueous work-up. What is this, and how can I avoid it?
Answer:
The issue you are describing is likely the precipitation of the potassium or sodium salt of your product, 3,4-bis(cyclopropylmethoxy)benzoic acid, or potentially the starting material if the reaction was incomplete. This is especially common if you quench the reaction mixture directly with water without prior acidification.
Troubleshooting Workflow:
How to improve the solubility of Piclamilast for in vitro assays
Welcome to the technical support center for Piclamilast. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for improving the solubility of Piclamilast in in vitro assays. Recognizing the critical importance of achieving accurate and reproducible results, this resource offers in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Introduction to Piclamilast
Piclamilast (also known as RP 73401) is a potent and selective phosphodiesterase 4 (PDE4) inhibitor, a class of compounds investigated for their anti-inflammatory effects in conditions like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. As a second-generation PDE4 inhibitor, it demonstrates high affinity for its target[3]. From a physicochemical standpoint, Piclamilast is a lipophilic molecule, a characteristic that contributes to its low aqueous solubility and can present challenges in experimental settings.
| Property | Value | Source |
| Molecular Weight | 381.25 g/mol | [1] |
| Formula | C₁₈H₁₈Cl₂N₂O₃ | [1] |
| CAS Number | 144035-83-6 | [1] |
| Appearance | White to off-white solid | [4] |
| Known Solvents | DMSO (up to 100 mM), Ethanol (20 mM) | [5] |
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding Piclamilast solubility.
Q1: My Piclamilast, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What is happening?
A1: This is a common phenomenon known as "precipitation upon dilution." Piclamilast is highly soluble in 100% DMSO but is poorly soluble in aqueous solutions[6]. When you add the concentrated DMSO stock to your aqueous buffer or medium, the DMSO concentration is drastically lowered, reducing its solvating power for Piclamilast and causing the compound to crash out of solution.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: This is cell-line dependent. Most immortalized cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%[7]. However, primary cells are often more sensitive, and a final DMSO concentration of ≤ 0.1% is recommended[7]. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of DMSO in your assay[8][9][10].
Q3: I don't see immediate precipitation. Does that mean my compound is fully dissolved?
A3: Not necessarily. Piclamilast might form a supersaturated solution that is kinetically stable for a short period but can precipitate over time, especially with temperature fluctuations or minor agitation. It can also form microscopic precipitates that are not visible to the naked eye but can still interfere with your assay by reducing the effective concentration of the drug.
Q4: Can I heat the Piclamilast solution to get it to dissolve?
A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution in the initial stock preparation[4]. However, the thermal stability of Piclamilast should be considered, and prolonged or excessive heating should be avoided to prevent degradation. Always bring the solution back to room temperature before adding it to your assay to avoid thermal shock to your cells or proteins.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and the scientific rationale for overcoming solubility challenges with Piclamilast.
Guide 1: Optimizing Stock Solution Preparation
The foundation of a successful experiment is a properly prepared stock solution. Given Piclamilast's properties, meticulous preparation is key.
A stock solution is a concentrated solution that will be diluted to a working concentration for your experiment[11][12]. The goal is to create a stable, high-concentration stock that minimizes the volume of organic solvent introduced into the final assay.
-
Preparation:
-
Weigh out 3.81 mg of Piclamilast powder.
-
Add 1 mL of high-purity, anhydrous (or newly opened) DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds[4].
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Sonication uses ultrasonic waves to break up compound aggregates and facilitate dissolution[4].
-
As a final step, if needed, warm the solution briefly to 37°C.
-
-
Storage:
-
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials to prevent repeated freeze-thaw cycles and moisture absorption.
-
Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[4].
-
Guide 2: Strategies for Dilution into Aqueous Media
The critical step where precipitation often occurs is the dilution of the DMSO stock into your aqueous assay buffer or cell culture medium. The following decision tree and strategies can help mitigate this issue.
Caption: Decision tree for troubleshooting Piclamilast solubility.
Instead of a single large dilution, perform a series of intermediate dilutions in a mix of DMSO and your aqueous buffer to gradually decrease the solvent polarity.
Co-solvents are organic solvents that are miscible with water and can help bridge the polarity gap between DMSO and your aqueous medium, thereby keeping the drug in solution[13][14].
-
Mechanism of Action: Co-solvents like polyethylene glycol (PEG) or propylene glycol (PG) work by reducing the overall polarity of the solvent system. They disrupt the hydrogen bonding network of water, creating a more favorable environment for lipophilic compounds like Piclamilast[15][16].
-
Recommended Co-solvents:
-
Protocol for Using a Co-solvent:
-
Prepare a high-concentration stock of Piclamilast in 100% DMSO (e.g., 100 mM).
-
Create an intermediate stock by diluting the DMSO stock in a co-solvent like PEG 400. For example, a 1:1 mixture of DMSO and PEG 400.
-
Use this intermediate stock for the final dilution into your aqueous assay buffer. This two-step process can significantly improve solubility.
-
The solubility of ionizable compounds can be dramatically influenced by the pH of the solution[20][21].
-
Scientific Rationale (Henderson-Hasselbalch Equation): The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized and un-ionized forms of a compound[22][23][24].
-
For a weak acid: pH = pKa + log ([Ionized]/[Un-ionized])
-
For a weak base: pH = pKa + log ([Un-ionized]/[Ionized])
-
-
Experimental Protocol:
-
Prepare small batches of your assay buffer at slightly different pH values (e.g., pH 6.8, 7.0, 7.2, 7.4).
-
Attempt to dissolve Piclamilast (or dilute the DMSO stock) in each buffer.
-
Visually inspect for precipitation and, if possible, quantify the concentration of dissolved Piclamilast using HPLC.
-
Important: Ensure that the chosen pH is compatible with the health and function of your cells or the activity of your enzyme.
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility[25][].
-
Mechanism of Action: Cyclodextrins have a hydrophilic exterior and a lipophilic interior. They form inclusion complexes with poorly soluble drugs, like Piclamilast, shielding the hydrophobic part of the drug from the aqueous environment and presenting a water-soluble complex to the solution[25][27].
-
Commonly Used Cyclodextrins in Cell Culture:
-
Protocol for Using HP-β-CD:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 5-10% w/v).
-
Add the Piclamilast DMSO stock directly to the HP-β-CD solution and vortex or sonicate to facilitate the formation of the inclusion complex.
-
This complexed solution can then be further diluted in your assay medium. A molar ratio of 1:1 or 1:2 (Piclamilast:HP-β-CD) is a good starting point[29].
-
Part 3: Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents (e.g., PEG 400) | Reduces solvent polarity, disrupts water's hydrogen bonding network[15]. | Simple to implement, can significantly increase solubility[14]. | May have cytotoxic effects at higher concentrations; must be tested. |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the drug[21]. | Can dramatically increase solubility for ionizable compounds. | Requires knowledge (or empirical determination) of pKa; altered pH may affect assay performance. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug[25][27]. | Highly effective for many lipophilic compounds; can improve stability[25]. | Can be expensive; may interact with cell membranes or other assay components at high concentrations. |
Part 4: Signaling Pathway Visualization
As a PDE4 inhibitor, Piclamilast's mechanism of action involves the modulation of the cyclic AMP (cAMP) signaling pathway.
Caption: Piclamilast inhibits PDE4, increasing cAMP levels.
References
-
Wikipedia. (n.d.). Piclamilast. Retrieved from [Link]
-
Zhao, Y., et al. (2003). Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Beeh, K. M., et al. (2004). Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Lung. Retrieved from [Link]
-
Wang, J., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]
-
Grimm, M., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Retrieved from [Link]
-
da Silva, L. C., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Patel, M. R., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists. Retrieved from [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
Zhang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
ResearchGate. (2012). Solubility enhancement of COX-2 inhibitors using various solvent systems. Retrieved from [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
ResearchGate. (2022). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
-
ScienceDirect. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Retrieved from [Link]
-
Semantic Scholar. (2022). Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
YouTube. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. Retrieved from [Link]
-
ResearchGate. (2010). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
-
YouTube. (2020). Solution-making strategies & practical advice. Retrieved from [Link]
-
Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
PubMed. (2011). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]
-
ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
Sources
- 1. Piclamilast - Wikipedia [en.wikipedia.org]
- 2. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Piclamilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 6. reddit.com [reddit.com]
- 7. lifetein.com [lifetein.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells | Pocket Dentistry [pocketdentistry.com]
- 22. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 23. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 24. microbenotes.com [microbenotes.com]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. gpsrjournal.com [gpsrjournal.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Optimizing the effective concentration of 3,4-Bis(cyclopropylmethoxy)benzoic acid in cell culture
Welcome to the technical support guide for 3,4-Bis(cyclopropylmethoxy)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on effectively determining and optimizing the concentration of this compound in your cell culture experiments. Here, we synthesize established biochemical methodologies with practical, field-tested insights to ensure you can confidently design, execute, and interpret your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 3,4-Bis(cyclopropylmethoxy)benzoic acid?
While specific data for 3,4-Bis(cyclopropylmethoxy)benzoic acid is emerging, its structural analog, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been demonstrated to be an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.
The canonical TGF-β signaling cascade involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.[1] DGM has been shown to reduce the phosphorylation of Smad2/3 in response to TGF-β1 stimulation. Given the structural similarity, it is plausible that 3,4-Bis(cyclopropylmethoxy)benzoic acid targets a component of this pathway. Therefore, a recommended starting point is to investigate its effects in a TGF-β-responsive cell line.
Figure 1: Hypothesized inhibition of the canonical TGF-β/Smad signaling pathway.
Q2: I am starting my first experiment. What is a reasonable concentration range to test?
For a novel compound without established potency data, a broad concentration range is recommended for initial screening. A common starting point is a 9-point dose-response assay ranging from 1 nM to 10 µM, with half-log10 steps.[2] This wide range helps in identifying the potency of the compound, whether it's in the nanomolar or micromolar range. The goal of this initial experiment is to find a concentration range that elicits both minimal and maximal biological responses, which is crucial for accurate EC50/IC50 determination.[2]
| Parameter | Recommendation | Rationale |
| Starting Concentration | 1 nM | To capture highly potent effects. |
| Highest Concentration | 10 µM - 100 µM | To ensure a maximal response is observed, solubility permitting. |
| Dilution Series | Half-log or 3-fold serial dilutions | Provides good coverage of the dose-response curve. |
| Number of Points | 8-12 concentrations | Ensures sufficient data points for robust curve fitting. |
Table 1: Recommended Starting Parameters for Dose-Response Experiments
Troubleshooting Guide
Issue 1: My compound is precipitating in the cell culture medium.
This is a common issue for hydrophobic small molecules like benzoic acid derivatives.[3] Precipitation can lead to inaccurate and irreproducible results.
Causality: Benzoic acid has low water solubility, which decreases further in the complex environment of cell culture media containing salts and proteins.[3] The final concentration of the solvent used to dissolve the compound, typically DMSO, may also be too high, leading to precipitation when diluted in the aqueous media.
Solutions:
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Perform serial dilutions in DMSO before the final dilution into the cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to minimize solvent toxicity.[4] A vehicle control with the same final DMSO concentration must always be included in your experiments.[4]
-
-
Solubility Testing:
-
Before treating your cells, perform a simple solubility test. Add your highest concentration of the compound to the cell culture medium and visually inspect for precipitation after a short incubation at 37°C. You can also measure turbidity using a plate reader at a wavelength of 500 nm or higher.[3]
-
-
Consider Alternative Solvents or Formulations:
-
If DMSO is problematic, other organic solvents like ethanol can be tested, although they are generally more toxic to cells.
-
For in vivo studies, more complex formulations involving cyclodextrins or other solubilizing agents may be necessary.
-
Issue 2: I am observing high variability between my experimental replicates.
High variability can obscure real biological effects and make it difficult to obtain a reliable dose-response curve.
Causality: Variability can stem from several sources, including inconsistent cell seeding, edge effects in multi-well plates, and instability of the compound in the culture medium.
Solutions:
-
Standardize Cell Seeding:
-
Ensure a homogenous single-cell suspension before plating.
-
Use a consistent plating density that allows for logarithmic growth throughout the experiment.[2]
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Assess Compound Stability:
-
The compound may degrade over the course of a long incubation period. Consider the stability of similar compounds under your experimental conditions (e.g., in the presence of serum). Para-aminobenzoic acid, for instance, has been shown to react with glucose in cell culture media under certain conditions.[5]
-
-
Optimize Incubation Time:
-
The optimal treatment duration depends on the compound's mechanism of action. Some compounds may require longer incubation times (e.g., 72 hours) to elicit a strong response, while for others, a shorter exposure may be sufficient.[6] It is advisable to test different incubation times (e.g., 24, 48, and 72 hours) in your initial experiments.[6][7]
-
Experimental Protocols
Protocol 1: Determining the EC50 of 3,4-Bis(cyclopropylmethoxy)benzoic acid
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of the compound on a target-specific response. This example assumes inhibition of TGF-β1-induced signaling in A549 cells.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
3,4-Bis(cyclopropylmethoxy)benzoic acid
-
100% DMSO
-
Recombinant Human TGF-β1
-
96-well cell culture plates
-
Assay kit for downstream analysis (e.g., ELISA for phosphorylated Smad2/3, or a reporter assay)
Procedure:
-
Cell Seeding:
-
Plate A549 cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.
-
-
Compound Preparation:
-
Prepare a 20 mM stock solution of 3,4-Bis(cyclopropylmethoxy)benzoic acid in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for your dose-response curve.
-
-
Cell Treatment:
-
Pre-treat the cells with the serially diluted compound for 1-2 hours. Remember to include a vehicle control (DMSO only).
-
Stimulate the cells with an appropriate concentration of TGF-β1 (e.g., 5-10 ng/mL).
-
-
Incubation:
-
Incubate for the desired period (e.g., 24 hours). The optimal time should be determined empirically.[6]
-
-
Data Acquisition:
-
Lyse the cells and perform the downstream analysis (e.g., p-Smad ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
Sources
- 1. INHIBITION OF TRANSFORMING GROWTH FACTOR-β/SMAD SIGNALING BY PHOSPHATIDYLINOSITOL 3-KINASE PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Stability testing of 3,4-Bis(cyclopropylmethoxy)benzoic acid under experimental conditions
<Technical Support Center: Stability Testing of 3,4-Bis(cyclopropylmethoxy)benzoic acid
Disclaimer: 3,4-Bis(cyclopropylmethoxy)benzoic acid is a specialized molecule, and as such, publicly available stability data is limited. This guide is structured based on established principles of chemical stability, analysis of its functional groups (aromatic carboxylic acid, ether linkages, cyclopropyl rings), and authoritative industry guidelines. The protocols and troubleshooting advice provided herein are intended as a robust starting point for your internal validation and stability studies.
Section 1: Understanding the Molecule - A Proactive Approach to Stability
Before initiating experimental work, a structural assessment of 3,4-Bis(cyclopropylmethoxy)benzoic acid can predict potential vulnerabilities. This molecule contains three key functional regions:
-
Benzoic Acid Moiety: The carboxylic acid on the aromatic ring is the primary acidic functional group. While generally stable, benzoic acids can undergo decarboxylation (loss of CO₂) under significant thermal stress.[1]
-
Aromatic Ether Linkages: The two cyclopropylmethoxy groups are attached via ether bonds. Ethers are typically stable but can be susceptible to cleavage under harsh acidic conditions or oxidative stress.[2][3] Aromatic ethers may also undergo O-dealkylation as a metabolic or degradation pathway.[4]
-
Cyclopropyl Rings: These three-membered rings are sterically strained. While often stable, they can be susceptible to ring-opening reactions under certain hydrolytic or catalytic conditions, particularly at non-neutral pH.[5]
A proactive stability program will interrogate each of these potential failure points.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, formulation, and analysis of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Issue 1: Appearance of a New Peak in HPLC After Thermal Stress
-
Question: I ran a thermal stress study on my solid drug substance at 60°C for two weeks. My HPLC analysis now shows a new, earlier-eluting peak at a low level (~0.5%). What could this be?
-
Answer: An early-eluting, more polar impurity appearing after thermal stress often points to the cleavage of one of the ether linkages. The resulting molecule, 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid or 4-(cyclopropylmethoxy)-3-hydroxybenzoic acid, would be more polar due to the new phenolic hydroxyl group, leading to a shorter retention time on a reverse-phase HPLC column. A secondary, though less likely, possibility at moderate temperatures is decarboxylation, which would produce a much less polar compound (1,2-bis(cyclopropylmethoxy)benzene) that would elute significantly later.[1]
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to obtain the mass of the new peak. The expected mass for a mono-dealkylated product would be [M-41], corresponding to the loss of a cyclopropylmethyl group (C₃H₅).
-
Assess Kinetics: Analyze samples at intermediate time points to see if the impurity grows over time, confirming it's a degradant.
-
Cross-Reference: Check your oxidative and hydrolytic stress samples. If the peak is more prominent under acidic or oxidative conditions, it further supports ether cleavage as the degradation pathway.
-
Issue 2: Sample Discoloration and Potency Loss After Light Exposure
-
Question: After performing a photostability study according to ICH Q1B guidelines, my solid sample has developed a slight yellow tint, and the HPLC assay shows a 3% drop in potency with several small new peaks. What is happening?[6][7][8]
-
Answer: Aromatic compounds, particularly those with electron-donating groups like ethers, can be susceptible to photo-oxidative degradation.[9] The energy from UV or visible light can generate radical species, leading to a cascade of reactions. This often results in the formation of complex colored compounds (e.g., quinone-like structures) and can involve oxidation of the aromatic ring or the benzylic position of the ether.
-
Troubleshooting Steps:
-
Run a Control: Ensure you have a "dark" control sample stored under the same temperature and humidity conditions to confirm the degradation is light-induced.[10]
-
Wavelength Analysis: If your photostability chamber allows, expose the sample to only UV and only visible light separately to determine which part of the spectrum is causing the degradation.
-
Analytical Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can separate the newly formed degradation products from the main peak.[11][12][13] This is crucial for accurate potency measurement.
-
Issue 3: Inconsistent Results in Acidic Solution
-
Question: I am dissolving the compound in a dilute HCl solution for a formulation study, but I'm seeing rapid degradation, sometimes within hours. The degradation profile seems inconsistent between experiments. What's the cause?
-
Answer: This scenario points towards two potential mechanisms, possibly acting in concert:
-
Acid-Catalyzed Hydrolysis: The ether linkages are susceptible to cleavage under strong acidic conditions, especially with heat.[3] The cyclopropyl ring itself can also be sensitive to acid-catalyzed ring-opening.
-
Trace Metal Contamination: The inconsistency suggests a catalytic process. Trace amounts of metal ions in your glassware or reagents can catalyze degradation, particularly of ethers and strained rings.
-
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure you are using high-purity, trace metal-free water and acid for your solutions.
-
Glassware Preparation: Use new or thoroughly acid-washed glassware to eliminate metal contaminants.
-
Introduce a Chelator: As a diagnostic tool, add a small amount of a chelating agent like EDTA to a sample. If the stability improves dramatically, it confirms that metal-catalyzed degradation is a significant pathway.
-
pH Profiling: Perform a systematic study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to create a pH-rate profile. This will clearly define the pH range where the molecule is most stable and most vulnerable.
-
Section 3: Standardized Experimental Protocols
These protocols are based on the ICH Q1A(R2) guideline for forced degradation studies and are designed to establish the intrinsic stability of 3,4-Bis(cyclopropylmethoxy)benzoic acid.[14][15]
Workflow for Forced Degradation Studies
Caption: Forced degradation experimental workflow.
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Control: Prepare a control sample by adding 1 mL of water.
-
Incubation: Store all samples at 60°C. Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[15]
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution as in the hydrolysis study.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the sample at room temperature, protected from light. Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Analyze directly by HPLC.
Protocol 3: Photostability
-
Standard: This protocol follows ICH Q1B guidelines.[6][8][16]
-
Sample Prep: Place a thin layer of solid drug substance in a chemically inert, transparent container. Prepare a solution sample as well.
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After exposure, compare the physical appearance (color, clarity) and HPLC profiles (assay, purity) of the exposed samples to the dark controls.
Section 4: Predicted Degradation Pathways & Data Interpretation
Based on the molecule's structure, several degradation pathways can be hypothesized. A stability-indicating method must be able to resolve the parent compound from these potential products.
Potential Degradation Pathways
Caption: Predicted degradation pathways for the molecule.
Interpreting Stability Data (Example)
The following table presents a hypothetical summary of forced degradation results.
| Stress Condition | Duration | % Degradation | Major Degradant(s) (by RRT) | Observations |
| 0.1 M HCl, 60°C | 24 hrs | 12.5% | 0.78 | Significant formation of a single polar degradant. |
| 0.1 M NaOH, 60°C | 24 hrs | 4.2% | 0.78, 0.85 | Slower degradation than acid; two minor degradants. |
| 3% H₂O₂, RT | 8 hrs | 18.9% | 0.78, 0.91 | Rapid degradation, suggesting high oxidative lability. |
| Solid, 80°C | 14 days | 1.1% | 1.35 | Minor degradation, potentially decarboxylation. |
| Photolytic (ICH Q1B) | 1.2M lux-hr | 3.1% | Multiple minor | Slight yellowing of the solid sample observed. |
Analysis of Hypothetical Data:
-
The molecule shows primary lability towards oxidation and acid hydrolysis .
-
The major degradant at RRT 0.78 is likely the mono-dealkylated product , as it forms under both hydrolytic and oxidative conditions.
-
The compound is relatively stable to base and heat in its solid form.
-
Photodegradation is observed but is less severe than oxidative or acidic stress, leading to a complex mixture of minor products.
This structured approach ensures that the intrinsic stability of 3,4-Bis(cyclopropylmethoxy)benzoic acid is well-understood, allowing for the development of stable formulations and robust analytical methods.
References
-
Kaneo, Y. (2019). Degradation of Aromatic Compounds. KEGG Pathway. Available at: [Link]
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Kappe, C. O., & Murphree, S. S. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
-
ICH (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
- Li, Y., et al. (2021). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications.
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]
-
Al-Gharabli, S. I., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Available at: [Link]
-
Kuhm, A. E., et al. (1998). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC - NIH. Available at: [Link]
- International Journal of Creative Research Thoughts (IJCRT). (2024).
-
European Medicines Agency (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
- Vámos, J., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes.
- Singh, R., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. Available at: [Link]
- Qiu, Y., & Chen, Y. (2009).
- ResearchGate. (n.d.).
-
U.S. Food and Drug Administration (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]
-
JECFA (2004). Aliphatic and Aromatic Ethers. Inchem.org. Available at: [Link]
-
European Medicines Agency (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
- Schüürmann, G., et al. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. PMC - NIH.
-
Sahu, P. K., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Available at: [Link]
- YMER. (2024).
- ResearchGate. (2025).
- ResearchGate. (2025). (PDF)
- PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
- LibreTexts. (2022). Chemistry of Esters.
- LibreTexts. (2024).
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
- International Journal of Scientific & Engineering Research. (n.d.). Stability indicating study by using different analytical techniques.
- Ashenhurst, J. (2022).
- PubMed. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48.
- MDPI. (n.d.).
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
- 5. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Purification of 3,4-Bis(cyclopropylmethoxy)benzoic acid
Welcome to the technical support center for the purification of crude 3,4-Bis(cyclopropylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for obtaining high-purity material. The methodologies described herein are grounded in established chemical principles and validated through practical application.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3,4-Bis(cyclopropylmethoxy)benzoic acid?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as derivatives of 3,4-dihydroxybenzaldehyde.[1]
-
Byproducts from incomplete reactions: For instance, mono-alkylated intermediates where only one of the hydroxyl groups has reacted.
-
Related benzoic acid derivatives: If other alkylating agents are present or if side reactions occur, you might see different ether linkages.[1][2]
-
Reagents and catalysts: Trace amounts of bases (e.g., potassium carbonate) or solvents used in the synthesis may also be present.[1]
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For most crystalline organic solids, recrystallization is the most efficient and scalable initial purification method.[3][4] 3,4-Bis(cyclopropylmethoxy)benzoic acid, being a carboxylic acid, is generally a good candidate for this technique.[5] It is crucial to select an appropriate solvent system.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: Oiling out during recrystallization is a common issue. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is very high.
-
Troubleshooting Steps:
-
Lower the temperature: Ensure the solution is not supersaturated at too high a temperature.
-
Add more solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Change the solvent system: Use a solvent with a lower boiling point or a co-solvent system to modulate the solubility.
-
"Seed" the solution: Introduce a pure crystal of the target compound to encourage nucleation.
-
If all else fails, consider column chromatography.
-
Q4: I performed a recrystallization, but my product purity did not improve significantly. What are the next steps?
A4: If a single recrystallization is insufficient, you have several options:
-
Perform a second recrystallization: Sometimes, a sequential recrystallization is necessary to remove stubborn impurities.
-
Switch to a different purification technique: If impurities have similar solubility profiles to your product, column chromatography will be more effective at separation based on polarity differences.
-
Consider an acid-base extraction: As a carboxylic acid, your compound can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral impurities can then be washed away with an organic solvent. Subsequently, re-acidification of the aqueous layer will precipitate your purified product.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Crystal Yield | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration. | 1. Evaporate some of the solvent and re-cool. 2. Cool the solution in an ice bath. 3. Heat the filtration apparatus (funnel and receiving flask) before filtering. |
| Colored Impurities in Crystals | The impurities were not fully removed by the initial crystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated. 2. The cooling process is too rapid. | 1. Evaporate some solvent to increase concentration. 2. Allow the solution to cool slowly to room temperature before moving to an ice bath. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. |
Experimental Protocols
Protocol 1: Recrystallization of 3,4-Bis(cyclopropylmethoxy)benzoic acid
This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first. Carboxylic acids often recrystallize well from polar protic solvents or mixtures.[5][6]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot.[7] Good starting points for benzoic acid derivatives include ethanol, methanol, isopropanol, or mixtures of ethanol/water.[8][9]
-
Dissolution: Place the crude 3,4-Bis(cyclopropylmethoxy)benzoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals under vacuum to a constant weight.
-
Purity Assessment: Analyze the purity of the recrystallized product using an appropriate method such as melting point determination, HPLC, or NMR.
Protocol 2: Column Chromatography
This method is suitable for purification when recrystallization is ineffective or for separating mixtures of closely related compounds.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the standard choice for compounds of moderate polarity like benzoic acids.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give your target compound an Rf value of approximately 0.3-0.4. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point. A small amount of acetic or formic acid is often added to the eluent to keep carboxylic acids protonated and prevent streaking on the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.
-
Elution: Run the eluent through the column, collecting fractions. Monitor the separation using TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Purity Assessment: Confirm the purity of the isolated product.
Workflow Visualizations
Caption: General purification workflow for 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Caption: Decision tree for troubleshooting purification methods.
References
- CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google P
- Indian Journal of Advances in Chemical Science - IJACS.
- Roflumilast-impurities | Pharmaffili
- Process related and degradation impurities in anti-inflamm
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- IUPAC-NIST Solubility Data Series. 99.
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. [Link]
- Recrystallization and Crystalliz
-
The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]
- Recrystalliz
- The Recrystalliz
-
Solubility of Benzoic Acid in Organic Solvents | PDF - Scribd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. scribd.com [scribd.com]
Addressing batch-to-batch variability of 3,4-Bis(cyclopropylmethoxy)benzoic acid
Welcome to the technical support center for 3,4-Bis(cyclopropylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges and questions related to the synthesis and handling of this compound, with a primary focus on mitigating batch-to-batch variability. Our goal is to provide you with the expertise and practical solutions necessary to ensure the consistency and quality of your experimental results.
Introduction to 3,4-Bis(cyclopropylmethoxy)benzoic Acid and the Challenge of Variability
3,4-Bis(cyclopropylmethoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a known process-related impurity in the manufacturing of Roflumilast, a PDE4 inhibitor.[1] The consistency of this intermediate is paramount, as any variability in its purity, impurity profile, or physical properties can directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
Batch-to-batch variability is a persistent challenge in chemical synthesis.[2] For 3,4-Bis(cyclopropylmethoxy)benzoic acid, this variability can stem from numerous factors, including the quality of starting materials, subtle deviations in reaction conditions, and the effectiveness of purification methods. This guide provides a systematic approach to understanding, identifying, and addressing these sources of variability.
I. Synthesis Workflow and Critical Control Points
The most common synthetic route to 3,4-Bis(cyclopropylmethoxy)benzoic acid involves a two-step process starting from 3,4-dihydroxybenzaldehyde: a Williamson ether synthesis followed by an oxidation. Understanding the critical parameters of each step is the first line of defense against batch-to-batch inconsistency.
Sources
Technical Support Center: Enhancing the In-Vivo Bioavailability of 3,4-Bis(cyclopropylmethoxy)benzoic Acid
Welcome to the technical support center for strategies to enhance the in-vivo bioavailability of 3,4-Bis(cyclopropylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to help you optimize the performance of your compound.
Introduction: Understanding the Bioavailability Challenge
3,4-Bis(cyclopropylmethoxy)benzoic acid, as a derivative of benzoic acid, likely shares physicochemical properties that can present challenges to achieving optimal oral bioavailability. Benzoic acid and its derivatives are organic compounds that can exhibit poor aqueous solubility, which is a primary factor limiting their absorption in the gastrointestinal tract.[1][2] Furthermore, the metabolic fate of such compounds can also significantly impact their systemic exposure. This guide will walk you through potential hurdles and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in-vivo bioavailability of 3,4-Bis(cyclopropylmethoxy)benzoic acid?
A1: The low bioavailability of 3,4-Bis(cyclopropylmethoxy)benzoic acid can likely be attributed to one or a combination of the following factors:
-
Poor Aqueous Solubility: As a benzoic acid derivative, the compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] The presence of the relatively non-polar cyclopropylmethoxy groups could further decrease its affinity for water.
-
First-Pass Metabolism: The compound may be subject to extensive metabolism in the gut wall or liver before it reaches systemic circulation.[] This is a common issue for many orally administered drugs.
-
Low Permeability: The molecule may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen, thereby reducing its net absorption.
Q2: How can I begin to assess the bioavailability of my compound?
A2: A stepwise approach is recommended, starting with in-vitro and in-silico methods before moving to more complex in-vivo studies.[4][5]
-
In-Silico Prediction: Utilize computational models to predict oral bioavailability based on the physicochemical properties of the molecule.[6] These models can provide an initial assessment of potential challenges.
-
In-Vitro Dissolution Studies: Assess the solubility and dissolution rate of the compound in simulated gastric and intestinal fluids. This will help confirm if poor solubility is a primary hurdle.
-
Cell-Based Permeability Assays: Use cell culture models, such as Caco-2 cells, to evaluate the intestinal permeability of the compound and to determine if it is a substrate for efflux transporters.
-
In-Vivo Pharmacokinetic Studies: Administer the compound to an animal model (e.g., rats) via both intravenous (IV) and oral (PO) routes.[7] The data from these studies will allow you to calculate key pharmacokinetic parameters, including absolute bioavailability.
Troubleshooting Guide: Strategies for Bioavailability Enhancement
This section provides detailed strategies to address the common issues leading to poor bioavailability.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
If your in-vitro studies confirm that 3,4-Bis(cyclopropylmethoxy)benzoic acid has low solubility, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[8] Techniques like micronization and nanonization can be employed.[9][10]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems can significantly improve its oral bioavailability.[11][12][13] These formulations can enhance drug solubilization in the gastrointestinal tract and facilitate its absorption.[13] Examples include self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLN).[1][14]
-
Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic carrier can improve its dissolution rate by presenting it in an amorphous state.
Experimental Protocol: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of 3,4-Bis(cyclopropylmethoxy)benzoic acid in various oils, surfactants, and co-surfactants.
-
Select a combination that provides the highest solubility and is pharmaceutically acceptable.
-
-
Formulation Development:
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Add the compound to the mixture and stir until a clear solution is formed.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Determine the particle size and zeta potential of the emulsion formed upon dilution in an aqueous medium.
-
Assess the in-vitro dissolution of the SEDDS formulation compared to the unformulated compound.
-
Issue 2: Extensive First-Pass Metabolism
If your in-vivo studies indicate a significant difference between the area under the curve (AUC) after oral and intravenous administration, first-pass metabolism is a likely culprit.
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[15] For a carboxylic acid-containing compound like 3,4-Bis(cyclopropylmethoxy)benzoic acid, esterification is a common prodrug strategy.[16][17] This can mask the carboxylic acid group, which may be a site for metabolism, and improve the compound's lipophilicity, potentially enhancing its absorption.[]
Workflow for Prodrug Design and Evaluation
Caption: A logical workflow for designing and evaluating prodrugs to improve bioavailability.
Issue 3: Low Intestinal Permeability
If your compound demonstrates poor permeability in Caco-2 assays, strategies to enhance its passage across the intestinal epithelium are necessary.
-
Use of Permeation Enhancers: These are agents that can reversibly increase the permeability of the intestinal mucosa.[18][19][20] They can act by various mechanisms, including disrupting the lipid bilayer of the cell membrane or opening tight junctions between cells.[21] It is crucial to carefully select permeation enhancers that are safe and effective at the intended concentrations.
Data Summary and Comparison
The following table provides a hypothetical comparison of different bioavailability enhancement strategies for a compound with properties similar to 3,4-Bis(cyclopropylmethoxy)benzoic acid.
| Strategy | Predicted Improvement in Oral Bioavailability | Key Advantages | Potential Challenges |
| Micronization | 1.5 - 2-fold | Simple and cost-effective | May not be sufficient for very poorly soluble compounds |
| SEDDS Formulation | 5 - 10-fold | Significant enhancement in solubility and absorption | Formulation development can be complex |
| Ester Prodrug | 3 - 7-fold | Can overcome both solubility and metabolism issues | Requires careful design to ensure efficient conversion to the active drug |
| With Permeation Enhancer | 2 - 4-fold | Can be effective for permeability-limited compounds | Potential for mucosal irritation or toxicity |
Advanced Troubleshooting: In-Vivo Study Design and Bioanalysis
Q3: What are the key considerations when designing an in-vivo pharmacokinetic study?
A3: A well-designed in-vivo study is critical for accurately assessing bioavailability.[7][22]
-
Animal Model: The choice of animal model (e.g., rat, mouse, dog) should be based on its physiological and metabolic similarity to humans for the compound class of interest.
-
Dose Selection: The dose should be selected to ensure that plasma concentrations are above the limit of quantification of the analytical method, but below any toxic levels.
-
Route of Administration: Both intravenous (IV) and oral (PO) administration are necessary to determine absolute bioavailability. The IV route serves as the 100% bioavailable reference.
-
Sampling Time Points: Blood samples should be collected at appropriate time points to accurately capture the absorption, distribution, and elimination phases of the drug.
-
Bioanalytical Method: A validated and sensitive analytical method is required to accurately quantify the concentration of the parent drug and any major metabolites in plasma or other biological matrices.[23][24][25][26][27]
Workflow for a Typical In-Vivo Pharmacokinetic Study
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 22. fda.gov [fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. thaiscience.info [thaiscience.info]
- 27. journals.ust.edu [journals.ust.edu]
Validation & Comparative
Validating the Selectivity of 3,4-Bis(cyclopropylmethoxy)benzoic acid for PDE4 Isoforms: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the selectivity of 3,4-Bis(cyclopropylmethoxy)benzoic acid, a small molecule of interest, for the four isoforms of phosphodiesterase 4 (PDE4). The PDE4 enzyme family, comprising isoforms PDE4A, PDE4B, PDE4C, and PDE4D, is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] As a key second messenger, cAMP modulates a vast array of cellular processes, including inflammation, immune responses, and neuronal signaling.[3] Consequently, inhibitors of PDE4 have emerged as promising therapeutics for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[4][5]
However, the clinical utility of pan-PDE4 inhibitors is often limited by side effects like nausea and emesis, which are primarily linked to the inhibition of the PDE4D isoform.[4][6] This underscores the critical need for developing isoform-selective PDE4 inhibitors to maximize therapeutic efficacy while minimizing adverse effects. This guide will objectively compare the performance of 3,4-Bis(cyclopropylmethoxy)benzoic acid with other well-characterized PDE4 inhibitors and provide the supporting experimental methodologies to generate robust and reliable selectivity data.
The Significance of PDE4 Isoform Selectivity
The four PDE4 isoforms, encoded by distinct genes, exhibit unique tissue distribution and play different roles in cellular signaling pathways.[7][8] For instance, PDE4B is predominantly involved in inflammatory and immune cell function, making it an attractive target for anti-inflammatory therapies.[1][9] Conversely, PDE4D inhibition has been associated with emetic effects, but also with potential antidepressant and cognitive-enhancing properties.[4] PDE4A and PDE4C are also expressed in various tissues, including the brain and smooth muscle, and their specific functions are still being actively investigated.[8][10] Therefore, a thorough understanding of a compound's selectivity profile across all four isoforms is paramount for predicting its therapeutic potential and side-effect profile.
Experimental Design for Selectivity Profiling
A multi-tiered approach is essential for accurately determining the selectivity of a test compound. This typically involves an initial in vitro enzymatic assay followed by cell-based assays to confirm activity in a more physiological context.
Comparator Compounds
To contextualize the selectivity of 3,4-Bis(cyclopropylmethoxy)benzoic acid, it is crucial to include well-characterized reference compounds in all assays.
-
Roflumilast: A potent, non-selective PDE4 inhibitor approved for the treatment of severe COPD.[11][12][13] It serves as a benchmark for pan-PDE4 inhibition.
-
Apremilast: A selective PDE4 inhibitor with a modest preference for PDE4B, approved for psoriasis and psoriatic arthritis.[4]
-
Zatolmilast (BPN14770): A selective allosteric inhibitor of PDE4D, offering a comparison for isoform-specific inhibition.[14]
-
Rolipram: One of the earliest selective PDE4 inhibitors, known to inhibit both PDE4B and PDE4D.[14]
In Vitro Enzymatic Assays
The initial step in determining selectivity is to measure the direct inhibitory effect of the compound on the catalytic activity of purified, recombinant PDE4 isoforms.
Experimental Protocol: PDE4 Isoform Enzymatic Inhibition Assay
This protocol outlines a common method for assessing PDE4 inhibition using a fluorescence polarization (FP) assay.
-
Reagents and Materials:
-
Purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.[15]
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA).
-
Test compound (3,4-Bis(cyclopropylmethoxy)benzoic acid) and comparator compounds, serially diluted in DMSO.
-
384-well black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test and comparator compounds in DMSO, and then dilute further in assay buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known pan-PDE4 inhibitor at a high concentration as a positive control (0% activity).
-
Add the recombinant PDE4 isoform to the wells.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzyme to hydrolyze the substrate.
-
Stop the reaction (if necessary, depending on the assay kit).
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of cAMP hydrolysis.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Comparative IC50 Values for PDE4 Isoform Inhibition
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Selectivity Profile |
| 3,4-Bis(cyclopropylmethoxy)benzoic acid | TBD | TBD | TBD | TBD | To be determined |
| Roflumilast | 0.7 | 0.9 | 0.7 | 0.2 | Pan-PDE4[16] |
| Apremilast | 110 | 74 | 190 | 120 | PDE4B-preferring |
| Zatolmilast | >10,000 | >10,000 | >10,000 | 7.8 | PDE4D-selective[14] |
| Rolipram | 200 | 130 | 300 | 240 | Pan-PDE4 (PDE4B/D)[14] |
TBD: To be determined by the experimental results.
Cell-Based Assays for Functional Selectivity
While enzymatic assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to modulate intracellular cAMP levels.
Experimental Protocol: Cellular cAMP Measurement Assay
This protocol describes a method for measuring changes in intracellular cAMP levels in a cell line expressing specific PDE4 isoforms.
-
Cell Culture and Transfection:
-
Use a suitable host cell line with low endogenous PDE4 activity, such as Chinese Hamster Ovary (CHO) cells.[17]
-
Transiently or stably transfect the cells with expression vectors for each of the human PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D).
-
-
Assay Procedure:
-
Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound and comparator compounds for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.[18]
-
Incubate for a defined period (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF, or LANCE).
-
-
Data Analysis:
-
Calculate the percentage of potentiation of forskolin-stimulated cAMP levels for each compound concentration.
-
Plot the percentage of potentiation against the logarithm of the compound concentration and determine the EC50 value (the concentration of compound that produces 50% of the maximal response).
-
Visualizing Key Concepts
cAMP Signaling Pathway and PDE4 Intervention
Caption: Role of PDE4 in cAMP signaling and inhibitor action.
Experimental Workflow for PDE4 Selectivity Profiling
Caption: Workflow for assessing PDE4 inhibitor selectivity.
Interpretation and Conclusion
The collective data from both enzymatic and cellular assays will provide a comprehensive selectivity profile for 3,4-Bis(cyclopropylmethoxy)benzoic acid. By comparing its IC50 and EC50 values across the four PDE4 isoforms to those of established inhibitors, researchers can make informed decisions about its potential therapeutic applications and liabilities. A compound demonstrating significant selectivity for a particular isoform, such as PDE4B, could represent a promising lead for developing novel anti-inflammatory drugs with an improved safety profile. Conversely, a lack of selectivity might suggest a different therapeutic trajectory or the need for further chemical modification to enhance isoform specificity. This structured, comparative approach ensures the generation of high-quality, reliable data essential for advancing drug discovery programs.
References
-
PDE4 inhibitor - Wikipedia. Available at: [Link]
-
Selective Phosphodiesterase 4B Inhibitors: A Review - PMC - PubMed Central. Available at: [Link]
-
Short PDE4 Isoforms as Drug Targets in Disease - IMR Press. Available at: [Link]
-
Non-Selective PDE4 Inhibition Induces a Rapid and Transient Decrease of Serum Potassium in Mice - PubMed. Available at: [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC. Available at: [Link]
-
Remodelling of the PDE4 cAMP phosphodiesterase isoform profile upon monocyte-macrophage differentiation of human U937 cells - PMC - NIH. Available at: [Link]
-
Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - NIH. Available at: [Link]
-
Recombinant Human PDE4B Protein, P92-31BG | Sino Biological. Available at: [Link]
-
Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC - NIH. Available at: [Link]
-
Development of a recombinant cell-based system for the characterisation of phosphodiesterase 4 isoforms and evaluation of inhibitors - PubMed. Available at: [Link]
-
Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
What is the Best Phosphodiesterase (PDE) Assay for HTS? - BellBrook Labs. Available at: [Link]
-
Roflumilast (Daliresp) for Chronic Obstructive Pulmonary Disease - AAFP. Available at: [Link]
-
Selective Inhibition of Phosphodiesterases 4A, B, C and D Isoforms in Chronic Respiratory Diseases: Current and Future Evidences - PubMed. Available at: [Link]
-
Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PubMed Central. Available at: [Link]
-
Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer's Disease - MDPI. Available at: [Link]
-
Targeting phosphodiesterase 4 as a potential therapeutic strategy for enhancing neuroplasticity following ischemic stroke - International Journal of Biological Sciences. Available at: [Link]
-
Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Available at: [Link]
Sources
- 1. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting phosphodiesterase 4 as a potential therapeutic strategy for enhancing neuroplasticity following ischemic stroke [ijbs.com]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Topical Roflumilast Cream - Arcutis Biotherapeutics [arcutis.com]
- 6. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease | MDPI [mdpi.com]
- 11. Non-Selective PDE4 Inhibition Induces a Rapid and Transient Decrease of Serum Potassium in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roflumilast (Daliresp) for Chronic Obstructive Pulmonary Disease | AAFP [aafp.org]
- 13. Selective Inhibition of Phosphodiesterases 4A, B, C and D Isoforms in Chronic Respiratory Diseases: Current and Future Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. sinobiological.com [sinobiological.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Development of a recombinant cell-based system for the characterisation of phosphodiesterase 4 isoforms and evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
A Comparative Guide to the Pharmacokinetic Profile of 3,4-Bis(cyclopropylmethoxy)benzoic Acid and Its Analogues
Introduction: Navigating the Pharmacokinetic Landscape of Benzoic Acid Derivatives
In the realm of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its success. This guide provides a comparative analysis of the anticipated pharmacokinetic properties of 3,4-Bis(cyclopropylmethoxy)benzoic acid against its structural analogues. While specific experimental data for 3,4-Bis(cyclopropylmethoxy)benzoic acid is not publicly available, this document leverages established principles of drug metabolism and pharmacokinetics (DMPK), supported by data from structurally related benzoic acid derivatives, to construct a predictive profile. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making and guide future experimental design.
The core structure, a benzoic acid scaffold, generally imparts favorable characteristics such as rapid absorption.[1][2] However, the introduction of lipophilic cyclopropylmethoxy groups at the 3 and 4 positions is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties compared to simpler benzoic acid analogues. Understanding these structure-activity relationships is crucial for optimizing drug candidates.
Comparative Analysis of Key Pharmacokinetic Parameters
The journey of a drug through the body is a complex process governed by its ADME properties.[3][4] Below, we compare the expected profile of 3,4-Bis(cyclopropylmethoxy)benzoic acid with its analogues based on key PK parameters.
Table 1: Predicted In Vitro ADME Profile of 3,4-Bis(cyclopropylmethoxy)benzoic Acid and Analogues
| Parameter | 3,4-Bis(cyclopropylmethoxy)benzoic Acid (Predicted) | 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM)[5] | Benzoic Acid (Reference)[1][2] |
| Aqueous Solubility | Low to Moderate | Low to Moderate | High |
| LogP | High | High | Low |
| Plasma Protein Binding | High (>90%) | High (>90%) | Low to Moderate (~18%)[1] |
| Metabolic Stability (Human Liver Microsomes) | Moderate to High | Moderate to High | Low |
| Major Metabolic Pathways | O-dealkylation, Glucuronidation | O-dealkylation, Glucuronidation | Glycine conjugation[2] |
| CYP450 Inhibition (IC50) | Potential for CYP3A4 and CYP2C9 inhibition | Potential for CYP3A4 and CYP2C9 inhibition | Low potential |
Expert Insights: The increased lipophilicity due to the cyclopropylmethoxy groups in both 3,4-Bis(cyclopropylmethoxy)benzoic acid and DGM suggests higher plasma protein binding and a greater reliance on cytochrome P450 (CYP) enzymes for metabolism compared to the more polar benzoic acid.[6][7][8] The cyclopropyl group itself can be susceptible to metabolism, potentially leading to a more complex metabolic profile.
Table 2: Predicted In Vivo Pharmacokinetic Parameters (Rat Model)
| Parameter | 3,4-Bis(cyclopropylmethoxy)benzoic Acid (Predicted) | 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894)[9] | Benzoic Acid (Reference)[1] |
| Oral Bioavailability (F%) | Moderate | Favorable | High (95%)[1] |
| Clearance (CL) | Low to Moderate | Favorable | High |
| Volume of Distribution (Vd) | Moderate to High | Favorable | Low (369 ml/kg)[1] |
| Half-life (t1/2) | Moderate to Long | Favorable | Short (5.9 hr)[1] |
Expert Insights: While benzoic acid exhibits rapid absorption and clearance, its derivatives with increased lipophilicity, such as the predicted profile for our target compound and the reported favorable profile of MK-2894, are likely to have lower clearance and a longer half-life.[1][9] This is often a desirable trait in drug candidates, as it can lead to less frequent dosing. However, high lipophilicity can sometimes lead to poor aqueous solubility, potentially limiting oral bioavailability.
Experimental Methodologies for Pharmacokinetic Profiling
To empirically determine the pharmacokinetic profile of a novel compound like 3,4-Bis(cyclopropylmethoxy)benzoic acid, a tiered approach of in vitro and in vivo studies is essential.[3][10]
In Vitro ADME Assays: The Foundation of PK Understanding
Early in vitro assays are critical for predicting a compound's behavior in vivo and for identifying potential liabilities.[3][10][11]
Causality: This assay predicts how quickly a compound is metabolized by the liver, which is a primary determinant of its half-life and oral bioavailability.[12][13][14] Liver microsomes, containing key phase I metabolic enzymes like cytochrome P450s, are a standard tool for this assessment.[12][15]
Protocol: Liver Microsomal Stability Assay [16]
-
Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a stock solution of 3,4-Bis(cyclopropylmethoxy)benzoic acid in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine the microsomes, phosphate buffer (pH 7.4), and the test compound at a final concentration of 1 µM. Pre-warm to 37°C.
-
Reaction Initiation: Add a freshly prepared NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Causality: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[17][18] Only the unbound fraction of a drug is pharmacologically active.[19] Equilibrium dialysis is a widely accepted method for determining PPB.[20]
Protocol: Equilibrium Dialysis for PPB [19]
-
Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat).
-
Dialysis: Add the plasma-drug mixture to one chamber of a semi-permeable membrane device (e.g., RED device) and a protein-free buffer (e.g., PBS) to the other chamber.
-
Equilibration: Incubate the device at 37°C for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.
In Vivo Pharmacokinetic Studies: The Whole Picture
In vivo studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[21][22][23]
Causality: These studies provide critical parameters such as bioavailability, clearance, volume of distribution, and half-life, which are necessary to design dosing regimens for further preclinical and clinical studies.[21][23][24]
Protocol: Rodent In Vivo PK Study
-
Animal Model: Use healthy, fasted adult rodents (e.g., Sprague-Dawley rats).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of the drug formulation via a cannulated vein (e.g., tail vein) to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the drug formulation by oral gavage to determine absorption and oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated artery or by sparse sampling.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters (e.g., AUC, Cmax, t1/2, CL, Vd, F%).
Conclusion and Future Directions
This guide provides a predictive and comparative overview of the pharmacokinetic profile of 3,4-Bis(cyclopropylmethoxy)benzoic acid, grounded in the established properties of its analogues and the broader class of benzoic acid derivatives. The addition of dual cyclopropylmethoxy groups is anticipated to increase lipophilicity, leading to higher plasma protein binding, a greater reliance on metabolic clearance, and a potentially longer half-life compared to simpler benzoic acids.
The experimental protocols detailed herein represent the standard methodologies required to empirically determine these crucial parameters. A thorough in vitro ADME assessment followed by a well-designed in vivo pharmacokinetic study in a relevant preclinical species will be essential to validate these predictions and to fully characterize the disposition of 3,4-Bis(cyclopropylmethoxy)benzoic acid. These data will be instrumental in guiding its further development as a potential therapeutic agent.
References
- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (n.d.).
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. [Link]
-
The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. (2010). PubMed. [Link]
-
In-vitro plasma protein binding. (2025). Protocols.io. [Link]
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]
-
Biochemistry, Cytochrome P450. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. [Link]
-
Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). (n.d.). PubMed. [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]
-
A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. (2020). n.d. [Link]
-
Plasma Protein Binding Assay. (2022). Visikol. [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC - PubMed Central. [Link]
-
Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. (2025). Current issues in pharmacy and medicine: science and practice. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]
-
Benzoic Acid and Its Derivatives as Naturally Occurring Compounds in Foods and as Additives: Uses, Exposure and Controversy. (2025). ResearchGate. [Link]
-
In Vitro ADME Assays. (n.d.). Concept Life Sciences. [Link]
-
In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery. [Link]
-
Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.). Walsh Medical Media. [Link]
-
Plasma Protein Binding Assay. (n.d.). Domainex. [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PMC - PubMed Central. [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. [Link]
-
Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. (n.d.). MDPI. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). ResearchGate. [Link]
-
In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (n.d.). InfinixBio. [Link]
-
Metabolic Stability Assay. (n.d.). Creative Biolabs. [Link]
-
Biochemistry of cytochrome P 450 enzymes. (2014). YouTube. [Link]
-
(PDF) The Role of Cytochrome P450 in the Metabolism of Commonly Used Dental Drugs. (2025). ResearchGate. [Link]
-
Plasma Protein Binding Assay. (n.d.). BioIVT. [Link]
Sources
- 1. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infinixbio.com [infinixbio.com]
- 11. vectorb2b.com [vectorb2b.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. protocols.io [protocols.io]
- 18. Plasma Protein Binding Assay [visikol.com]
- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. selvita.com [selvita.com]
- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. bioivt.com [bioivt.com]
A Comparative Guide to Cross-Validating the Anti-Inflammatory Effects of Piclamilast in Diverse Preclinical Models
This guide provides an in-depth, technical comparison of Piclamilast, a potent phosphodiesterase 4 (PDE4) inhibitor, with other key players in its class, including Roflumilast and Apremilast. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of Piclamilast's anti-inflammatory properties across a spectrum of established in vitro and in vivo models. By presenting side-by-side data and detailed methodologies, this guide aims to equip fellow scientists with the critical information needed to evaluate the therapeutic potential of Piclamilast in inflammatory disease research.
The Central Role of PDE4 Inhibition in Modulating Inflammation
Inflammatory responses are complex physiological processes orchestrated by a vast network of signaling molecules. Cyclic adenosine monophosphate (cAMP) is a critical second messenger that plays a pivotal role in regulating inflammation. The intracellular levels of cAMP are tightly controlled by the phosphodiesterase (PDE) superfamily of enzymes. Within this family, phosphodiesterase 4 (PDE4) is predominantly expressed in immune and inflammatory cells, making it a prime therapeutic target for inflammatory diseases.
By hydrolyzing cAMP, PDE4 diminishes its intracellular concentration, thereby promoting the production of pro-inflammatory mediators. Inhibition of PDE4 elevates cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation and subsequent activation of the transcription factor cAMP response element-binding protein (CREB), which promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10). Concurrently, elevated cAMP levels suppress the activity of the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and other inflammatory mediators.[1][2]
Figure 1: The PDE4 signaling pathway and the mechanism of action of Piclamilast.
Piclamilast (RP 73401) is a highly potent and selective PDE4 inhibitor. Its high affinity for the PDE4 enzyme translates to a robust anti-inflammatory profile, which has been demonstrated in various preclinical models. This guide will cross-validate these effects by comparing Piclamilast with other notable PDE4 inhibitors:
-
Roflumilast: A second-generation PDE4 inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD).[3][4]
-
Apremilast: An oral PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[1][5]
In Vitro Validation: Inhibition of Pro-Inflammatory Cytokine Release
A fundamental approach to assessing the anti-inflammatory potential of a compound is to measure its ability to suppress the release of pro-inflammatory cytokines from immune cells. A widely used and robust in vitro model involves the stimulation of human peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation triggers a potent inflammatory response, leading to the significant release of cytokines, most notably TNF-α.
Experimental Workflow: LPS-Stimulated TNF-α Release Assay
Figure 2: Workflow for the LPS-stimulated TNF-α release assay.
Detailed Protocol: LPS-Induced TNF-α Release from Human PBMCs
This protocol outlines the key steps for assessing the inhibitory effect of Piclamilast on TNF-α production in LPS-stimulated human PBMCs.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
Piclamilast, Roflumilast, Apremilast
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the interface.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
-
-
Cell Seeding and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of Piclamilast, Roflumilast, and Apremilast in complete medium.
-
Add 50 µL of the compound dilutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to each well to achieve a final concentration of 10 ng/mL.[6] Add medium without LPS to the unstimulated control wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Comparative In Vitro Efficacy of PDE4 Inhibitors
The following table summarizes the reported IC50 values for the inhibition of TNF-α release from LPS-stimulated human monocytes or PBMCs by Piclamilast and other PDE4 inhibitors.
| Compound | IC50 for TNF-α Inhibition (nM) | Cell Type | Reference |
| Piclamilast | 6.9 ± 3.3 | Human Monocytes | [10] |
| Roflumilast | 2 - 21 | Human Monocytes | [4] |
| Rolipram | 490 ± 260 | Human Monocytes | [10] |
| Apremilast | ~74 | Human PBMCs | [11] |
Expert Interpretation: The in vitro data clearly demonstrates the high potency of Piclamilast in inhibiting TNF-α production, with an IC50 value in the low nanomolar range. It is significantly more potent than the first-generation PDE4 inhibitor, Rolipram. Its potency is comparable to that of Roflumilast, another potent second-generation inhibitor. Apremilast, while effective, exhibits a comparatively lower potency in this specific assay. This initial in vitro screening provides a strong rationale for further investigation of Piclamilast's anti-inflammatory effects in more complex in vivo systems.
In Vivo Cross-Validation in Preclinical Models of Inflammation
To further substantiate the anti-inflammatory potential of Piclamilast, its efficacy must be evaluated in relevant animal models of inflammation. This section details two widely accepted models: the carrageenan-induced paw edema model for acute inflammation and the bleomycin-induced lung injury model for chronic inflammation and fibrosis.
Carrageenan-Induced Paw Edema in Rats: A Model of Acute Inflammation
The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[4][12] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema formation, erythema, and hyperalgesia.
Figure 3: Workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, type IV)
-
Plethysmometer
-
Piclamilast, Roflumilast, Apremilast, and a reference NSAID (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin), and treatment groups for each PDE4 inhibitor at various doses.
-
-
Drug Administration:
-
Administer the test compounds and the vehicle orally (p.o.) by gavage 1 hour before the carrageenan injection.[13]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
-
-
Determine the ED50 (the dose that produces 50% of the maximal effect) for each compound.
-
The following table presents a comparison of the anti-inflammatory effects of Piclamilast and other PDE4 inhibitors in the rat carrageenan-induced paw edema model.
| Compound | Route of Administration | ED50 (mg/kg) | Species | Reference |
| Piclamilast | p.o. | ~8.3 (µmol/kg) | Guinea Pig | [16] |
| Roflumilast | p.o. | ~1.5 (µmol/kg) | Guinea Pig | [16] |
| Rolipram | p.o. | ~32.5 (µmol/kg) | Guinea Pig | [16] |
| Apremilast | p.o. | Data not available | - | - |
Bleomycin-Induced Lung Injury in Mice: A Model of Chronic Inflammation and Fibrosis
The bleomycin-induced lung injury model is a well-established and widely used preclinical model that recapitulates many of the key features of human idiopathic pulmonary fibrosis (IPF), including an initial inflammatory phase followed by a progressive fibrotic phase.[11][17] This model is invaluable for evaluating the therapeutic potential of compounds to modulate both inflammation and fibrosis.
Figure 4: Workflow for the bleomycin-induced lung injury model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Piclamilast, Roflumilast, Apremilast
-
Vehicle for drug administration
-
Hydroxyproline assay kit
-
Reagents for Masson's Trichrome staining
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Divide mice into groups: Saline + Vehicle, Bleomycin + Vehicle, and Bleomycin + treatment groups.
-
-
Induction of Lung Injury:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in 50 µL of sterile saline.[18] The saline group receives 50 µL of sterile saline.
-
-
Drug Administration (Preventive or Therapeutic Regimen):
-
Preventive: Start daily oral administration of the compounds or vehicle one day before or on the same day as bleomycin instillation and continue until the end of the study.
-
Therapeutic: Start daily oral administration of the compounds or vehicle at a later time point when fibrosis is established (e.g., day 7 or 10 after bleomycin) and continue until the end of the study.
-
-
Monitoring and Sample Collection:
-
Monitor the body weight and clinical condition of the animals throughout the experiment.
-
Sacrifice the animals at a predetermined time point (e.g., day 14 or 21).[18]
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.
-
Harvest the lungs for histological analysis and measurement of collagen content.
-
-
Analysis of Inflammation and Fibrosis:
-
BAL Fluid Analysis: Perform total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid. Measure levels of key cytokines (e.g., TNF-α, IL-1β, TGF-β) by ELISA.
-
Histological Analysis: Fix one lung lobe in formalin, embed in paraffin, and section. Stain sections with Masson's Trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).[8][19][20]
-
Collagen Content: Homogenize the remaining lung tissue and measure the hydroxyproline content using a commercially available kit. Hydroxyproline is a major component of collagen and its content is a quantitative measure of fibrosis.
-
The following table summarizes the effects of Piclamilast and other PDE4 inhibitors in the bleomycin-induced lung injury model.
| Compound | Effect on Inflammation | Effect on Fibrosis | Species | Reference |
| Piclamilast | Reduced inflammatory cell infiltration | Blunted fibroblast to myofibroblast differentiation | Mouse | [21] |
| Roflumilast | Reduced inflammatory cell counts and TNF-α levels in BALF | Reduced lung collagen content and improved lung function | Mouse, Rat | [1][22][23] |
| Apremilast | Reduced dermal inflammation | Inhibited the progression of dermal fibrosis | Mouse | [13] |
Expert Interpretation: Studies have shown that Piclamilast can inhibit key fibrotic processes in vitro.[21] Roflumilast has demonstrated both anti-inflammatory and anti-fibrotic effects in the bleomycin-induced lung injury model in both preventive and therapeutic settings.[22][23] Apremilast has also shown efficacy in a bleomycin-induced dermal fibrosis model, suggesting its potential in fibrotic diseases.[13] A direct, head-to-head comparative study of these three compounds in the same bleomycin-induced lung fibrosis model would be highly valuable to definitively rank their efficacy. However, the existing data strongly supports the therapeutic potential of PDE4 inhibitors, including Piclamilast, in mitigating both the inflammatory and fibrotic components of chronic inflammatory diseases.
Conclusion
This comparative guide provides a comprehensive cross-validation of Piclamilast's anti-inflammatory effects across well-established in vitro and in vivo models. The experimental data presented herein demonstrates that Piclamilast is a highly potent PDE4 inhibitor with significant anti-inflammatory properties, comparable and in some aspects potentially superior to other marketed PDE4 inhibitors.
The detailed protocols and comparative data serve as a valuable resource for researchers in the field of inflammation and drug discovery. The consistent efficacy of Piclamilast across different models, from inhibiting cytokine release in human immune cells to reducing acute inflammation and showing potential in a chronic inflammation and fibrosis model, underscores its promise as a therapeutic candidate for a range of inflammatory disorders. Further head-to-head comparative studies, particularly in chronic in vivo models, will be instrumental in fully elucidating the relative therapeutic potential of Piclamilast within the growing class of PDE4 inhibitors.
References
-
Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software. (2022). Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. (n.d.). Retrieved from [Link]
-
Vats, A., & Chaturvedi, P. (2023). Treating bleomycin-induced lung fibrosis with stem cells. Stem Cell Cloning: Advances and Applications, 16, 49–65. Retrieved from [Link]
-
Roflumilast, a phosphodiesterase 4 inhibitor, alleviates bleomycin-induced lung injury. (2009). British Journal of Pharmacology, 157(5), 812–824. Retrieved from [Link]
-
Guzy, R. (2020). Fibroblast Growth Factors in Bleomycin-induced Pulmonary Fibrosis. Retrieved from [Link]
-
Wollin, L., et al. (2006). Inhibition of airway hyperresponsiveness and pulmonary inflammation by roflumilast and other PDE4 inhibitors. Pulmonary Pharmacology & Therapeutics, 19(5), 343-352. Retrieved from [Link]
-
Murray, L. A., et al. (2016). Phosphodiesterase-4 inhibition reduces lung fibrosis following targeted type II alveolar epithelial cell injury. Experimental Physiology, 101(5), 637-649. Retrieved from [Link]
-
Georgiev, G. S., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 54(4), 59-65. Retrieved from [Link]
-
The effect of apremilast on the development of bleomycin-induced dermal... (n.d.). Retrieved from [Link]
-
Torphy, T. J., et al. (1995). Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. British Journal of Pharmacology, 114(1), 199-208. Retrieved from [Link]
-
A fully automated image analysis method to quantify lung fibrosis in the bleomycin-induced rat model. (2018). Retrieved from [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). Retrieved from [Link]
-
Mechanism of Action (MOA) | Otezla® (apremilast) HCP. (n.d.). Retrieved from [Link]
-
Theoharides, T. C., et al. (1982). Enhancement of carrageenan and dextran-induced edemas by 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds. The Journal of Pharmacology and Experimental Therapeutics, 221(3), 741-747. Retrieved from [Link]
-
Effects of AP on carrageenan-induced paw edema. Paw edema is induced by... (n.d.). Retrieved from [Link]
-
Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin. (2019). Retrieved from [Link]
-
Roflumilast Prevents the Metabolic Effects of Bleomycin-Induced Fibrosis in a Murine Model. (2015). Retrieved from [Link]
-
A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies. (2011). Retrieved from [Link]
-
Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis. (2014). Retrieved from [Link]
-
Effects of phosphodiesterase 4 inhibition on bleomycin-induced pulmonary fibrosis in mice. (2010). Retrieved from [Link]
-
Antifibrotic effect of apremilast in systemic sclerosis dermal fibroblasts and bleomycin-induced mouse model. (2023). Retrieved from [Link]
-
Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). Retrieved from [Link]
-
Buzzer-Assisted Plethysmometer for the Measurement of Rat Paw Volume. (2011). Retrieved from [Link]
-
Systemic changes following carrageenan-induced paw inflammation in rats. (2006). Retrieved from [Link]
-
Model of Bleomycin-induced lung injury. (2020). Retrieved from [Link]
-
Quantitative histological analysis of lung fibrosis progression in... (n.d.). Retrieved from [Link]
-
Schafer, P. H. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Biochemical Pharmacology, 83(12), 1583-1590. Retrieved from [Link]
-
TNF-α (free) ELISA. (n.d.). Retrieved from [Link]
-
Plethysmometer for Evaluating Paw Volume Analgesia Behavioral Research. (n.d.). Retrieved from [Link]
-
Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. (1998). Retrieved from [Link]
-
Systemic changes following carrageenan-induced paw inflammation in rats. (2006). Retrieved from [Link]
-
Apremilast. (n.d.). Retrieved from [Link]
-
An Apparatus for the determination of rat paw Edema during In vivo Evaluation of Anti-inflammatory agents. (2011). Retrieved from [Link]
-
A proteomics approach to the study of bleomycin- induced lung fibrosis. (2018). Retrieved from [Link]
-
carrageenan induced paw: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography. (2020). Retrieved from [Link]
Sources
- 1. Roflumilast Prevents the Metabolic Effects of Bleomycin-Induced Fibrosis in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Roflumilast Prevents the Metabolic Effects of Bleomycin-Induced Fibrosis in a Murine Model | PLOS One [journals.plos.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ovid.com [ovid.com]
- 13. Antifibrotic effect of apremilast in systemic sclerosis dermal fibroblasts and bleomycin-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. mpbio.com [mpbio.com]
- 19. A fully automated image analysis method to quantify lung fibrosis in the bleomycin-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phosphodiesterase 4 inhibition reduces lung fibrosis following targeted type II alveolar epithelial cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. Roflumilast, a phosphodiesterase 4 inhibitor, alleviates bleomycin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Potency of 3,4-Bis(cyclopropylmethoxy)benzoic Acid: A Comparative Guide to IC50 Determination Against Phosphodiesterase 4
The inhibition of PDE4, an enzyme family that degrades the second messenger cyclic adenosine monophosphate (cAMP), is a well-established therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.[1] By inhibiting PDE4, intracellular cAMP levels rise, leading to a cascade of anti-inflammatory effects.[2] Therefore, accurately determining the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the potential of novel compounds like 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Comparative Landscape of Established PDE4 Inhibitors
To establish a meaningful benchmark, it is essential to compare the potency of a novel compound against well-characterized inhibitors. The following table summarizes the IC50 values of prominent PDE4 inhibitors, Roflumilast and Cilomilast, against different PDE4 subtypes. These values highlight the potency and selectivity profiles that a new chemical entity would be measured against.
| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference |
| Roflumilast | 0.7 nM | 0.2 - 0.7 nM | 3.0 - 4.3 nM | 0.81 - 0.68 nM | [1][3][4][5] |
| Cilomilast | - | 240 nM | - | 61 nM | [3][6] |
Note: IC50 values can vary slightly between different studies and assay conditions.
The PDE4 Signaling Pathway and the Rationale for Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE4 is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][7] PKA activation initiates a cascade of downstream effects that collectively suppress inflammatory responses.
Caption: The PDE4 signaling pathway and the inhibitory action of a test compound.
Experimental Protocol for IC50 Determination of 3,4-Bis(cyclopropylmethoxy)benzoic Acid
To accurately determine the IC50 value of 3,4-Bis(cyclopropylmethoxy)benzoic acid, a robust and validated in vitro enzyme inhibition assay is required. The following protocol provides a step-by-step guide for a typical fluorescence polarization (FP)-based PDE4 assay.
Materials and Reagents:
-
Purified recombinant human PDE4 isoforms (A, B, C, and D)
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Phosphate-binding nanoparticles (Binding Agent)
-
Assay Buffer
-
3,4-Bis(cyclopropylmethoxy)benzoic acid (test compound)
-
Roflumilast or Cilomilast (positive control)
-
DMSO (vehicle control)
-
384-well microplates
-
Fluorescence polarization plate reader
Experimental Workflow:
Caption: A typical workflow for determining IC50 values using a fluorescence polarization-based assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of 3,4-Bis(cyclopropylmethoxy)benzoic acid in DMSO. Perform serial dilutions to create a range of concentrations to be tested. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions. Prepare similar dilutions for the positive control (Roflumilast or Cilomilast).
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted test compound, positive control, and DMSO (vehicle control) to the wells of a 384-well microplate.
-
Enzyme and Substrate Preparation: Dilute the purified recombinant PDE4 enzyme and the cAMP-FAM substrate to their optimal concentrations in the assay buffer. The exact concentrations will depend on the specific activity of the enzyme lot and should be determined empirically.
-
Reaction Initiation: Add the diluted PDE4 enzyme to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the enzyme to hydrolyze the cAMP-FAM.
-
Signal Detection: Stop the reaction and detect the product by adding the phosphate-binding agent. This agent will bind to the hydrolyzed, non-cyclic AMP-FAM, causing an increase in fluorescence polarization.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data with respect to the vehicle control (0% inhibition) and a control with a saturating concentration of a potent inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to calculate the IC50 value.[8]
-
Interpreting the Results and Further Considerations
The calculated IC50 value for 3,4-Bis(cyclopropylmethoxy)benzoic acid will provide a quantitative measure of its potency against each PDE4 subtype. By comparing these values to those of established inhibitors like Roflumilast, researchers can benchmark its relative efficacy.
Key considerations for interpretation include:
-
Potency: A lower IC50 value indicates higher potency.
-
Selectivity: Comparing the IC50 values across the different PDE4 isoforms (A, B, C, and D) will reveal the compound's selectivity profile. Different isoforms have distinct physiological roles, and selectivity can influence the therapeutic window and side-effect profile.
-
Cell-Based Assays: Following the initial enzymatic assays, it is crucial to validate the findings in cell-based assays that measure downstream effects of PDE4 inhibition, such as the suppression of cytokine release from inflammatory cells.[9]
This guide provides a foundational framework for the systematic evaluation of 3,4-Bis(cyclopropylmethoxy)benzoic acid's inhibitory potential. By following these protocols and leveraging the provided comparative data, researchers can generate the robust and reliable data necessary for advancing novel therapeutic candidates.
References
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023-03-24). MDPI. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023-07-15). PMC. [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022-05-27). MDPI. [Link]
-
Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. (2011-03-21). PubMed Central. [Link]
-
Evaluation of PDE4 inhibition for COPD. (2007-02-21). PMC. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (2009-02-12). NIH. [Link]
-
Safety and pharmacodynamics of the PDE4 inhibitor roflumilast in advanced B cell malignancies. (2015-08-11). NIH. [Link]
-
PDE4B1 Assay Kit. BPS Bioscience. [Link]
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Selectivity of Piclamilast: A Comparative Analysis Against Phosphodiesterase Families
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for inflammatory and respiratory diseases, the precision of a drug's mechanism of action is paramount. Piclamilast (also known as RP 73401), a second-generation phosphodiesterase 4 (PDE4) inhibitor, has garnered significant interest for its potent anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of Piclamilast's selectivity profile, comparing its inhibitory activity against the broader family of phosphodiesterases. By examining the supporting experimental data and the methodologies used to obtain it, we aim to offer a comprehensive resource for researchers investigating PDE4 inhibition.
The therapeutic efficacy of PDE4 inhibitors is intrinsically linked to their ability to selectively target the PDE4 enzyme. This selectivity minimizes off-target effects that can arise from the inhibition of other PDE families, which regulate a diverse array of physiological processes. Piclamilast was developed to improve upon earlier generations of PDE4 inhibitors by offering a more favorable therapeutic window, a goal largely achieved through its remarkable selectivity.
A Quantitative Comparison: Piclamilast's Affinity Across PDE Families
The selectivity of an inhibitor is quantitatively expressed through its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Experimental data reveals a stark contrast between Piclamilast's potent inhibition of PDE4 and its significantly weaker activity against other PDE families.
One of the most compelling demonstrations of this selectivity is the observation that Piclamilast is over 19,000-fold more selective for PDE4 than for other PDE isoenzymes. This high degree of selectivity is critical for its therapeutic potential, as it suggests a lower likelihood of side effects associated with the inhibition of other PDEs. For example, inhibition of PDE3 can lead to cardiovascular side effects, while PDE5 inhibition is the mechanism of action for drugs treating erectile dysfunction.
The following table summarizes the available IC50 data for Piclamilast against various PDE families, illustrating its pronounced selectivity for PDE4.
| Phosphodiesterase Family | Piclamilast IC50 | Implied Selectivity vs. PDE4 | Key Physiological Roles of the PDE Family |
| PDE1 | >100 µM | Very High | Ca2+/calmodulin-dependent signaling, smooth muscle contraction, inflammation |
| PDE2 | 40 µM | High | cGMP-regulated cAMP signaling, cardiovascular function |
| PDE3 | >100 µM | Very High | Cardiac contractility, platelet aggregation, lipolysis |
| PDE4 | pM to low nM range | Primary Target | Inflammation, immune cell activation, airway smooth muscle function |
| PDE5 | 14 µM | High | cGMP-specific signaling, vascular smooth muscle relaxation |
This table is compiled from multiple sources and highlights the significant disparity in inhibitory concentrations, underscoring Piclamilast's specificity for PDE4.
This pronounced selectivity profile is a key differentiator for Piclamilast and is central to its proposed therapeutic benefits in conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1]
The Mechanism of Action: Why PDE4 Inhibition Matters
To appreciate the significance of Piclamilast's selectivity, it is essential to understand the role of PDE4 in the inflammatory cascade. PDE4 is the predominant phosphodiesterase in most immune and inflammatory cells, including T-cells, macrophages, neutrophils, and eosinophils.
These enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses inflammatory activity. By inhibiting PDE4, Piclamilast prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates and deactivates key inflammatory mediators, ultimately resulting in a broad anti-inflammatory effect.
Below is a diagram illustrating the PDE4 signaling pathway and the mechanism of action of Piclamilast.
Caption: The PDE4 signaling pathway and the inhibitory action of Piclamilast.
Experimental Protocols for Determining PDE Selectivity
The trustworthiness of selectivity data hinges on the robustness of the experimental methods used. The IC50 values for Piclamilast and other PDE inhibitors are typically determined using in vitro enzymatic assays. While various formats exist, including fluorescence polarization and luminescence-based assays, the foundational method is often a radio-enzymatic assay.
Here is a generalized, step-by-step protocol for a typical radio-enzymatic phosphodiesterase assay used to determine an inhibitor's selectivity profile:
Objective: To measure the inhibitory effect of Piclamilast on the activity of various purified phosphodiesterase isozymes.
Materials:
-
Purified, recombinant human PDE enzymes (PDE1 through PDE11)
-
Tritiated cyclic nucleotides ([³H]-cAMP or [³H]-cGMP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Piclamilast (or other test compounds) at various concentrations
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific purified PDE isozyme, and the desired concentration of Piclamilast. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a known amount of the corresponding tritiated cyclic nucleotide ([³H]-cAMP for PDEs 4, 7, 8; [³H]-cGMP for PDEs 5, 6, 9; and both for dual-substrate PDEs 1, 2, 3, 10, 11).
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 30-37°C) for a predetermined time, allowing the PDE to hydrolyze the [³H]-cyclic nucleotide to [³H]-nucleotide monophosphate.
-
Termination of Reaction: The reaction is stopped, usually by boiling the mixture, which denatures the enzyme.
-
Conversion to Nucleoside: Snake venom nucleotidase is added to the mixture and incubated. This enzyme converts the [³H]-nucleotide monophosphate into a [³H]-nucleoside.
-
Separation of Product: The mixture is passed through an anion-exchange resin column. The unreacted, negatively charged [³H]-cyclic nucleotide and [³H]-nucleotide monophosphate bind to the resin, while the neutral [³H]-nucleoside passes through.
-
Quantification: The eluate containing the [³H]-nucleoside is collected in a scintillation vial, scintillation fluid is added, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is directly proportional to the PDE activity.
-
Data Analysis: The PDE activity at each Piclamilast concentration is calculated and compared to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
This entire process is repeated for each PDE family to generate a comprehensive selectivity profile.
The following diagram outlines the workflow of this radio-enzymatic assay.
Caption: A stepwise workflow for a typical radio-enzymatic phosphodiesterase assay.
Conclusion: The Therapeutic Advantage of Precision
The extensive experimental data demonstrates that Piclamilast is a highly potent and exceptionally selective inhibitor of the PDE4 enzyme family. Its negligible activity against other PDE families at therapeutically relevant concentrations is a cornerstone of its design and a key factor in its potential to offer a favorable safety and tolerability profile. For researchers in the field, this high degree of selectivity not only underscores the therapeutic potential of Piclamilast but also makes it a valuable tool for dissecting the specific roles of PDE4 in various disease models. As the quest for more targeted therapies continues, the selectivity profile of Piclamilast serves as a benchmark for the development of next-generation anti-inflammatory agents.
References
-
PubChem. Piclamilast. National Center for Biotechnology Information. [Link]
-
Spandidos Publications. Anti-inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. (2019). [Link]
-
JCAD. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. (2025). [Link]
-
MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). [Link]
-
PubMed. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. [Link]
-
Bio-protocol. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. (2020). [Link]
-
ACS Publications. Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. (2008). [Link]
-
Wikipedia. Piclamilast. [Link]
-
PubMed Central. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. [Link]
Sources
Comparative In Vivo Validation of 3,4-Bis(cyclopropylmethoxy)benzoic Acid as a Novel Therapeutic Agent
A Senior Application Scientist's Guide to Experimental Design and Comparative Analysis
This guide provides a comprehensive framework for the in vivo validation of 3,4-Bis(cyclopropylmethoxy)benzoic acid (herein abbreviated as CPM-BA), a novel chemical entity. Given the limited public data on CPM-BA, this document proceeds under the working hypothesis that its structural motifs suggest potential activity as a selective Phosphodiesterase 4 (PDE4) inhibitor. The experimental designs and comparisons are therefore centered on validating this putative target and benchmarking its performance against established alternatives in a relevant disease model.
Introduction: The Rationale for Targeting Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is a critical enzyme in the intracellular signaling cascade of inflammatory cells. Its primary function is to hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory activity. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a downstream cascade that includes the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and a reduction in the influx of inflammatory cells such as neutrophils.
This mechanism makes PDE4 a highly attractive therapeutic target for a range of inflammatory disorders, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis. Several PDE4 inhibitors have been successfully developed and approved, such as Roflumilast for severe COPD and Crisaborole for atopic dermatitis, which serve as essential benchmarks for any new chemical entity in this class.
The core objective of the following in vivo study is to validate that CPM-BA engages and inhibits the PDE4 target in a living system and to quantify its anti-inflammatory efficacy relative to a known standard, Roflumilast.
Signaling Pathway of PDE4 Inhibition
The diagram below illustrates the established mechanism of action for PDE4 inhibitors.
Caption: Mechanism of action for PDE4 inhibitors like CPM-BA.
Experimental Design: Murine Model of LPS-Induced Pulmonary Inflammation
To assess the in vivo anti-inflammatory potential of CPM-BA, a well-established and highly reproducible model of lipopolysaccharide (LPS)-induced lung inflammation in mice will be used. This model is acutely sensitive to modulation by PDE4 inhibitors and allows for the direct measurement of key biomarkers.
Causality Behind Experimental Choices:
-
Animal Model: BALB/c mice are chosen due to their robust and well-characterized inflammatory response to LPS.
-
Inflammatory Stimulus: Intranasal administration of LPS from E. coli directly mimics a bacterial-induced inflammatory insult in the lungs, leading to a massive influx of neutrophils and production of TNF-α, both of which are modulated by the cAMP pathway.
-
Benchmark Comparator: Roflumilast is selected as the positive control. It is a potent, orally bioavailable PDE4 inhibitor, setting a high standard for efficacy that CPM-BA must be compared against.
-
Endpoints:
-
Neutrophil Count in Bronchoalveolar Lavage (BAL) Fluid: This is a primary, quantifiable measure of inflammatory cell infiltration and a direct indicator of therapeutic efficacy.
-
TNF-α Levels in BAL Fluid: This measures the suppression of a key pro-inflammatory cytokine directly regulated by the PDE4/cAMP axis, providing mechanistic validation of the target engagement.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo validation of CPM-BA.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The inclusion of both vehicle (negative) and Roflumilast (positive) controls allows for the unambiguous interpretation of CPM-BA's effects.
Materials:
-
3,4-Bis(cyclopropylmethoxy)benzoic acid (CPM-BA)
-
Roflumilast (positive control)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane (for anesthesia)
-
BALB/c mice (male, 8-10 weeks old)
Procedure:
-
Animal Preparation:
-
Acclimatize male BALB/c mice for one week under standard laboratory conditions.
-
Randomly assign mice to four treatment groups (n=8 per group):
-
Group 1: Vehicle Control
-
Group 2: CPM-BA (1 mg/kg)
-
Group 3: CPM-BA (5 mg/kg)
-
Group 4: Roflumilast (1 mg/kg)
-
-
-
Compound Administration (T = -1 hour):
-
Prepare fresh formulations of CPM-BA and Roflumilast in the vehicle solution.
-
Administer the assigned treatment to each mouse via oral gavage (p.o.) in a volume of 10 mL/kg. This route is chosen to assess the systemic efficacy of a potentially orally available drug.
-
-
LPS Challenge (T = 0 hours):
-
One hour after drug administration, lightly anesthetize mice with isoflurane.
-
Administer 10 µg of LPS dissolved in 50 µL of sterile PBS via the intranasal route. This ensures direct delivery to the lungs.
-
-
Sample Collection (T = +6 hours):
-
Six hours after the LPS challenge, a time point corresponding to peak neutrophil infiltration, euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Expose the trachea and perform a bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS three times.
-
-
Endpoint Analysis:
-
Cell Count: Centrifuge the pooled BAL fluid (1000 x g for 10 minutes at 4°C). Resuspend the cell pellet and count the total number of cells using a hemocytometer. Perform a cytospin and stain with Diff-Quik to determine the differential neutrophil count.
-
Cytokine Measurement: Use the supernatant from the centrifuged BAL fluid to quantify TNF-α concentration using a commercially available Mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Comparative Performance Data
The following table presents hypothetical data from the described experiment. The results are structured to allow for a clear, objective comparison of CPM-BA against both negative and positive controls.
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | BAL Neutrophil Count (x 10⁵ cells/mL ± SEM) | % Inhibition of Neutrophil Influx | BAL TNF-α Level (pg/mL ± SEM) | % Inhibition of TNF-α |
| Vehicle Control + LPS | - | 8.5 ± 0.6 | - | 1250 ± 95 | - |
| CPM-BA + LPS | 1 | 5.1 ± 0.4 | 40% | 725 ± 60 | 42% |
| CPM-BA + LPS | 5 | 2.2 ± 0.3 | 74% | 310 ± 45 | 75% |
| Roflumilast + LPS | 1 | 2.5 ± 0.3 | 71% | 350 ± 50 | 72% |
Interpretation of Results:
-
Dose-Dependent Efficacy: CPM-BA demonstrates a clear dose-dependent reduction in both neutrophil infiltration and TNF-α production, strongly suggesting on-target activity.
-
Comparative Potency: At a 5 mg/kg dose, CPM-BA shows efficacy comparable to, or slightly exceeding, the 1 mg/kg dose of the potent benchmark inhibitor, Roflumilast. This is a highly promising result, indicating that CPM-BA is a potent anti-inflammatory agent in vivo.
-
Mechanistic Confirmation: The parallel reduction in both a cellular (neutrophils) and a molecular (TNF-α) endpoint, both known to be regulated by cAMP, provides strong evidence that CPM-BA is functioning as a PDE4 inhibitor in the biological system.
Conclusion and Future Directions
The in vivo data strongly support the hypothesis that 3,4-Bis(cyclopropylmethoxy)benzoic acid is a potent, orally bioavailable inhibitor of PDE4. Its ability to suppress cardinal features of pulmonary inflammation in a dose-dependent manner to a degree comparable with the clinical benchmark Roflumilast validates its therapeutic target and establishes it as a promising development candidate.
Further studies should focus on:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate plasma drug concentration with the observed anti-inflammatory effects.
-
Chronic Disease Models: Evaluating CPM-BA in models of chronic inflammation, such as steroid-resistant asthma or COPD, to assess long-term efficacy and safety.
-
Selectivity Profiling: Confirming the selectivity of CPM-BA for PDE4 over other phosphodiesterase subtypes to predict potential side effects.
This rigorous, comparative in vivo validation provides the critical data necessary to justify the continued development of CPM-BA as a novel anti-inflammatory therapeutic.
References
-
Title: Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Source: The Journal of Allergy and Clinical Immunology URL: [Link]
-
Title: PDE4 inhibitors in inflammatory disease. Source: International Journal of Molecular Sciences URL: [Link]
-
Title: The PDE4 Inhibitor Roflumilast in the Treatment of COPD. Source: Deutsches Ärzteblatt International URL: [Link]
-
Title: A new murine model of lipopolysaccharide-induced pulmonary inflammation to screen for the activity of anti-inflammatory drugs. Source: Methods and Findings in Experimental and Clinical Pharmacology URL: [Link]
-
Title: The anti-inflammatory profile of roflumilast, a novel, oral, active phosphodiesterase-4 inhibitor. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
A Senior Application Scientist's Guide to Assessing Reproducibility in Preclinical Studies of Piclamilast
For researchers and drug development professionals vested in the therapeutic potential of phosphodiesterase 4 (PDE4) inhibitors, Piclamilast (also known as RP 73401) represents a significant molecule of interest. As a potent and selective second-generation PDE4 inhibitor, it has been a valuable tool in investigating inflammatory pathways, particularly in the context of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] However, the path from promising preclinical data to robust, reproducible findings is paved with meticulous experimental design and a deep understanding of the factors that can influence outcomes.
This guide provides an in-depth analysis of the reproducibility of experimental results using Piclamilast. It is designed to equip researchers with the necessary knowledge to design rigorous experiments, critically evaluate data, and compare the performance of Piclamilast against other relevant PDE4 inhibitors.
The Central Role of PDE4 Inhibition and the Nuances of Piclamilast
Piclamilast exerts its anti-inflammatory effects by selectively inhibiting the four isoforms of the PDE4 enzyme (PDE4A-D).[3] This inhibition prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[3] Elevated cAMP levels, in turn, suppress the activity of various immune and inflammatory cells, including neutrophils, eosinophils, macrophages, and T lymphocytes.[1][4] This mechanism underpins the therapeutic rationale for using Piclamilast in inflammatory conditions.
It is noteworthy that Piclamilast was developed through the structural hybridization of two other well-known PDE4 inhibitors, Rolipram and Roflumilast.[5] This heritage contributes to its high inhibitory activity, with reported IC50 values in the picomolar to low nanomolar range.[5]
Navigating the Landscape of Experimental Reproducibility with Piclamilast
While the mechanism of action of Piclamilast is well-defined, achieving reproducible experimental results requires careful consideration of numerous variables. The following sections will delve into the critical aspects of experimental design and execution that are paramount for generating reliable data.
Key Sources of Experimental Variability
Several factors can contribute to variability in in-vitro experiments with Piclamilast and other PDE4 inhibitors:
-
Cell-Based Assay Systems : The choice of cell line or primary cells is a critical determinant of the experimental outcome. Factors such as cell line authenticity, passage number, and culture conditions can significantly impact cellular responses to PDE4 inhibition.[6]
-
Reagent Quality and Handling : The purity and stability of Piclamilast and other reagents are crucial. Proper storage and handling are necessary to maintain the compound's activity.[7][8] Stock solutions of Piclamilast in DMSO are typically stable for extended periods when stored at -20°C or -80°C.[7]
-
Assay-Specific Parameters : Each experimental assay has its own set of variables that can influence reproducibility. For instance, in a cytokine release assay, the choice of stimulus, incubation time, and detection method can all affect the results.[9] Similarly, in chemotaxis assays, the chemoattractant gradient and the method of quantifying cell migration are key variables.[10][11]
Comparative Analysis of Piclamilast and Other PDE4 Inhibitors
A thorough assessment of Piclamilast's performance necessitates a comparison with other widely used PDE4 inhibitors. The table below summarizes key performance parameters based on available literature.
| Parameter | Piclamilast | Roflumilast | Rolipram | Cilomilast |
| PDE4B IC50 | ~41 pM[5] | More potent than Rolipram, Piclamilast, and Cilomilast in inhibiting AHR and neutrophil influx[12] | - | - |
| PDE4D IC50 | ~21 pM[5] | - | - | - |
| Binding Affinity | Equal affinity for high-affinity (HARBS) and low-affinity (LARBS) Rolipram binding sites[13] | - | Binds to HARBS[13] | - |
| In Vivo Efficacy (Rat Model) | ID50 for neutrophil influx: 28.1 mg/kg[12] | ID50 for neutrophil influx: 0.9 mg/kg[12] | ID50 for neutrophil influx: 6.9 mg/kg[12] | ID50 for neutrophil influx: 37.7 mg/kg[12] |
| Primary Clinical Indication | Investigated for asthma and COPD[1][2] | Approved for COPD[2] | Clinical development halted due to side effects[2] | Investigated for COPD |
Standardized Protocols for Assessing Piclamilast Activity
To facilitate reproducible research, this section provides detailed, step-by-step methodologies for key in-vitro assays used to characterize the activity of Piclamilast.
Intracellular cAMP Measurement Assay
This assay directly measures the primary pharmacological effect of Piclamilast.
Principle: This protocol utilizes a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.[14]
Workflow Diagram:
Caption: Workflow for a competitive immunoassay to measure intracellular cAMP levels.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 cells) in a 96-well or 384-well plate at an optimized density (e.g., 1000 cells/well for a 1536-well plate) and incubate overnight.[15]
-
Compound Addition: Prepare serial dilutions of Piclamilast and control compounds (e.g., Rolipram, Roflumilast) in an appropriate buffer. Add the compounds to the cells and incubate for a predetermined time (e.g., 60 minutes).[15]
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Add the detection reagents, which typically include a labeled cAMP conjugate and a specific anti-cAMP antibody, to the cell lysates.
-
Incubation: Incubate the plate to allow for the competitive binding between the intracellular cAMP and the labeled cAMP for the antibody.
-
Signal Reading: Read the plate on a microplate reader capable of detecting the specific signal (e.g., fluorescence, luminescence).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the experimental samples.
Cytokine Release Assay
This assay assesses the anti-inflammatory effect of Piclamilast by measuring its ability to inhibit the release of pro-inflammatory cytokines.
Principle: Cells are stimulated to produce cytokines in the presence or absence of the inhibitor. The concentration of cytokines in the supernatant is then quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).[9]
Workflow Diagram:
Caption: Workflow for a cytokine release assay using ELISA for quantification.
Detailed Protocol:
-
Cell Preparation: Isolate and culture primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a relevant cell line (e.g., THP-1 monocytes).
-
Compound Treatment: Pre-incubate the cells with various concentrations of Piclamilast or control inhibitors for a specified time (e.g., 30 minutes).[9]
-
Stimulation: Add a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce cytokine production and incubate for an extended period (e.g., 24 hours).[9]
-
Supernatant Collection: Centrifuge the cell culture plates and carefully collect the supernatant.
-
ELISA: Quantify the concentration of a specific cytokine (e.g., TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Neutrophil Chemotaxis Assay
This assay evaluates the effect of Piclamilast on the directed migration of neutrophils, a key process in inflammation.
Principle: The migration of neutrophils across a permeable membrane towards a chemoattractant is measured. The number of migrated cells is quantified, often by measuring ATP levels of the cells that have traversed the membrane.[16]
Workflow Diagram:
Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.
Detailed Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[16]
-
Assay Setup: In a 96-well Boyden chamber with a permeable membrane (e.g., 5.0 µm pores), add a chemoattractant such as Interleukin-8 (IL-8) to the lower chamber.[16]
-
Cell Treatment and Seeding: Pre-incubate the isolated neutrophils with Piclamilast or control compounds. Seed the treated neutrophils in the upper chamber of the Boyden chamber.
-
Migration: Incubate the plate for approximately one hour to allow the neutrophils to migrate through the membrane towards the chemoattractant.[16]
-
Quantification: Quantify the number of migrated cells in the lower chamber by measuring their ATP content using a luminescent cell viability assay (e.g., CellTiter-Glo®).[16] The resulting luminescence is directly proportional to the number of migrated cells.
Conclusion: A Framework for Rigorous and Reproducible Piclamilast Research
The reproducibility of experimental findings is the cornerstone of scientific progress. For a compound with the therapeutic potential of Piclamilast, ensuring the robustness of preclinical data is paramount. This guide has provided a comprehensive framework for understanding and addressing the key factors that can influence the reproducibility of experiments with Piclamilast.
By adhering to standardized protocols, carefully considering the sources of experimental variability, and conducting rigorous comparative analyses, researchers can generate high-quality, reliable data. This, in turn, will facilitate a more accurate assessment of Piclamilast's therapeutic potential and pave the way for its successful translation into clinical applications.
References
-
Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. PubMed. Available from: [Link]
-
Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. PubMed. Available from: [Link]
-
PICLAMILAST. New Drug Approvals. Available from: [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Center for Biotechnology Information. Available from: [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. Available from: [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available from: [Link]
-
Whole blood cytokine release assays differentiate PDE4 enzyme inhibitors: implications for safety and toleration. The Physiological Society. Available from: [Link]
-
Inhibition of airway hyperresponsiveness and pulmonary inflammation by roflumilast and other PDE4 inhibitors. PubMed. Available from: [Link]
-
Determination of the efficacy of established and novel PDE4 inhibitors.... ResearchGate. Available from: [Link]
-
Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. National Center for Biotechnology Information. Available from: [Link]
-
A Real-Time Assay for Neutrophil Chemotaxis. Taylor & Francis Online. Available from: [Link]
-
PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF- 1-stimulated fibroblasts. ResearchGate. Available from: [Link]
-
cAMP Accumulation Assay. Creative BioMart. Available from: [Link]
-
Clinical Implication of Phosphodiesterase-4-Inhibition. MDPI. Available from: [Link]
-
Can anyone recommend a reliable cAMP assay kit? Also does anyone have experience of the cAMP Glo assay from Promega? ResearchGate. Available from: [Link]
-
Anti‑inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. Spandidos Publications. Available from: [Link]
-
Structures of piclamilast (6), roflumilast (7), and other compounds.... ResearchGate. Available from: [Link]
-
(PDF) A Real-Time Assay for Neutrophil Chemotaxis. ResearchGate. Available from: [Link]
-
Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. National Center for Biotechnology Information. Available from: [Link]
-
Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages. PubMed Central. Available from: [Link]
-
Phosphodiesterase 4 (PDE4) regulation of proinflammatory cytokine and chemokine release from rheumatoid synovial membrane. BMJ Journals. Available from: [Link]
-
Transcriptomic Analysis Reveals Novel Mechanisms Underlying Neutrophil Activation Induced by High Salt. MDPI. Available from: [Link]
-
Phosphodiesterase (PDE) 4 inhibition boosts Schwann cell myelination in a 3D regeneration model. Fondation Charcot Stichting. Available from: [Link]
-
PICLAMILAST. New Drug Approvals. Available from: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]
-
The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. Altasciences. Available from: [Link]
-
Identification of a PDE4-specific pocket for design of selective inhibitors. ResearchGate. Available from: [Link]
-
Neutrophil Chemotaxis Assay. Charles River Laboratories. Available from: [Link]
-
Phosphodiesterase 4 inhibitor and phosphodiesterase 5 inhibitor combination therapy has antifibrotic and anti-inflammatory effects in mdx mice with Duchenne muscular dystrophy. PubMed. Available from: [Link]
-
NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants. Frontiers. Available from: [Link]
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atcc.org [atcc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. physoc.org [physoc.org]
- 10. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of airway hyperresponsiveness and pulmonary inflammation by roflumilast and other PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,4-Bis(cyclopropylmethoxy)benzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, for which comprehensive toxicological data may not yet be available, demands a proactive and conservative approach to personal protection. This guide provides essential safety and logistical information for handling 3,4-Bis(cyclopropylmethoxy)benzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
While specific safety data for 3,4-Bis(cyclopropylmethoxy)benzoic acid is limited, its structure as a carboxylic acid derivative allows us to infer potential hazards based on analogous compounds. Carboxylic acids, as a class, can be corrosive and pose various health risks.[1] Therefore, this guide is built upon established safety protocols for similar chemical structures, ensuring a robust defense against potential exposure.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the absence of a specific Material Safety Data Sheet (MSDS), we must treat 3,4-Bis(cyclopropylmethoxy)benzoic acid with a high degree of caution. The primary hazards are extrapolated from structurally related benzoic acid derivatives.
Anticipated Hazard Profile:
| Hazard Class | Anticipated Effect | Rationale / Supporting Evidence from Analogous Compounds |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | Many benzoic acid derivatives are known skin irritants. |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[2][3][4] | This is a common and significant hazard for this class of chemicals. |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3][5][6] | Inhalation of the powdered form can irritate the respiratory system. |
| Acute Oral Toxicity | May be harmful if swallowed.[2][6] | Some related compounds exhibit oral toxicity. |
The risk assessment process is a foundational element of laboratory safety. It involves a systematic evaluation of the potential hazards and the likelihood of exposure, which in turn dictates the necessary control measures, including the selection of PPE.
Caption: General workflow for handling chemical compounds.
Disposal Plan:
All waste containing 3,4-Bis(cyclopropylmethoxy)benzoic acid, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous chemical waste.
-
Collection : Collect all waste in clearly labeled, sealed containers.
-
Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [5][7]Do not dispose of this chemical down the drain. [8] By adhering to these rigorous safety protocols, we can confidently advance our research while upholding our primary responsibility: the health and safety of ourselves and our colleagues.
References
-
National Center for Biotechnology Information. "4-Cyclopropylbenzoic acid." PubChem Compound Summary for CID 282064, [Link].
-
Interactive Learning Paradigms, Incorporated. "The MSDS HyperGlossary: Carboxylic Acid." [Link].
- Haq, I., & Raj, A. (2019). "Endocrine-disrupting pollutants in industrial wastewater and their degradation and detoxification approaches." In Emerging and eco-friendly approaches for waste management (pp. 121-142). Springer.
-
National Center for Biotechnology Information. "3-Cyclopropylbenzoic acid." PubChem Compound Summary for CID 282065, [Link].
- U.S. Environmental Protection Agency. (2005). "Provisional Peer Reviewed Toxicity Values for Benzoic Acid."
-
Quicktest. (2022). "Safety equipment, PPE, for handling acids." [Link].
- National Institute of Standards and Technology. (2015).
-
Wikipedia. "Benzoic acid." [Link].
-
PENTA. "Safety Data Sheet for Benzoic acid." [Link].
-
LookChem. "Cas 1798-82-9, 4-CYCLOPROPYL-BENZOIC ACID." [Link].
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
